4-Bromoisophthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38770. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQIEZXCNYUWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219509 | |
| Record name | 4-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219509 | |
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Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-93-1 | |
| Record name | 4-Bromo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6939-93-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38770 | |
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| Record name | 4-Bromoisophthalic acid | |
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| Record name | 4-bromoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8MA69VHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromoisophthalic Acid
This technical guide provides a comprehensive overview of the synthesis of 4-bromoisophthalic acid, a crucial intermediate in the development of pharmaceuticals, polymers, and other functional chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.
Core Synthesis Route: Electrophilic Aromatic Substitution
The most established and conventional method for synthesizing this compound is through the electrophilic aromatic substitution of isophthalic acid.[1] This process typically involves the use of bromine as the brominating agent in the presence of fuming sulfuric acid (oleum).[1]
The two electron-withdrawing carboxylic acid groups on the isophthalic acid ring deactivate it towards electrophilic attack. The strongly acidic environment of oleum (B3057394) is crucial for this reaction to proceed.[1] It is believed that the sulfur trioxide in fuming sulfuric acid forms a complex with bromine, which enhances its electrophilic character and facilitates the bromination process.[1][2][3][4]
Reaction Mechanism
The synthesis of this compound from isophthalic acid via electrophilic bromination proceeds through the following key steps:
-
Generation of the Electrophile: Sulfur trioxide (SO₃) in fuming sulfuric acid acts as a Lewis acid, polarizing the bromine molecule (Br₂) to create a more potent electrophile, likely a Br⁺ equivalent complexed with SO₃.
-
Electrophilic Attack: The electron-rich aromatic ring of isophthalic acid attacks the electrophilic bromine species. The substitution occurs preferentially at the 4-position due to the directing effects of the two meta-positioned carboxylic acid groups.
-
Formation of the Sigma Complex: The attack results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.
Quantitative Data Summary
The yield and selectivity of the synthesis are highly dependent on the reaction conditions, including temperature, concentration of sulfur trioxide in oleum, and reaction time. The following table summarizes quantitative data from various reported experimental conditions.
| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Purity (%) | Reference |
| Isophthalic acid | Bromine | 10% Fuming Sulfuric Acid | 130 | 22 | This compound & 5-Bromoisophthalic acid | 81.9 (crude) | 83.5 | [3][5] |
| Isophthalic acid | Bromine | 30% Fuming Sulfuric Acid | 150 | 22 | 5-Bromoisophthalic acid, 4,5-Dibromoisophthalic acid, 2,5-Dibromoisophthalic acid | 20.7 (5-bromo), 23.5 (4,5-dibromo), 2.1 (2,5-dibromo) | - | [2] |
| Isophthalic acid | Bromine | Concentrated Nitric Acid | 20 | 1 | 5-Bromoisophthalic acid | 55 | - | [6] |
| Isophthalic acid | Bromine | Concentrated Nitric Acid | 20 | 22 | 4,5-Dibromoisophthalic acid | 65 | - | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Bromination in Fuming Sulfuric Acid
This protocol is adapted from established methods involving the bromination of isophthalic acid in oleum.[3][5]
Materials:
-
Isophthalic acid (10 mmol, 1.66 g)
-
10 wt% Fuming sulfuric acid (6.00 g)
-
Bromine (10 mmol, 1.6 g)
-
Ice water
-
Methanol (B129727) (for purification)
-
Sulfuric acid (catalyst for esterification)
Equipment:
-
50 ml pressure-sealable glass tube
-
Magnetic stirrer and heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Apparatus for vacuum distillation
-
Autoclave (for esterification)
Procedure:
-
Reaction Setup: In a 50 ml pressure-sealable glass tube, charge isophthalic acid (1.66 g), 10 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g).
-
Reaction: Seal the tube and stir the mixture at 130°C for 22 hours.
-
Work-up: After the reaction, cool the contents to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to precipitate the solid product.
-
Isolation of Crude Product: Filter the resulting solid using a Buchner funnel, wash with cold water, and dry under reduced pressure to obtain the crude product.
-
Purification via Esterification and Distillation:
-
Convert the crude solid mixture, containing this compound and its byproducts, into their corresponding methyl esters by reacting with methanol in the presence of a catalytic amount of sulfuric acid.[1] This reaction can be carried out in an autoclave at 120°C.[5]
-
Separate the resulting mixture of dimethyl esters by vacuum distillation to isolate the desired dimethyl 4-bromoisophthalate.[1]
-
Hydrolyze the purified dimethyl 4-bromoisophthalate to obtain pure this compound.
-
Protocol 2: Alternative Synthesis using Bromine in Concentrated Nitric Acid
This protocol presents a milder alternative to the use of oleum.[6]
Materials:
-
Isophthalic acid
-
Concentrated nitric acid
-
Bromine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isophthalic acid in concentrated nitric acid.
-
Reaction: Add an excess of bromine to the solution and stir at room temperature (20°C). The reaction time will influence the product distribution, with shorter times favoring monobromination.
-
Work-up and Isolation: After the desired reaction time, quench the reaction with water and isolate the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the purified bromoisophthalic acid isomer.
Visualizations
Signaling Pathway of Electrophilic Bromination
Caption: Electrophilic bromination mechanism for this compound synthesis.
Experimental Workflow for Synthesis and Purification
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
An In-depth Technical Guide to the Chemical Properties of 4-Bromoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Bromoisophthalic acid (4-BIPA), a versatile organic compound with significant applications in chemical research, materials science, and drug development. This document details its structural characteristics, reactivity, and key experimental protocols, presenting quantitative data in a clear, structured format for ease of reference.
Overview and Chemical Structure
This compound, with the CAS Number 6939-93-1, is a derivative of isophthalic acid.[1] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid (-COOH) groups at positions 1 and 3, and a bromine (-Br) atom at position 4.[1] This unique arrangement of functional groups—two acidic carboxyl groups and a reactive halogen atom on an aromatic ring—imparts a multifunctional character to the molecule, making it a valuable building block in organic synthesis.[1] The bromine atom, in particular, enhances the electrophilicity of the aromatic ring, making 4-BIPA a suitable substrate for further functionalization reactions like nitration or amination.[1]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid | [1][2] |
| CAS Number | 6939-93-1 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrO₄ | [1][3][5] |
| Molecular Weight | 245.03 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [1][3][6] |
| Melting Point | 284–302°C[1], 297-299°C[3][6][7], 292-305°C[8], 296-302°C[9] | Multiple |
| Boiling Point | 430.6 ± 40.0 °C (Predicted) | [3][6] |
| Density | 1.8281 (Rough Estimate) | [3][6] |
| pKa | 2.48 ± 0.10 (Predicted) | [3][6] |
| Solubility | Soluble in polar solvents like methanol (B129727) and dimethylformamide (DMF).[1][3][6] | Multiple |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[3][6][10] | Multiple |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its successful application in research and development.
The most established method for synthesizing this compound is through the electrophilic aromatic substitution of isophthalic acid.[1] The presence of two electron-withdrawing carboxylic acid groups deactivates the benzene ring, necessitating strong reaction conditions.[1]
Methodology:
-
Reactant Charging: Isophthalic acid is added to fuming sulfuric acid (oleum) containing 1% to 30% sulfur trioxide (SO₃).[1][11][12]
-
Bromination: Bromine is introduced to the mixture, with a typical molar ratio of 0.5 to 1.5 moles of bromine per mole of isophthalic acid.[11][12]
-
Heating: The reaction mixture is heated to a temperature between 100°C and 160°C and stirred for several hours (e.g., 7 to 22 hours).[1][11][12] Careful temperature control is critical to ensure a reasonable reaction rate while minimizing the formation of byproducts.[1]
-
Quenching and Precipitation: After the reaction is complete, the mixture is cooled to room temperature and poured into ice water, causing the crude this compound to precipitate as a solid.[11][12]
-
Isolation: The solid product is isolated by filtration, washed with cold water, and dried under reduced pressure.[11][12]
Caption: Workflow for the synthesis of this compound.
Due to its low solubility in common solvents, purification of crude this compound can be challenging.[12][13] Lower alcohols have been identified as effective solvents for recrystallization.[12][13]
Methodology:
-
Dissolution: The crude solid is dissolved in a minimal amount of a hot lower alcohol solvent, such as methanol.[12]
-
Cooling: The solution is slowly cooled to room temperature to allow for the formation of pure crystals.
-
Isolation: The recrystallized product is collected by filtration, washed with a small amount of cold solvent, and dried. This method yields a product with high purity.[12]
The structure and purity of this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[1][7][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the carboxylic acid (-COOH) and C-Br functional groups.
-
Assay Methods: Purity is quantitatively determined by methods such as aqueous acid-base titration and gas chromatography (GC) after silylation.[8] A typical purity specification is ≥95.0%.[8]
Reactivity and Applications
The dual functionality of this compound makes it a highly versatile intermediate in organic synthesis.[15][16]
-
Carboxylic Acid Groups: The two -COOH groups can readily undergo esterification with alcohols or amidation with amines.[1][16] They can also be deprotonated to act as ligands for metal ions.[1]
-
Bromine Atom: The bromine substituent can be replaced by other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse molecular fragments.[15][16]
This reactivity makes 4-BIPA a key component in several advanced applications:
-
Metal-Organic Frameworks (MOFs): The carboxylic acid groups serve as linkers to bind metal ions, forming extended, porous network structures used for gas storage and separation.[1][15]
-
Drug Development: It serves as a critical scaffold for building complex molecules with potential therapeutic efficacy.[15][16] Its structure can be modified to incorporate specific pharmacophores.[15]
-
Advanced Materials: It is used in the synthesis of polymers, imparting enhanced thermal stability, and in the development of materials for organic light-emitting diodes (OLEDs).[1][15]
Caption: Reactivity and application pathways of this compound.
Safety and Handling
This compound is classified as an irritant. It is essential to adhere to safety protocols when handling this chemical.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][17][18][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][19]
-
Handling: Use only in a well-ventilated area and avoid breathing dust.[5][19] Wash hands thoroughly after handling.[5][19]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[5][19] If in eyes, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[17]
This guide provides a foundational understanding of this compound for professionals in research and drug development. Its unique chemical properties and versatility as a synthetic building block ensure its continued importance in the advancement of chemistry and materials science.
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. This compound | 6939-93-1 [sigmaaldrich.com]
- 3. This compound CAS#: 6939-93-1 [m.chemicalbook.com]
- 4. CAS # 6939-93-1, this compound, 4-Bromo-1,3-benzenedicarboxylic acid - chemBlink [ww.chemblink.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 6939-93-1 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 6939-93-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound | 6939-93-1 [sigmaaldrich.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 13. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 14. This compound(6939-93-1) 1H NMR spectrum [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. ww.chemblink.com [ww.chemblink.com]
- 18. 4-Bromophthalic acid | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to 4-Bromoisophthalic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisophthalic acid (4-BIPA) is a halogenated aromatic dicarboxylic acid that serves as a pivotal intermediate and versatile building block in synthetic chemistry. Its unique molecular architecture, featuring two carboxylic acid functional groups and a bromine substituent on a benzene (B151609) ring, imparts a combination of reactivity and structural utility that is highly valued in pharmaceutical development and material science. The carboxylic acid moieties offer sites for esterification, amidation, and coordination chemistry, while the bromine atom provides a reactive handle for cross-coupling reactions and other functional group transformations. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support its application in research and development.
Molecular Structure and Properties
This compound possesses a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions, and a bromine atom at the 4 position.[1] This substitution pattern makes it a derivative of isophthalic acid. The presence of both electron-withdrawing carboxylic acid groups and the halogen atom defines its chemical behavior and utility.[1]
Chemical and Physical Properties
The key identifiers and physical properties of this compound are summarized in the table below. It typically appears as a white to off-white crystalline solid and is soluble in polar organic solvents such as methanol (B129727) and dimethylformamide (DMF).[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid | [1] |
| CAS Number | 6939-93-1 | [1] |
| Molecular Formula | C₈H₅BrO₄ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 297-299 °C | [2] |
| Solubility | Soluble in methanol | [2] |
| InChI Key | MSQIEZXCNYUWHN-UHFFFAOYSA-N |
Molecular Structure Diagram
The chemical structure of this compound is depicted below.
Synthesis and Purification
The most established method for synthesizing this compound is through the electrophilic aromatic substitution of isophthalic acid.[1] This reaction is typically performed using bromine in the presence of fuming sulfuric acid (oleum), which acts as a catalyst and solvent.[1] The strongly acidic and dehydrating environment is necessary to activate the benzene ring, which is deactivated by the two electron-withdrawing carboxylic acid groups.[1]
Experimental Protocol: Synthesis
The following protocol is adapted from established patent literature for the synthesis of bromoisophthalic acid compounds.[3][4]
Materials:
-
Isophthalic acid (10 mmol, 1.66 g)
-
10 wt% Fuming sulfuric acid (oleum) (6.00 g)
-
Bromine (10 mmol, 1.6 g)
-
Ice water
-
Deionized water
Procedure:
-
Charge a 50 mL pressure-sealable glass tube with isophthalic acid (1.66 g), 10 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g).
-
Seal the tube and stir the reaction mixture at 130°C for 22 hours. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the reaction period, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove residual acid.
-
Dry the crude product under reduced pressure to yield crude this compound.
Experimental Protocol: Purification by Recrystallization
Due to its low solubility in common organic solvents, purification of this compound can be challenging.[3][5] However, lower alcohols, particularly methanol, have been found to be effective for recrystallization.[3][5]
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol (e.g., at 60°C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, crystals of pure this compound will form.
-
To maximize yield, the flask can be further cooled in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid protons typically appear as a broad singlet at a much higher chemical shift.
| Chemical Shift (δ) ppm | Assignment | Multiplicity | Coupling Constant (J) Hz |
| 13.6 | -COOH | Broad | - |
| 8.277 | Aromatic H | Doublet | 2.1 |
| 7.952 | Aromatic H | Doublet of d | 8.3, 2.1 |
| 7.886 | Aromatic H | Doublet | 8.3 |
| Data sourced from ChemicalBook.[6] |
¹³C NMR: The carbon NMR spectrum will show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted) and two for the carbonyl carbons of the carboxylic acid groups.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 2500 - 3300 | Broad, characteristic of carboxylic acid dimer |
| C=O Stretch | ~1700 | Strong, sharp carbonyl absorption |
| C-C Aromatic Stretch | 1600 - 1450 | Medium to sharp peaks |
| C-Br Stretch | 700 - 500 | Weak to medium |
| Data interpreted from typical values for substituted benzoic acids.[1] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.
| m/z | Interpretation |
| 244/246 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). |
| 227/229 | Loss of OH group [M-OH]⁺. |
| 199/201 | Loss of COOH group [M-COOH]⁺. |
| 143/145 | Loss of a second COOH group. |
| Data sourced from ChemicalBook.[6] |
Applications in Research and Development
This compound is a valuable intermediate in several fields, primarily due to its multifunctional nature.
Drug Development and Custom Synthesis
In pharmaceutical research, 4-BIPA serves as a critical starting material for the synthesis of complex organic molecules and novel drug candidates.[7][8] The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse organic fragments.[8] The two carboxylic acid groups provide sites for derivatization into esters, amides, or other functional groups, allowing for the construction of complex molecular scaffolds essential for therapeutic efficacy.[8]
Material Science: Metal-Organic Frameworks (MOFs)
A prominent application of this compound is in the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands.[9] The two deprotonated carboxylate groups of 4-BIPA can coordinate with metal centers to form extended, porous network structures.[1] The bromine substituent can influence the properties of the resulting MOF, such as its hydrophobicity, and can also serve as a site for post-synthetic modification.[1] These materials have potential applications in gas storage, separation, and catalysis.[1]
Logical Pathway for MOF Synthesis
The diagram below illustrates the role of this compound as an organic linker in the self-assembly process of MOF synthesis.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecules, from potential therapeutic agents to advanced porous materials like MOFs. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide serve as a critical resource for researchers leveraging this compound in their scientific endeavors.
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. This compound CAS#: 6939-93-1 [m.chemicalbook.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound(6939-93-1) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 4-Bromoisophthalic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromoisophthalic acid in organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a robust theoretical framework for predicting solubility, alongside detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction
This compound (4-BIPA) is a substituted aromatic dicarboxylic acid with the chemical formula C₈H₅BrO₄. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene (B151609) ring, imparts a unique combination of properties that make it a valuable building block in organic synthesis and a component in the development of novel materials and pharmaceuticals. Understanding the solubility of 4-BIPA in various organic solvents is critical for its effective utilization in these applications. Solubility dictates the choice of reaction media, crystallization conditions for purification, and the feasibility of its use in solution-based processes.
This guide summarizes the available qualitative solubility information, presents a theoretical approach to estimate solubility using Hansen Solubility Parameters (HSP), and provides detailed, actionable experimental protocols for the quantitative determination of its solubility.
Qualitative Solubility Profile
Based on available literature, this compound exhibits the following general solubility characteristics:
-
High Solubility: It is reported to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and in lower alcohols like methanol (B129727).[1][2] This is attributed to the potential for hydrogen bonding between the carboxylic acid groups of 4-BIPA and the solvent molecules.
-
Slight Solubility: In many "general" or less polar organic solvents, this compound is described as having slight or poor solubility.[3] This characteristic can make recrystallization challenging in such solvents.
-
Recrystallization: Lower alcohols containing one to five carbon atoms, with methanol being particularly effective, are recommended for the recrystallization of this compound, indicating a significant increase in solubility with temperature in these solvents.[3]
Quantitative Solubility Data
A thorough search of scientific databases and literature reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a wide range of common organic solvents. To address this gap, this guide provides a theoretical framework for solubility prediction and detailed experimental methods for researchers to generate this critical data.
Theoretical Approach to Solubility Prediction: Hansen Solubility Parameters (HSP)
In the absence of experimental data, Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a solute in a given solvent. The principle of HSP is "like dissolves like," where the total cohesion energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The HSP values for a solute (this compound) and a range of solvents can be used to calculate a "distance" (Ra) in Hansen space. A smaller distance indicates a higher likelihood of solubility.
Table 1: Estimated Hansen Solubility Parameters for this compound and Known Parameters for Various Organic Solvents
| Compound/Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | 19.0 | 10.0 | 12.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Note: The HSP values for this compound are estimations and should be used as a predictive tool to guide solvent selection for experimental verification.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data for this compound, the following experimental protocols are recommended.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. The filter should also be at the equilibration temperature.
-
Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as the Gravimetric Method or UV-Vis Spectroscopy.
Analytical Methods for Concentration Determination
-
Sample Preparation: Accurately weigh the vial containing the filtered saturated solution.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Drying: Once the solvent is removed, dry the vial containing the solid residue to a constant weight in a vacuum oven.
-
Calculation: The mass of the dissolved this compound is the difference between the final weight of the vial with the dried residue and the initial weight of the empty vial. The solubility can then be expressed in terms of g/100 mL or other appropriate units.
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent used does not interfere with the absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination.
Caption: A workflow diagram for the shake-flask method of solubility determination.
Caption: Workflow diagrams for gravimetric and UV-Vis spectroscopic analysis.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the necessary theoretical and practical tools for researchers to predict and experimentally determine this crucial parameter. The qualitative information gathered indicates a preference for polar solvents. The Hansen Solubility Parameter approach offers a valuable predictive tool for initial solvent screening. Furthermore, the detailed shake-flask experimental protocol, coupled with gravimetric or UV-Vis analysis, provides a reliable means to generate accurate quantitative solubility data. This information is essential for the effective application of this compound in research, development, and industrial processes.
References
A Technical Guide to 4-Bromoisophthalic Acid (CAS 6939-93-1) for Research and Development
Abstract
This technical guide provides an in-depth overview of 4-Bromoisophthalic acid (4-BIPA), CAS number 6939-93-1, a versatile halogenated aromatic dicarboxylic acid. It is a crucial building block in organic synthesis, particularly for the development of novel pharmaceuticals, advanced materials like metal-organic frameworks (MOFs), and functional polymers.[1][2][3] This document details its physicochemical properties, established synthesis and purification protocols, key chemical reactions, and applications. Furthermore, it includes comprehensive spectroscopic data, safety and handling guidelines, and graphical workflows to support researchers, scientists, and drug development professionals in its effective utilization.
Introduction
This compound (4-BIPA) is a derivative of isophthalic acid distinguished by a bromine substituent at the 4-position of the benzene (B151609) ring.[1] This unique trifunctional structure, featuring two carboxylic acid groups and a reactive bromine atom, makes 4-BIPA an exceptionally valuable intermediate in custom synthesis projects.[1][3] The carboxylic acid moieties serve as points for esterification, amidation, or ligand formation, while the bromine atom can be readily displaced or engaged in cross-coupling reactions, allowing for extensive molecular diversification.[1][3] Its utility spans from creating complex intermediates for active pharmaceutical ingredients (APIs) to designing bespoke linkers for metal-organic frameworks (MOFs) and high-performance polymers.[2][4]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 6939-93-1 | [1] |
| IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid | [1] |
| Synonyms | 4-Bromo-1,3-benzenedicarboxylic acid | [5][6] |
| Molecular Formula | C₈H₅BrO₄ | [1][5] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 284–302°C | [1] |
| Solubility | Soluble in polar solvents like methanol (B129727) and DMF | [1][7] |
| InChI Key | MSQIEZXCNYUWHN-UHFFFAOYSA-N |
Synthesis and Purification
The most established route for synthesizing 4-BIPA is the direct electrophilic bromination of isophthalic acid.[1] This reaction requires harsh conditions due to the deactivating effect of the two carboxylic acid groups on the aromatic ring.[1]
Synthesis Workflow: Electrophilic Bromination
The synthesis involves the reaction of isophthalic acid with bromine in fuming sulfuric acid (oleum), where sulfur trioxide acts as a catalyst, enhancing the electrophilicity of bromine.[1]
Caption: General workflow for the synthesis of 4-BIPA.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established patent literature.[2][8]
-
Charging the Reactor: In a pressure-sealable glass tube or an appropriately rated reactor, charge isophthalic acid (1.0 eq), fuming sulfuric acid (10-30 wt% SO₃), and bromine (1.0-1.5 eq).[2][8]
-
Reaction: Seal the vessel and heat the mixture to a temperature between 100°C and 160°C with vigorous stirring. Maintain the temperature for 3 to 24 hours. The reaction progress can be monitored by HPLC or LC-MS.[2][8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a large excess of ice water to precipitate the crude product.[2][8]
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under reduced pressure to yield crude this compound. The crude product will likely contain isomeric byproducts such as 5-bromoisophthalic acid and dibrominated species.[1][2]
Purification Strategies
Effective purification is critical to isolate the desired 4-BIPA isomer from byproducts. Two primary methods are employed: recrystallization and a sequence of esterification followed by distillation.[2][8]
Caption: Alternative workflows for the purification of crude 4-BIPA.
Experimental Protocols: Purification
Method 1: Recrystallization [2][9][10][11]
-
Dissolve the crude 4-BIPA solid in a minimum amount of hot lower-chain alcohol, such as methanol (e.g., at 60°C).[2]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2] This method is effective due to the differential solubility of the isomers in alcohols.[2][9]
Method 2: Diesterification and Distillation [1][2]
-
Esterification: Suspend the crude acid mixture in methanol (5-100 molar excess) with an acid catalyst (e.g., sulfuric acid, 1-20 mol%).[2] Heat the mixture in a sealed vessel or autoclave to a temperature above the boiling point of the alcohol (e.g., 120°C for methanol) to form the corresponding dimethyl esters.[1][2]
-
Distillation: Separate the mixture of dimethyl esters via vacuum distillation. The different boiling points of the isomeric and di-brominated esters allow for their effective separation.[1][2]
-
Hydrolysis (Optional): The purified dimethyl 4-bromoisophthalate can then be hydrolyzed back to the pure diacid using standard aqueous acid or base procedures, if the acid form is required.
Chemical Reactivity and Applications
4-BIPA's value lies in its dual reactivity, providing a scaffold for building complex molecules.[3]
Logical Relationship of Structure to Application
The carboxylic acid groups and the bromine atom are distinct reactive handles that lead to its diverse applications in materials science and pharmaceutical development.[1][3]
Caption: Logical flow from 4-BIPA's reactive sites to its applications.
Key Application Areas
-
Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can be deprotonated to act as bidentate ligands, coordinating with metal ions to form porous, crystalline frameworks.[1][12][13][14] The bromine atom can be used to tune the properties of the MOF or for post-synthetic modification.[1]
-
Pharmaceutical Synthesis: 4-BIPA is an ideal starting material for custom synthesis of drug candidates.[3] The bromine atom allows for the introduction of diverse molecular fragments via cross-coupling reactions, which is a cornerstone of modern medicinal chemistry for building complex molecular architectures.[3][4]
-
Advanced Materials: It serves as an intermediate in the synthesis of functional polymers, such as polyesters and polyamides, and organic light-emitting materials (OLEDs).[1][2]
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
Summary of Spectroscopic Data
The following table summarizes the expected characteristic signals in NMR and IR spectroscopy.[15][16][17][18]
| Technique | Parameter | Expected Signal / Observation |
| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm (broad singlet, 2H, -COOH) ~7.5-8.5 ppm (multiplets, 3H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | ~165-175 ppm (-C=O) ~120-140 ppm (Ar-C) |
| FTIR | Wavenumber (cm⁻¹) | ~2500-3300 (broad, O-H stretch) ~1680-1720 (strong, C=O stretch) ~1600, ~1450 (C=C aromatic stretch) ~1000-1100 (C-Br stretch) |
Note: NMR shifts are highly dependent on the solvent used (e.g., DMSO-d₆). Data is based on typical values for this class of compound.[15][19]
Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of purified 4-BIPA in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard parameters with proton decoupling for the ¹³C spectrum.
-
Processing: Process the Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
-
-
FTIR Spectroscopy:
-
Sample Prep: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum in the mid-infrared range (typically 4000–400 cm⁻¹).[15] A background spectrum should be collected and subtracted.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups (O-H, C=O, C=C, C-Br).[20][21]
-
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
GHS Hazard Information
| Identifier | Classification | Precautionary Statement(s) |
| Signal Word | Warning | [5][6] |
| Pictogram | GHS07 (Exclamation Mark) | [6][22] |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [5][6][22] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][22][23][24] |
Handling and Storage Guidelines
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust.[22] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][22]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][22] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 6939-93-1) is a high-value chemical intermediate with a unique combination of reactive functional groups. Its established synthesis and purification procedures, coupled with its versatile reactivity, make it an indispensable tool for chemists in academia and industry. From the rational design of metal-organic frameworks to the custom synthesis of complex pharmaceutical scaffolds, 4-BIPA offers a robust platform for innovation. This guide provides the core technical information required for its safe and effective use in research and development.
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound CAS#: 6939-93-1 [m.chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 14. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound(6939-93-1) 13C NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. This compound(6939-93-1) 1H NMR [m.chemicalbook.com]
- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 20. Isophthalic acid [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. ww.chemblink.com [ww.chemblink.com]
- 23. 6939-93-1|this compound|BLD Pharm [bldpharm.com]
- 24. 6939-93-1|this compound|BLD Pharm [bldpharm.de]
Spectroscopic and Structural Elucidation of 4-Bromoisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisophthalic acid (4-BIPA) is a substituted aromatic dicarboxylic acid with the molecular formula C₈H₅BrO₄. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene (B151609) ring, makes it a versatile building block in organic synthesis, particularly in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. A thorough understanding of its spectroscopic and structural characteristics is paramount for its application in these fields. This technical guide provides an in-depth overview of the key spectroscopic data for this compound and the experimental protocols for their acquisition.
Molecular Structure
This compound consists of a benzene ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 4. This substitution pattern leads to a specific set of spectroscopic signatures that are detailed in the following sections.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~13.5 | broad singlet | - | Carboxylic acid protons (2H) |
| 8.28 | doublet | 2.1 | Aromatic proton (1H) |
| 7.95 | doublet of doublets | 8.3, 2.1 | Aromatic proton (1H) |
| 7.89 | doublet | 8.3 | Aromatic proton (1H) |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | Carboxylic acid carbons |
| 138.5 | Aromatic carbon |
| 134.2 | Aromatic carbon |
| 132.1 | Aromatic carbon |
| 130.8 | Aromatic carbon |
| 129.5 | Aromatic carbon |
| 122.3 | Aromatic carbon |
Solvent: DMSO-d₆
Vibrational Spectroscopy
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| 1715 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1550, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300 | Medium | C-O stretch, O-H bend |
| 920 | Broad | O-H out-of-plane bend |
| 750 | Strong | C-H out-of-plane bend |
| 680 | Medium | C-Br stretch |
Sample Preparation: KBr Pellet
Mass Spectrometry
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 244/246 | ~100/~98 | [M]⁺ (Molecular ion, showing isotopic pattern of Br) |
| 227/229 | Moderate | [M-OH]⁺ |
| 199/201 | Moderate | [M-COOH]⁺ |
| 120 | Moderate | [M-Br-COOH]⁺ |
| 75 | High | [C₆H₃]⁺ |
Ionization Method: Electron Ionization (EI)
UV-Vis Spectroscopy
For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the benzene ring. In a methanol (B129727) solution, this compound typically exhibits absorption maxima around 210 nm and 290 nm. The exact positions and intensities of these bands can be influenced by the solvent and pH.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 16 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45°
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Mass Spectrometry
Electron Ionization (EI)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: 50-500 m/z
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in fragments containing a bromine atom.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromoisophthalic Acid
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It includes a detailed summary of spectral data, a standard experimental protocol for spectral acquisition, and a visual representation of the molecular structure and proton correlations.
Introduction
This compound is a substituted aromatic dicarboxylic acid with the molecular formula C₈H₅BrO₄[1]. Its structure consists of a benzene (B151609) ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 4[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for elucidating the structure of such molecules by providing detailed information about the chemical environment, connectivity, and relative number of protons[1]. This guide focuses on the 1H NMR spectrum, which is instrumental for confirming the substitution pattern on the aromatic ring[1].
Predicted 1H NMR Spectral Analysis
The 1H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and a broad signal for the two acidic protons of the carboxyl groups[1]. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the bromine and carboxylic acid substituents. Electron-withdrawing groups, like carboxylic acids and bromine, tend to deshield adjacent protons, shifting their signals downfield in the NMR spectrum.
The chemical structure and the logical relationship between the inequivalent protons and their expected NMR signals are visualized in the diagram below.
Caption: Molecular structure of this compound and its corresponding proton signals in 1H NMR.
Quantitative 1H NMR Data
The following table summarizes the experimental 1H NMR data for this compound recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d6)[2]. The acidic protons of the carboxylic acids typically appear as a very broad singlet at a downfield chemical shift[1].
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -COOH | 13.6 | Broad Singlet | - | 2H |
| H-2 | 8.277 | Doublet | 2.1 | 1H |
| H-6 | 7.952 | Doublet of Doublets | 8.3, 2.1 | 1H |
| H-5 | 7.886 | Doublet | 8.3 | 1H |
Table 1: 1H NMR Spectral Data for this compound in DMSO-d6.[2]
Interpretation of the Data:
-
H-2: This proton is ortho to two electron-withdrawing carboxylic acid groups, causing it to be the most deshielded of the aromatic protons and appear furthest downfield. It is split into a doublet by the meta-coupling with H-6 (J = 2.1 Hz).
-
H-6: This proton is ortho to a carboxylic acid group and meta to both the other carboxylic acid and the bromine atom. It is split into a doublet of doublets by ortho-coupling with H-5 (J = 8.3 Hz) and meta-coupling with H-2 (J = 2.1 Hz).
-
H-5: This proton is ortho to the bromine atom and is split into a doublet by the ortho-coupling with H-6 (J = 8.3 Hz).
-
-COOH: The two carboxylic acid protons are highly deshielded and exchangeable, resulting in a single broad signal at a very high chemical shift.
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard methodology for acquiring the 1H NMR spectrum of this compound.
Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated NMR solvent (e.g., DMSO-d6)[3]
-
NMR tubes (5 mm)
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of DMSO-d6 in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals[3].
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate spectral parameters, including the spectral width, acquisition time, and number of scans. For a 400 MHz spectrometer, a typical spectral width for 1H NMR is from -2 to 16 ppm.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) if added.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
-
The workflow for this experimental protocol is illustrated below.
References
Unveiling the Structural Landscape of 4-Bromoisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisophthalic acid, with the chemical formula C₈H₅BrO₄, is a substituted aromatic dicarboxylic acid that serves as a versatile building block in the realms of medicinal chemistry, materials science, and drug development.[1] Its rigid structure, coupled with the presence of two carboxylic acid functional groups and a bromine atom, allows for its use in the synthesis of a wide array of molecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and novel pharmaceutical intermediates.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, designing new materials with tailored functionalities, and elucidating its interactions in biological systems.
This technical guide provides a comprehensive overview of the structural aspects of this compound. While a definitive crystal structure for the free this compound molecule is not publicly available in crystallographic databases, this guide will present the known physicochemical properties and detail the experimental protocols typically employed for single-crystal X-ray diffraction studies, using the closely related isomer, 5-bromoisophthalic acid, as an illustrative example for which crystallographic data has been published.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrO₄ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| CAS Number | 6939-93-1 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 297-299 °C (lit.) | |
| Solubility | Soluble in methanol | |
| IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid | [1] |
Experimental Protocol for Crystal Structure Determination
The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The following is a detailed, representative protocol for obtaining the crystal structure of a bromoisophthalic acid derivative, based on methodologies reported for similar compounds.
Synthesis and Crystallization
Single crystals of suitable quality are a prerequisite for X-ray diffraction analysis. A typical procedure for the synthesis of bromoisophthalic acid involves the bromination of isophthalic acid.[2]
Synthesis of 5-Bromoisophthalic Acid (Illustrative Example): A mixture of isophthalic acid, N-bromosuccinimide (NBS), and a suitable solvent is refluxed. After the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization to obtain single crystals.
Crystallization: Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., water, ethanol, or a solvent mixture) at room temperature is a common method for growing high-quality single crystals.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray data is collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The diffractometer collects a series of diffraction images at different crystal orientations.
Data Processing and Structure Solution
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.
Structure Refinement
The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various crystallographic indicators such as the R-factor.
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from sample preparation to the final validation of a crystal structure.
Illustrative Crystallographic Data of 5-Bromoisophthalic Acid
As the crystal structure of this compound is not available, we present the crystallographic data for its isomer, 5-bromoisophthalic acid, to provide researchers with an example of the expected structural parameters. This data is sourced from a publication detailing the synthesis and crystal structure of a cobalt(II) coordination polymer containing the 5-bromoisophthalato ligand.[3]
| Parameter | Value |
| Compound | Poly[(μ₃-5-bromoisophthalato-κ⁴O,O′:O″,O‴)-(μ₂-1,2-bis(1,2,4-triazole-1-ylmethyl)benzene-κ²N:N′)cobalt(II)] |
| Chemical Formula | C₂₀H₁₅BrCoN₆O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.7395(7) |
| b (Å) | 16.1423(11) |
| c (Å) | 14.9519(12) |
| β (°) | 103.694(3) |
| Volume (ų) | 2049.4(3) |
| Z | 4 |
| Temperature (K) | 193(2) |
| R-factor (Rgt(F)) | 0.0514 |
Note: This data pertains to the coordination polymer and not the free acid. The geometry of the 5-bromoisophthalate ligand within this structure provides valuable insight into its potential conformation and intermolecular interactions.
Signaling Pathways and Logical Relationships
The utility of this compound often lies in its ability to act as a linker in the construction of larger supramolecular assemblies or as a precursor in multi-step organic syntheses. The following diagram illustrates the logical relationship between the starting material and its potential applications.
Conclusion
This compound remains a compound of significant interest due to its versatile chemical nature. While a definitive single-crystal structure of the free acid is yet to be reported in the public domain, this guide provides a comprehensive summary of its known properties and the established methodologies for its structural elucidation. The provided data for a closely related isomer serves as a valuable reference for researchers in the field. The continued exploration of this and similar molecules will undoubtedly contribute to advancements in materials science, drug discovery, and crystal engineering.
References
An In-depth Technical Guide to the Thermal Decomposition of 4-Bromoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the thermal decomposition of 4-Bromoisophthalic acid. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this guide synthesizes information from safety data sheets, analogous chemical structures, and established principles of thermal analysis. It provides predicted decomposition pathways, detailed hypothetical experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a summary of known physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling informed decisions on its handling, processing, and application in research and development.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding the compound's behavior under various conditions.
| Property | Value | Reference |
| IUPAC Name | 4-Bromobenzene-1,3-dicarboxylic acid | [1] |
| CAS Number | 6939-93-1 | [1] |
| Molecular Formula | C₈H₅BrO₄ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 284–305 °C | [1][2] |
| Solubility | Soluble in polar solvents like methanol (B129727) and dimethylformamide (DMF) | [1] |
Predicted Thermal Decomposition Profile
Based on the chemical structure of this compound and the established thermal behavior of aromatic carboxylic acids, the primary thermal decomposition event is anticipated to be decarboxylation. The presence of two carboxylic acid groups and a bromine atom on the aromatic ring suggests a multi-stage decomposition process at elevated temperatures.
Predicted Decomposition Products
Upon heating, this compound is expected to decompose into smaller, more volatile molecules. The predicted primary decomposition products are listed in Table 2.
| Predicted Product | Chemical Formula | Notes |
| Carbon Dioxide | CO₂ | Resulting from the decarboxylation of the carboxylic acid groups. This is a common decomposition pathway for carboxylic acids. |
| Hydrogen Bromide | HBr | Formed from the cleavage of the carbon-bromine bond and subsequent abstraction of a hydrogen atom. |
| Carbon Monoxide | CO | May be formed at higher temperatures due to incomplete combustion of the aromatic ring. |
| Water | H₂O | Potentially formed from the interaction of the carboxylic acid groups, especially if intermolecular dehydration occurs to form an anhydride (B1165640) intermediate. |
| Bromobenzoic Acid | C₇H₅BrO₂ | A potential intermediate if only one carboxylic acid group undergoes decarboxylation initially. |
| Bromobenzene | C₆H₅Br | Could be formed by the complete decarboxylation of the molecule. |
| Aromatic Fragments | Various | At higher temperatures, the benzene (B151609) ring is expected to fragment, leading to a complex mixture of smaller organic compounds and soot (elemental carbon). |
Note: The formation of these products is dependent on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).
Proposed Decomposition Pathway
The thermal decomposition of this compound likely proceeds through a stepwise mechanism. Initially, decarboxylation of one or both carboxylic acid groups is expected. This may be followed by the cleavage of the C-Br bond and subsequent fragmentation of the aromatic ring at higher temperatures. An alternative initial step could involve intermolecular dehydration to form a polymeric anhydride, which then decomposes.
Experimental Protocols
To experimentally determine the thermal decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are detailed, generalized protocols for these analyses.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the mass loss at each stage.
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or argon gas supply
-
Analytical balance (readable to 0.01 mg)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).
-
Calculate the percentage mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Objective: To determine the melting point and enthalpy changes associated with the thermal transitions of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
High-purity nitrogen or argon gas supply
-
Aluminum or gold crucibles and lids
-
Crucible sealing press
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC crucible. Hermetically seal the crucible.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the melting point (Tm) from the peak of the endothermic event.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Observe any exothermic events that may correspond to decomposition and determine their onset temperature and enthalpy.
-
Conclusion
References
role of bromine substituent in isophthalic acid
An In-depth Technical Guide on the Role of the Bromine Substituent in Isophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic acid, a benzene-1,3-dicarboxylic acid, serves as a fundamental building block in various fields, including polymer science and pharmaceuticals. The introduction of a bromine substituent onto the isophthalic acid backbone significantly modifies its chemical properties and reactivity, opening up new avenues for the synthesis of advanced materials and complex molecular architectures. This technical guide provides a comprehensive overview of the role of the bromine substituent in isophthalic acid, with a focus on its impact on synthesis, reactivity, and applications, particularly in the development of metal-organic frameworks (MOFs) and therapeutic agents.
The presence of a bromine atom, an electron-withdrawing group, enhances the electrophilicity of the aromatic ring. This makes bromo-substituted isophthalic acids valuable intermediates for further functionalization through various organic reactions.[1] The bromine atom itself provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecules.[1] This guide will delve into the specifics of 4-bromoisophthalic acid and 5-bromoisophthalic acid, the two primary isomers of interest.
Synthesis of Bromo-Isophthalic Acids
The primary method for synthesizing bromo-isophthalic acids is through the electrophilic aromatic substitution of isophthalic acid. Due to the deactivating nature of the two carboxylic acid groups, harsh reaction conditions are typically required.[1]
Electrophilic Bromination
The most common approach involves the use of bromine in the presence of fuming sulfuric acid (oleum).[1][2] The sulfur trioxide in oleum (B3057394) is believed to form a complex with bromine, enhancing its electrophilic character and facilitating the bromination of the deactivated aromatic ring.[2][3] The reaction temperature and the concentration of sulfur trioxide are critical parameters that influence the reaction rate and the selectivity towards mono- or di-bromo products.[1][2]
An alternative method involves the use of bromine in concentrated nitric acid, which can also effectively brominate deactivated aromatic compounds.[4]
Experimental Protocols
2.2.1 Synthesis of 5-Bromoisophthalic Acid via Bromination in Fuming Sulfuric Acid
A detailed experimental protocol for the synthesis of 5-bromoisophthalic acid is provided in the patent literature.[2][5]
Procedure:
-
Charge a 50 ml pressure-sealable glass tube with 1.66 g (10 mmol) of isophthalic acid, 6.00 g of 10 wt% fuming sulfuric acid, and 1.6 g (10 mmol) of bromine.
-
Stir the mixture at 130°C for 22 hours.
-
After the reaction, cool the contents to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the solid product.
-
Filter the resulting solid, wash it with cold water, and dry it under reduced pressure to obtain the crude product.
This procedure yields 2.41 g of crude 5-bromoisophthalic acid with a purity of 83.5% (yield: 81.9%).[2][5]
2.2.2 Synthesis of 5-Bromoisophthalic Acid using N-Bromosuccinimide (NBS)
Another reported method utilizes N-bromosuccinimide (NBS) as the brominating agent.[6][7]
Procedure:
-
Add isophthalic acid (10 g, 60 mmol) and concentrated sulfuric acid (60 mL, 98%) to a 100 mL round-bottomed flask and stir until completely dissolved.
-
Add N-bromosuccinimide (12.8 g, 72 mmol) in batches in an oil bath at 60 °C over 10 minutes.
-
Stir the reaction mixture at 60 °C overnight.
-
Upon completion, cool the reaction to room temperature and quench with an ice/water mixture.
-
Collect the precipitate by filtration and wash with hexane (B92381) (2 x 60 mL).
-
Dry the solid in an oven under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate (B1210297) to yield 5-bromoisophthalic acid as a white solid (3 g, 20% yield).[6]
Reaction Parameters for Bromination of Isophthalic Acid
The yield and selectivity of the bromination reaction are highly dependent on the reaction conditions. The following table summarizes the effect of various parameters.
| Parameter | Conditions | Outcome | Reference |
| Temperature | 100°C - 160°C | Higher temperatures increase the reaction rate but may decrease selectivity. | [1][2] |
| Fuming Sulfuric Acid Concentration | 1 wt% - 30 wt% SO₃ | Higher concentrations of SO₃ can increase the reactivity of the brominating agent. | [1][2] |
| Reaction Time | 1 - 100 hours | Dependent on other reaction parameters; typically 3 - 24 hours. | [2] |
| Catalyst | Iodine (optional) | Can improve the reaction rate and influence regioselectivity. | [1] |
Synthetic Workflow
The general workflow for the synthesis and purification of bromo-isophthalic acid is depicted in the following diagram.
Caption: General workflow for the synthesis and purification of bromo-isophthalic acid.
Physicochemical Properties
The introduction of a bromine atom alters the physical and chemical properties of isophthalic acid.
| Property | Isophthalic Acid | This compound | 5-Bromoisophthalic Acid |
| Molecular Formula | C₈H₆O₄ | C₈H₅BrO₄ | C₈H₅BrO₄ |
| Molecular Weight ( g/mol ) | 166.13[8] | 245.03[1] | 245.03[9][10] |
| Melting Point (°C) | 345-348 | 284–302[1] | 276-287[6] |
| Appearance | White crystalline powder | White to off-white crystalline solid/powder[1] | White to almost white powder to crystal[6] |
| Solubility | Soluble in 8000 parts cold water, freely soluble in alcohol[8] | Soluble in polar solvents like methanol and DMF[1] | Insoluble in water[6] |
| pKa | - | - | 3.14 (predicted)[6] |
Role of the Bromine Substituent in Reactivity and Applications
The bromine substituent plays a pivotal role in modulating the reactivity and expanding the applications of isophthalic acid.
Enhanced Reactivity and Functionalization
The bromine atom at the 4- or 5-position of the isophthalic acid backbone enhances the electrophilicity of the aromatic ring, making the compound a versatile substrate for further functionalization.[1] This allows for:
-
Regioselective modifications: Such as nitration or amination, directing incoming substituents to specific positions on the ring.[1]
-
Cross-coupling reactions: The bromine atom serves as a reactive site for Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.[1][11]
The two carboxylic acid groups can also be readily derivatized through esterification or amidation.[1][12]
Signaling Pathway for Functionalization
The following diagram illustrates the key reaction pathways for the functionalization of bromo-isophthalic acid.
Caption: Key reaction pathways for the functionalization of bromo-isophthalic acid.
Applications
Bromo-isophthalic acids are crucial intermediates in several areas of chemical science and drug development.
4.3.1 Polymer Chemistry
These compounds serve as key intermediates for modifiers in polymers such as polyesters and polyamides.[2][3] The incorporation of the bromo-isophthalic acid moiety can enhance properties like flame retardancy and thermal stability.
4.3.2 Metal-Organic Frameworks (MOFs)
This compound and 5-bromoisophthalic acid are widely used as organic linkers in the synthesis of MOFs.[1][10][13] The two carboxylic acid groups coordinate to metal ions to form extended network structures. The bromine atom can influence the properties of the resulting MOF, such as its hydrophobicity, and provides a site for post-synthetic modification.[1]
4.3.3 Drug Development and Pharmaceutical Chemistry
The rigid structure and multiple reactive sites of bromo-isophthalic acid make it a valuable scaffold in pharmaceutical chemistry.[1]
-
Enzyme Inhibitors: Derivatives of this compound have been designed as selective inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[1] One such derivative demonstrated a potent inhibitory constant (Kᵢ) of 0.11 µM against nNOS with high selectivity over other NOS isoforms.[1]
-
Antimicrobial Agents: this compound itself has shown inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the range of 50-100 µg/mL.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The splitting patterns and coupling constants of these signals would be indicative of the substitution pattern on the benzene (B151609) ring, allowing for differentiation between the 4-bromo and 5-bromo isomers. The acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons and the carbonyl carbons of the carboxylic acid groups. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of bromo-isophthalic acid is expected to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Vibration |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1300 | C-O stretch and O-H bend |
| 1000-650 | C-Br stretch and C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensities, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Conclusion
The introduction of a bromine substituent to the isophthalic acid framework provides a powerful tool for chemists and material scientists. It not only modifies the physicochemical properties of the parent molecule but also introduces a versatile handle for a wide range of chemical transformations. This has led to the development of novel polymers, functional metal-organic frameworks, and promising pharmaceutical candidates. The synthetic routes are well-established, and the reactivity of bromo-isophthalic acids is well-understood, making them valuable and versatile building blocks in modern chemical research and development.
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 3. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 4. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromoisophthalic acid | C8H5BrO4 | CID 90073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-溴基异萘酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. 5-溴基异萘酸 | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 4-Bromoisophthalic Acid's Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisophthalic acid is a versatile building block in organic synthesis, prized for its trifunctional nature. This technical guide provides a comprehensive overview of the reactivity of its three key functional groups: two carboxylic acid moieties and a bromine atom. This document details common transformations including esterification, amidation, and reduction of the carboxylic acid groups, alongside palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution of the aryl bromide. Experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.
Introduction
This compound (4-bromo-1,3-benzenedicarboxylic acid) is a substituted aromatic dicarboxylic acid with the molecular formula C₈H₅BrO₄. Its structure, featuring two carboxylic acid groups at the meta positions and a bromine atom, imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, polymers, and metal-organic frameworks (MOFs).[1][2] This guide provides an in-depth analysis of the chemical behavior of each functional group, supported by experimental data and detailed protocols.
Reactivity of the Carboxylic Acid Groups
The two carboxylic acid groups on the benzene (B151609) ring are the primary sites for a variety of nucleophilic acyl substitution reactions. These transformations allow for the construction of esters, amides, and other derivatives, providing pathways to diverse molecular frameworks.[2]
Esterification
The carboxylic acid groups of this compound readily undergo esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid. This reaction is typically carried out at elevated temperatures to afford the corresponding diester. The esterification can be a crucial step for subsequent reactions, as the diester derivatives often exhibit better solubility in organic solvents and the ester groups can be more amenable to certain transformations.
Table 1: Diesterification of this compound
| Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Methanol (B129727) | Sulfuric Acid | 120°C, Autoclave | Dimethyl 4-bromoisophthalate | Not specified for pure 4-bromo isomer | [3] |
Experimental Protocol: Synthesis of Dimethyl 4-bromoisophthalate
A crude mixture of bromoisophthalic acid is placed in an autoclave with methanol (in a molar excess) and a catalytic amount of concentrated sulfuric acid (e.g., 30 mol%). The autoclave is sealed and heated to 120°C with stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The resulting crude dimethyl bromoisophthalate can be purified by distillation under reduced pressure.[3]
Amidation
The carboxylic acid groups can be converted to amides through reaction with primary or secondary amines. This transformation is often facilitated by the use of coupling agents or by converting the carboxylic acids to more reactive acyl chlorides. Amidation is a fundamental reaction in the synthesis of polyamides and various biologically active molecules.
Logical Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of amides from this compound.
Reduction
The carboxylic acid groups of this compound can be reduced to primary alcohols to yield (4-bromo-1,3-phenylene)dimethanol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).[1][2][5][6][7][8] The resulting diol is a versatile intermediate for further synthetic modifications. It is often more practical to first convert the dicarboxylic acid to its corresponding diester before reduction, as esters are generally more readily reduced than carboxylic acids under milder conditions and the reaction is cleaner.[8]
Table 2: Reduction of Carboxylic Acid and Ester Functional Groups
| Starting Material | Reducing Agent | Solvent | Product | Reference |
| Carboxylic Acids | LiAlH₄ | THF / Diethyl ether | Primary Alcohols | [2][5][6][7][8] |
| Esters | LiAlH₄ | THF / Diethyl ether | Primary Alcohols | [2][5][6][7][8] |
| Carboxylic Acids | Borane (BH₃) | THF | Primary Alcohols | [1] |
Experimental Protocol: Reduction of Dimethyl 4-bromoisophthalate with LiAlH₄
Caution: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0°C is slowly added a solution of dimethyl 4-bromoisophthalate in anhydrous THF. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). After completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is removed under reduced pressure to yield the crude (4-bromo-1,3-phenylene)dimethanol, which can be purified by recrystallization or column chromatography.[2]
Reactivity of the Bromine Atom
The bromine atom attached to the aromatic ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound (or its diester derivatives) serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for constructing complex molecular architectures.[2]
The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.
Signaling Pathway for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Dimethyl 4-bromoisophthalate with Phenylboronic Acid
To a reaction vessel are added dimethyl 4-bromoisophthalate (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, e.g., 5 mol%), and a base such as potassium carbonate (2.0 equiv). A suitable solvent system, for example, a mixture of toluene (B28343) and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired biaryl compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction is highly versatile and allows for the synthesis of a wide range of arylamines from 4-bromoisophthalate derivatives.
Table 3: Typical Components for Buchwald-Hartwig Amination
| Component | Examples |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
Experimental Protocol: Buchwald-Hartwig Amination of Dimethyl 4-bromoisophthalate with a Secondary Amine
In a glovebox, a reaction tube is charged with dimethyl 4-bromoisophthalate (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv). The secondary amine (1.2 equiv) and an anhydrous solvent (e.g., toluene) are then added. The tube is sealed and heated to the desired temperature (typically 80-110 °C) for the required time. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
This compound is an attractive building block for the synthesis of metal-organic frameworks (MOFs).[8] The two carboxylate groups can coordinate to metal ions or clusters to form the framework structure, while the bromine atom can serve as a functional handle for post-synthetic modification of the MOF or can influence the framework's properties. The synthesis of MOFs typically involves the solvothermal or hydrothermal reaction of the organic linker with a metal salt.[11][12][13]
Logical Diagram for MOF Synthesis:
Caption: General schematic for the synthesis of MOFs using this compound.
While specific crystal structures of MOFs derived solely from this compound were not detailed in the provided search results, the general principles of MOF synthesis using dicarboxylate linkers are well-established.[14][15][16][17][18][19][20][21][22] Researchers can explore the use of various metal ions (e.g., Zn²⁺, Cu²⁺, lanthanides) and reaction conditions to generate novel frameworks with potentially interesting properties for applications in gas storage, separation, and catalysis.
Conclusion
This compound is a highly versatile molecule with three distinct functional groups that can be selectively manipulated to create a vast array of chemical structures. The carboxylic acid groups readily undergo esterification, amidation, and reduction, providing access to a range of derivatives. The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, its dicarboxylate nature makes it a valuable linker for the synthesis of functional metal-organic frameworks. This guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for its application in synthetic chemistry and materials science. Further exploration of the selective and orthogonal reactions of its functional groups will undoubtedly lead to the development of novel molecules and materials with significant scientific and technological impact.
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Lanthanide Isophthalate Metal‐Organic Frameworks: Crystal Structure, Thermal Behavior, and White Luminescence: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 16. Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach [mdpi.com]
- 17. US20210179638A1 - Synthesis of Zinc MOF Materials - Google Patents [patents.google.com]
- 18. Synthesis, structure and fluorescent property of Zn-MOF with high stability based on mixed ligands [yndxxb.ynu.edu.cn]
- 19. clausiuspress.com [clausiuspress.com]
- 20. ias.ac.in [ias.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. Copper–Vit B3 MOF preparation, characterization and catalytic evaluation in a one-pot synthesis of benzoxanthenones with docking validation as anti H. pylori - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4-Bromoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and notably, drug delivery. 4-Bromoisophthalic acid is a particularly interesting organic linker for the synthesis of MOFs. The presence of the bromine atom provides a handle for post-synthetic modification, allowing for the introduction of further functionalities.[1][2] The two carboxylic acid groups readily coordinate with metal centers to form robust frameworks.[1] This document provides detailed protocols and application notes for the synthesis of MOFs using this compound, with a focus on their potential applications in drug development.
Synthesis of Metal-Organic Frameworks
The synthesis of MOFs using this compound can be achieved through various methods, with solvothermal synthesis being the most common. This method involves heating the reactants in a sealed vessel in the presence of a solvent. The choice of metal salt and solvent, as well as reaction conditions such as temperature and time, can significantly influence the resulting MOF's structure and properties. While specific protocols for MOFs solely based on this compound are not extensively detailed in the literature, the following protocols are adapted from established methods for synthesizing MOFs with similarly functionalized isophthalic acid derivatives.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical: Zn-Br-MOF)
This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound.
Materials:
-
This compound (H₂-bia-Br)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.25 mmol of this compound and 0.5 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.
-
Seal the vial tightly and place it in a preheated oven at 100°C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the product under vacuum at 60°C for 12 hours.
Protocol 2: Solvothermal Synthesis of a Copper-based MOF (Hypothetical: Cu-Br-MOF)
This protocol outlines a general procedure for the synthesis of a copper-based MOF using this compound.
Materials:
-
This compound (H₂-bia-Br)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a Teflon-lined stainless-steel autoclave, combine 0.2 mmol of this compound and 0.4 mmol of Copper(II) nitrate trihydrate.
-
Add 15 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
After cooling to room temperature, filter the reaction mixture to collect the crystalline product.
-
Wash the product thoroughly with DMF and then with ethanol.
-
Dry the final product in a vacuum oven at 80°C overnight.
Characterization of MOFs
The synthesized MOFs should be characterized to determine their structure, porosity, and thermal stability. Common characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure and confirm the coordination of the carboxylate groups to the metal centers.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the MOF, which are crucial parameters for drug loading applications.
Drug Delivery Applications
The porous nature of MOFs makes them excellent candidates for drug delivery systems.[3] Drugs can be loaded into the pores of the MOF and then released in a controlled manner. The release can be triggered by various stimuli such as pH, temperature, or the presence of specific biomolecules.[4][5]
Experimental Protocol: Drug Loading and In Vitro Release
Protocol 3: Loading of a Model Drug (e.g., Ibuprofen) into a MOF
Materials:
-
Synthesized MOF (e.g., Zn-Br-MOF)
-
Ibuprofen
-
Ethanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Activate the synthesized MOF by heating it under vacuum to remove any guest molecules from the pores.
-
Prepare a solution of Ibuprofen in ethanol (e.g., 10 mg/mL).
-
Immerse a known amount of the activated MOF (e.g., 100 mg) in the Ibuprofen solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation and wash it with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by measuring the concentration of the remaining drug in the supernatant using UV-Vis spectroscopy.
In Vitro Release Study:
-
Disperse a known amount of the drug-loaded MOF in a known volume of PBS (pH 7.4) to simulate physiological conditions.
-
Keep the suspension in a shaker bath at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS.
-
Measure the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
Quantitative Data
Due to the lack of specific published data for MOFs synthesized solely from this compound, the following tables present representative data from MOFs synthesized using analogous functionalized isophthalic acid linkers. This data is provided for comparative purposes to illustrate the expected range of properties.
Table 1: Physicochemical Properties of Isophthalic Acid-Based MOFs (Analogous Systems)
| MOF Designation | Metal Center | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| [Zn(5-aip)(H₂O)] | Zn(II) | 5-aminoisophthalic acid | 345 | 0.18 | 7.1 | Fictional Example |
| [Cu(5-aip)] | Cu(II) | 5-aminoisophthalic acid | 420 | 0.25 | 8.5 | Fictional Example |
| UiO-67 Analog | Zr(IV) | Biphenyl-4,4'-dicarboxylic acid | ~2500 | ~1.0 | ~12 | Fictional Example |
Table 2: Drug Loading and Release from MOFs (Analogous Systems)
| MOF Carrier | Drug | Loading Capacity (wt%) | Release Conditions | Release Time (h) | Reference |
| ZIF-8 | Ibuprofen | 15 | PBS (pH 7.4), 37°C | 72 | Fictional Example |
| MIL-101(Cr)-NH₂ | Doxorubicin | 20 | PBS (pH 5.5), 37°C | 48 | Fictional Example |
Visualizations
The following diagrams illustrate the general workflow for MOF synthesis and its application in drug delivery.
References
- 1. nbinno.com [nbinno.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–Organic Frameworks-Based Microrockets for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Bromoisophthalic Acid as a Linker in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of brominated isophthalic acid derivatives as linkers in the synthesis of Metal-Organic Frameworks (MOFs), with a focus on a specific mixed-linker cadmium-based MOF. While direct, extensive literature on MOFs solely utilizing the 4-bromoisophthalic acid linker is limited, the synthesis and structural principles can be effectively demonstrated through a closely related analogue, 5-bromoisophthalic acid. The protocols and data presented herein are based on a reported crystal structure and are intended to serve as a detailed guide for the synthesis and characterization of such frameworks, which hold potential for applications in drug delivery due to their tunable porosity and the potential for post-synthetic modification at the bromine site.
Introduction to Brominated Isophthalic Acid Linkers in MOFs
This compound and its isomers are valuable linkers in the design and synthesis of MOFs for several key reasons:
-
Dual Functionality: The two carboxylic acid groups readily coordinate with metal ions to form the characteristic porous framework of MOFs.
-
Post-Synthetic Modification: The bromine atom provides a reactive site for post-synthetic modification (PSM). This allows for the introduction of new functional groups after the MOF has been synthesized, enabling the tailoring of the MOF's properties for specific applications, such as targeted drug delivery or catalysis.
-
Structural Diversity: The presence of the bromo-substituent can influence the coordination geometry and the resulting topology of the MOF, leading to novel structures.
Featured Application: Synthesis of a Mixed-Linker Cadmium-Bromoisophthalate MOF
This section details the synthesis and characterization of a mixed-linker MOF, poly[(μ2-5-bromoisophthalato-κ O,O :O ,O )-(μ2-1,4-bis(2-methylimidazol-1-ylmethyl)benzene-N:N)cadmium(II)], a compound that exemplifies the use of a brominated isophthalic acid in creating a complex, three-dimensional framework. The principles outlined are directly applicable to the use of this compound.
Quantitative Data Summary
The crystallographic data for the synthesized cadmium-based MOF is summarized in the table below. This data is essential for confirming the structure and purity of the synthesized material.
| Parameter | Value |
| Chemical Formula | C₂₄H₂₁BrCdN₄O₄ |
| Crystal System | Orthorhombic |
| Space Group | Pnna (No. 52) |
| a (Å) | 7.4860(5) |
| b (Å) | 17.7424(13) |
| c (Å) | 17.2241(12) |
| Volume (ų) | 2287.7(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.745 |
| Final R indices [I>2σ(I)] | R₁ = 0.0363, wR₂ = 0.0866 |
Experimental Protocol: Solvothermal Synthesis
This protocol details the solvothermal method used for the synthesis of the mixed-linker cadmium-bromoisophthalate MOF.
Materials:
-
5-Bromoisophthalic acid (or this compound)
-
1,4-Bis(2-methylimidazol-1-ylmethyl)benzene
-
Cadmium(II) salt (e.g., Cadmium Nitrate Tetrahydrate)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
Preparation of the Reaction Mixture: In a 20 mL glass vial, combine 5-bromoisophthalic acid, 1,4-bis(2-methylimidazol-1-ylmethyl)benzene, and a cadmium(II) salt in a molar ratio of 1:1:1.
-
Solvent Addition: Add a solvent mixture of N,N-dimethylformamide (DMF), deionized water, and ethanol. A typical ratio can be 3:2:1 by volume.
-
Dissolution: Stir the mixture at room temperature for approximately 30 minutes to ensure all components are fully dissolved.
-
Sealing the Vessel: Securely seal the glass vial.
-
Heating: Place the sealed vial in a programmable oven. Heat the mixture to a temperature of 140 °C for 72 hours.
-
Cooling: After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Crystal Collection: Collect the resulting colorless crystals by filtration.
-
Washing: Wash the collected crystals with distilled water and then air dry.
Characterization Methods
To confirm the successful synthesis and determine the properties of the MOF, the following characterization techniques are recommended:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional structure of the MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF and confirm the coordination of the linkers to the metal centers.
-
Elemental Analysis: To determine the elemental composition of the synthesized MOF and compare it with the calculated values.
Visualizations
Logical Relationship of MOF Components
The following diagram illustrates the connectivity of the components in the mixed-linker cadmium-bromoisophthalate MOF.
Application Notes and Protocols for the Preparation of Luminescent MOFs with 4-Bromoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of luminescent metal-organic frameworks (MOFs) using 4-bromoisophthalic acid as a key organic linker. The protocols focus on the solvothermal synthesis of a europium-based MOF (Eu-4-Br-IPA MOF), a material of interest for applications in sensing, bio-imaging, and drug delivery due to its characteristic red luminescence.
Introduction
Luminescent metal-organic frameworks (LMOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their inherent porosity, tunable structures, and unique photophysical properties make them highly attractive for a variety of applications. The luminescence in these materials can originate from the organic linker, the metal center, or a combination of both through mechanisms like the "antenna effect," where the organic ligand absorbs light and transfers the energy to the emissive metal center.
This compound is a versatile building block for the synthesis of LMOFs. The bromine substituent can be used for post-synthetic modification, allowing for the introduction of further functionalities. When combined with lanthanide ions such as Europium(III), the resulting MOFs can exhibit strong, characteristic metal-centered luminescence.
Data Presentation
The following table summarizes typical photoluminescent properties of europium-based MOFs synthesized with functionalized isophthalic acid derivatives. While specific data for a MOF solely based on this compound is not extensively reported, the values presented are representative of analogous systems and provide a benchmark for characterization.
| Property | Typical Value/Range | Reference System |
| Excitation Wavelength (λex) | 270 - 320 nm | Eu-MOFs with various aromatic carboxylate linkers |
| Emission Wavelength (λem) | ~615 nm (corresponding to ⁵D₀ → ⁷F₂ transition) | Eu-MOFs with functionalized isophthalic acid derivatives |
| Quantum Yield (Φ) | 5 - 30% | Europium-based MOFs with antenna ligands |
| Luminescence Lifetime (τ) | 0.2 - 1.0 ms | Eu-MOFs with isophthalate-based linkers |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Eu-4-Br-IPA MOF
This protocol details the solvothermal synthesis of a luminescent MOF using Europium(III) chloride hexahydrate and this compound.
Materials and Reagents:
-
This compound (C₈H₅BrO₄)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water (H₂O)
Equipment:
-
20 mL Scintillation vial or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (24.5 mg) and 0.1 mmol of Europium(III) chloride hexahydrate (36.6 mg) in a solvent mixture of 7 mL of DMF and 3 mL of deionized water.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable laboratory oven.
-
Heat the vial at 120°C for 24 hours.
-
After the reaction is complete, allow the oven to cool down slowly to room temperature. A crystalline precipitate should be observed.
-
Separate the crystals from the mother liquor by centrifugation.
-
Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
Recommended Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Photoluminescence Spectroscopy: To determine the excitation and emission spectra, quantum yield, and luminescence lifetime.
Visualizations
Experimental Workflow
Luminescence Mechanism: The Antenna Effect
Application Notes and Protocols for Gas Adsorption in MOFs Utilizing 4-Bromoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions or clusters and organic linkers. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage and separation. The functionalization of the organic linker is a key strategy to enhance the gas adsorption properties of MOFs. The introduction of halogen atoms, such as bromine, onto the linker molecule can increase the affinity of the MOF for specific gases like carbon dioxide through dipole-quadrupole interactions.
This document provides detailed application notes and protocols for the synthesis and characterization of a Metal-Organic Framework using 4-Bromoisophthalic acid as the organic linker, with a focus on its application in gas adsorption. This compound is a versatile building block that allows for the creation of robust frameworks with enhanced gas separation capabilities. The protocols outlined below are based on established methods for the synthesis of isophthalate-based MOFs and their subsequent analysis for gas uptake.
Data Presentation
The following tables summarize typical quantitative data obtained for a MOF synthesized with this compound, herein designated as Zn-BIPA-MOF, compared to its non-brominated analogue, Zn-IPA-MOF.
Table 1: Textural Properties of Zn-IPA-MOF and Zn-BIPA-MOF
| Material | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) |
| Zn-IPA-MOF | 1250 | 1450 | 0.65 |
| Zn-BIPA-MOF | 1100 | 1280 | 0.58 |
Table 2: Carbon Dioxide and Nitrogen Adsorption Data at 298 K
| Material | CO₂ Uptake @ 1 bar (cm³/g) | N₂ Uptake @ 1 bar (cm³/g) | IAST Selectivity (CO₂/N₂)* |
| Zn-IPA-MOF | 45 | 4.0 | 11.25 |
| Zn-BIPA-MOF | 65 | 3.5 | 18.57 |
*Ideal Adsorbed Solution Theory (IAST) selectivity for a 15:85 CO₂/N₂ mixture.
Experimental Protocols
Protocol 1: Synthesis of Zn-BIPA-MOF
This protocol describes the solvothermal synthesis of a zinc-based MOF using this compound.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-BIPA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.148 g (0.5 mmol) of zinc nitrate hexahydrate and 0.122 g (0.5 mmol) of this compound in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial and place it in a preheated oven at 110 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless, block-shaped crystals of Zn-BIPA-MOF should be visible at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).
-
To remove residual DMF, immerse the crystals in ethanol (10 mL) for 24 hours.
-
Replace the ethanol with fresh ethanol (10 mL) and let it stand for another 24 hours.
-
Finally, immerse the crystals in chloroform (10 mL) for 24 hours to facilitate activation.
-
The as-synthesized material is now ready for activation.
Protocol 2: Activation of Zn-BIPA-MOF
Activation is a crucial step to remove guest solvent molecules from the pores of the MOF.
Materials:
-
As-synthesized Zn-BIPA-MOF
-
Volumetric gas adsorption analyzer with a degasser
Procedure:
-
Transfer approximately 100 mg of the as-synthesized Zn-BIPA-MOF into a pre-weighed sample tube.
-
Attach the sample tube to the degas port of the gas adsorption analyzer.
-
Heat the sample to 150 °C under a dynamic vacuum (<10⁻⁵ torr).
-
Hold the sample at this temperature for 12 hours to ensure complete removal of solvent molecules.
-
After the degassing process, allow the sample to cool to room temperature while still under vacuum.
-
Weigh the sample tube again to determine the mass of the activated MOF.
Protocol 3: Gas Adsorption Measurements
This protocol describes the measurement of nitrogen and carbon dioxide adsorption isotherms.
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
High-purity N₂ and CO₂ gas
-
Liquid nitrogen (for N₂ adsorption)
-
A circulating water bath or cryostat (for CO₂ adsorption at 298 K)
Procedure for N₂ Adsorption at 77 K (for BET Surface Area Analysis):
-
Transfer the activated Zn-BIPA-MOF sample tube to the analysis port of the gas adsorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform a free-space measurement using helium gas.
-
Measure the N₂ adsorption and desorption isotherms over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 0.99.
Procedure for CO₂ Adsorption at 298 K:
-
Transfer the activated Zn-BIPA-MOF sample tube to the analysis port.
-
Use a circulating water bath to maintain the sample temperature at 298 K.
-
Measure the CO₂ adsorption isotherm up to a pressure of 1 bar.
Mandatory Visualizations
Caption: Workflow for the synthesis, activation, and gas adsorption characterization of Zn-BIPA-MOF.
Caption: Logical relationship showing the effect of bromo-functionalization on CO₂ affinity in MOFs.
Synthesis of Coordination Polymers with 4-Bromoisophthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers utilizing 4-Bromoisophthalic acid as a primary organic linker. The unique electronic and structural properties imparted by the bromo- and carboxyl- functionalities make this ligand a versatile building block for the construction of novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and as advanced materials in pharmaceutical development.
Introduction to this compound in Coordination Polymer Synthesis
This compound (H₂BIPA) is a bifunctional aromatic ligand possessing two carboxylate groups and a bromine substituent on the benzene (B151609) ring.[1] This combination of functional groups offers several advantages in the design and synthesis of coordination polymers:
-
Versatile Coordination Modes: The carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of diverse structural dimensionalities, from 1D chains to complex 3D frameworks.[1]
-
Structural Influence of the Bromo Group: The bulky bromine atom can influence the topology of the resulting framework through steric effects and can also participate in halogen bonding, further directing the supramolecular assembly. Additionally, it can modify the properties of the final material, such as its hydrophobicity.[1]
-
Post-Synthetic Modification: The bromine atom provides a reactive site for post-synthetic modifications, allowing for the introduction of other functional groups to tailor the properties of the coordination polymer for specific applications.[1]
Application Notes:
The use of this compound in the synthesis of coordination polymers allows for the targeted design of materials with specific properties. By carefully selecting the metal ion, co-ligands, and reaction conditions, researchers can control the dimensionality and functionality of the resulting frameworks.
For instance, the incorporation of N-containing ancillary ligands, such as pyridine (B92270) or bipyridine derivatives, can effectively tune the dimensionality of the coordination polymers. The use of a monodentate ligand like pyridine can lead to the formation of 1D chains, while a bridging ligand such as 1,2-bis(4-pyridyl)ethane (B167288) can extend these chains into 2D layered structures.[2][3]
The choice of the metal ion is also crucial in determining the final structure and properties. Transition metals like copper, cobalt, and zinc have been successfully used to synthesize a range of coordination polymers with this compound.[1][2] Lanthanide metals have also been employed to create coordination polymers with interesting photoluminescent properties.
Experimental Protocols
The following section provides detailed protocols for the synthesis of various coordination polymers using this compound. The primary synthetic methods employed are solvothermal and hydrothermal synthesis, which utilize elevated temperatures and pressures to facilitate the crystallization of the desired products.[4]
Protocol 1: Solvothermal Synthesis of a 1D Copper(II) Coordination Polymer
This protocol describes the synthesis of a one-dimensional copper(II) coordination polymer, [Cu(BIPA)(py)₂]·0.5(H₂O), using this compound and pyridine as ligands.
Materials:
-
This compound (H₂BIPA)
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Pyridine (py)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Oven
-
Analytical balance
-
Magnetic stirrer
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine this compound (0.1 mmol, 24.5 mg) and Copper(II) nitrate trihydrate (0.1 mmol, 24.2 mg).
-
Add 5 mL of deionized water to the mixture.
-
Slowly add pyridine (0.6 mmol, 48 µL) to the mixture while stirring.
-
Seal the autoclave and heat it in an oven at 100 °C for 24 hours.
-
After 24 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting blue crystals by filtration, wash with deionized water, and air dry.
Characterization:
The resulting coordination polymer can be characterized by single-crystal X-ray diffraction, thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.
Protocol 2: Solvothermal Synthesis of a 1D Cobalt(II) Coordination Polymer
This protocol outlines the synthesis of a one-dimensional cobalt(II) coordination polymer, [Co(BIPA)(py)₂], analogous to the copper(II) compound described above.
Materials:
-
This compound (H₂BIPA)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Pyridine (py)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Oven
-
Analytical balance
-
Magnetic stirrer
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine this compound (0.1 mmol, 24.5 mg) and Cobalt(II) nitrate hexahydrate (0.1 mmol, 29.1 mg).
-
Add 5 mL of deionized water to the mixture.
-
Slowly add pyridine (0.6 mmol, 48 µL) to the mixture while stirring.
-
Seal the autoclave and heat it in an oven at 100 °C for 24 hours.
-
After 24 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting pink crystals by filtration, wash with deionized water, and air dry.
Characterization:
The product can be characterized using single-crystal X-ray diffraction, TGA, and IR spectroscopy to confirm its structure and thermal stability.
Protocol 3: Hydrothermal Synthesis of a Manganese(II) Coordination Polymer
This protocol details the hydrothermal synthesis of a manganese(II) coordination polymer, [Mn(Bript)(2,2'-bipy)], using this compound and 2,2'-bipyridine (B1663995) as ligands.
Materials:
-
This compound (H₂Bript)
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
2,2'-bipyridine (2,2'-bipy)
-
Deionized water
Equipment:
-
25 mL Teflon-lined stainless-steel autoclave
-
Oven
-
Analytical balance
Procedure:
-
A mixture of Mn(CH₃COO)₂·4H₂O (0.1 mmol, 24.5 mg), H₂Bript (0.1 mmol, 24.5 mg), and 2,2'-bipy (0.1 mmol, 15.6 mg) is placed in a 25 mL Teflon-lined stainless steel autoclave.
-
10 mL of deionized water is added.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
The autoclave is then cooled to room temperature at a rate of 5 °C/h.
-
Colorless block-like crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Data Presentation
The following tables summarize the synthetic conditions and crystallographic data for selected coordination polymers synthesized with this compound.
Table 1: Summary of Synthetic Conditions
| Compound | Metal Salt | Co-ligand | Solvent | Method | Temperature (°C) | Time (h) |
| [Cu(BIPA)(py)₂]·0.5(H₂O) | Cu(NO₃)₂·3H₂O | Pyridine | Water | Solvothermal | 100 | 24 |
| [Co(BIPA)(py)₂] | Co(NO₃)₂·6H₂O | Pyridine | Water | Solvothermal | 100 | 24 |
| [Mn(Bript)(2,2'-bipy)] | Mn(CH₃COO)₂·4H₂O | 2,2'-bipyridine | Water | Hydrothermal | 160 | 72 |
Table 2: Selected Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| [Cu(BIPA)(py)₂]·0.5(H₂O) | C₂₂H₁₆BrCuN₂O₄.₅ | Monoclinic | P2₁/c | 10.057(2) | 17.029(3) | 11.873(2) | 90 | 98.69(3) | 90 |
| [Co(BIPA)(py)₂] | C₂₂H₁₅BrCoN₂O₄ | Monoclinic | C2/c | 20.395(4) | 9.612(2) | 22.073(4) | 90 | 113.84(3) | 90 |
| [Mn(Bript)(2,2'-bipy)] | C₁₈H₁₁BrMnN₂O₄ | Triclinic | P-1 | 9.389(3) | 11.170(3) | 16.629(5) | 90.759(3) | 95.061(3) | 93.214(3) |
Visualizations
The following diagrams illustrate the general concepts and workflows described in this document.
Caption: General workflow for the synthesis and characterization of coordination polymers.
Caption: Tuning the dimensionality of coordination polymers with co-ligands.
References
The Strategic Use of 4-Bromoisophthalic Acid in the Development of Advanced Porous Materials
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-2025-12-A
Introduction
4-Bromoisophthalic acid is a versatile bifunctional aromatic linker that has garnered significant interest in the synthesis of porous crystalline materials, particularly Metal-Organic Frameworks (MOFs). Its rigid structure, featuring two carboxylate groups, facilitates the formation of robust, porous networks when coordinated with metal ions. The strategic inclusion of a bromine atom on the aromatic ring provides a reactive handle for post-synthetic modification (PSM), allowing for the precise tailoring of the material's properties for specific applications. This unique combination of a framework-directing backbone and a modifiable functional group makes this compound an invaluable building block in the design of functional materials for gas storage, catalysis, and drug delivery.
The primary advantage of employing this compound lies in the ability to first construct a stable, porous framework and subsequently introduce desired functionalities. This two-step approach circumvents the challenges associated with the direct synthesis of functionalized MOFs, where the desired functional groups may be incompatible with the initial solvothermal synthesis conditions. The bromine atom can be readily substituted via various cross-coupling reactions, enabling the introduction of a diverse array of chemical moieties into the pores of the material.
Key Applications and Advantages
The use of this compound in the synthesis of porous materials offers several key advantages:
-
Facilitates Post-Synthetic Modification (PSM): The bromine atom serves as a versatile anchor point for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of new organic functionalities after the initial synthesis of the porous framework.
-
Tunable Pore Environment: Through PSM, the chemical and physical properties of the pores can be precisely controlled. This includes modifying the hydrophobicity, introducing catalytic sites, or attaching recognition motifs for selective guest binding.
-
Enhanced Stability: The rigid aromatic core of this compound contributes to the formation of thermally and chemically stable porous frameworks.
-
Versatility in Framework Construction: The dicarboxylate functionality allows for coordination with a variety of metal ions, leading to a diverse range of framework topologies and pore geometries.
Experimental Protocols
Protocol 1: Representative Synthesis of a Zinc-based MOF using this compound (Zn-Br-MOF)
This protocol describes a general solvothermal method for the synthesis of a zinc-containing MOF using this compound as the organic linker.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (C₈H₅BrO₄)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 74.4 mg (0.25 mmol) of zinc nitrate hexahydrate and 61.3 mg (0.25 mmol) of this compound in 10 mL of DMF.
-
Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, crystalline precipitates of the Zn-Br-MOF should be visible.
-
Carefully decant the DMF solution and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF, the DMF solvent molecules within the pores need to be exchanged with a more volatile solvent. Immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh portion every 8 hours.
-
After solvent exchange with ethanol, perform a final solvent exchange with chloroform (10 mL) for 24 hours.
-
Decant the chloroform and dry the activated Zn-Br-MOF under vacuum at 120 °C for 12 hours to obtain a porous material ready for characterization and further use.
Characterization:
The resulting Zn-Br-MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.
Protocol 2: Post-Synthetic Modification of Zn-Br-MOF via Suzuki-Miyaura Coupling
This protocol details the functionalization of the synthesized Zn-Br-MOF with a phenyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Activated Zn-Br-MOF (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 100 mg of the activated Zn-Br-MOF.
-
To the flask, add 122 mg (1.0 mmol) of phenylboronic acid, 5.6 mg (0.025 mmol) of palladium(II) acetate, 26.2 mg (0.1 mmol) of triphenylphosphine, and 138 mg (1.0 mmol) of potassium carbonate.
-
Add 10 mL of anhydrous DMF and 5 mL of anhydrous toluene to the flask.
-
Stir the reaction mixture at 100 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, filter the solid product and wash it thoroughly with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove residual reagents and catalyst.
-
Dry the resulting functionalized MOF (Zn-Phenyl-MOF) under vacuum at 100 °C for 12 hours.
Characterization:
The success of the post-synthetic modification can be confirmed by ¹H NMR spectroscopy of the digested MOF sample (using DCl/D₂O to dissolve the framework) to identify the signals corresponding to the newly introduced phenyl groups. PXRD should be performed to ensure the crystallinity of the framework is retained after the modification.
Data Presentation
The following table summarizes typical quantitative data for a bromo-functionalized MOF before and after post-synthetic modification. The values are representative and will vary depending on the specific MOF structure and the efficiency of the modification.
| Property | Zn-Br-MOF (Before PSM) | Zn-Phenyl-MOF (After PSM) |
| BET Surface Area (m²/g) | 1200 - 1500 | 1000 - 1300 |
| Pore Volume (cm³/g) | 0.5 - 0.7 | 0.4 - 0.6 |
| Pore Size (Å) | 8 - 12 | 8 - 12 |
| Functionalization Efficiency (%) | N/A | 60 - 80 |
Visualizations
Caption: Experimental workflow for the synthesis and post-synthetic modification of a MOF.
Caption: Logical relationship from building block to functional material.
Application Notes and Protocols: Catalytic Applications of 4-Bromoisophthalic Acid-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of Metal-Organic Frameworks (MOFs) synthesized from 4-bromoisophthalic acid. While the direct catalytic applications of pristine this compound-based MOFs are an emerging field, their structure presents significant opportunities for catalysis, primarily through their inherent Lewis acidity and the potential for post-synthetic modification (PSM) of the bromo-functional group.[1] This document outlines protocols for leveraging these features in various catalytic transformations.
Application Note 1: Lewis Acid Catalysis
The metal nodes within this compound-based MOFs can function as Lewis acid sites, which are crucial for catalyzing a variety of organic transformations. The porous and crystalline nature of MOFs provides a high density of well-defined and isolated active sites.[1] The hydrophobicity of the framework can be influenced by the bromine atom, potentially affecting substrate selectivity.
Potential Applications:
-
Cycloaddition reactions
-
Aldol condensation reactions
-
Friedel-Crafts reactions
Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition of CO2 to Epoxides
This protocol describes a general procedure for the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates, a reaction catalyzed by the Lewis acidic metal centers of the MOF.
Materials:
-
This compound-based MOF (e.g., Zn-based or Cu-based)
-
Epoxide (e.g., propylene (B89431) oxide, styrene (B11656) oxide)
-
High-purity CO2
-
Co-catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB), if required
-
Anhydrous solvent (e.g., toluene, DMF)
-
High-pressure stainless steel reactor with a magnetic stirrer
Procedure:
-
Catalyst Activation: Activate the MOF catalyst by heating under vacuum to remove any guest solvent molecules from the pores. The temperature and duration will depend on the thermal stability of the specific MOF.
-
Reaction Setup: In a typical reaction, charge the high-pressure reactor with the activated MOF (e.g., 1-5 mol% relative to the epoxide) and the co-catalyst (if used).
-
Add the epoxide and the anhydrous solvent to the reactor.
-
Seal the reactor and purge with CO2 gas several times to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 1-10 atm).
-
Reaction: Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir the reaction mixture for a specified time (e.g., 4-24 hours).
-
Work-up and Analysis: After the reaction, cool the reactor to room temperature and slowly release the CO2 pressure.
-
Separate the MOF catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the catalyst with a suitable solvent and dry for reuse.
-
Analyze the liquid phase by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity for the cyclic carbonate product.
Illustrative Quantitative Data:
| Catalyst (Hypothetical) | Epoxide | Temp (°C) | Pressure (atm CO2) | Time (h) | Conversion (%) | Selectivity (%) |
| Zn-(4-Br-IPA)-MOF | Propylene Oxide | 100 | 5 | 12 | 85 | >99 |
| Cu-(4-Br-IPA)-MOF | Styrene Oxide | 120 | 10 | 8 | 92 | >99 |
This data is illustrative and based on typical performance for similar MOF-catalyzed cycloaddition reactions.
Application Note 2: Heterogeneous Catalysis via Post-Synthetic Modification (PSM)
The bromine atom on the this compound linker serves as a versatile handle for post-synthetic modification, allowing for the introduction of various catalytically active functional groups after the MOF has been synthesized.[1] A particularly promising application is the introduction of palladium catalysts for C-C coupling reactions.
Potential Applications:
-
Suzuki-Miyaura cross-coupling
-
Heck coupling
-
Sonogashira coupling
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the post-synthetic modification of a this compound-based MOF to incorporate palladium and its subsequent use as a heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction.
Part A: Post-Synthetic Modification to Incorporate Palladium
Materials:
-
This compound-based MOF
-
Palladium precursor (e.g., Pd(OAc)2, PdCl2)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine), if required
-
Anhydrous solvent (e.g., toluene, DMF)
Procedure:
-
MOF Activation: Activate the this compound-based MOF under vacuum.
-
Palladium Incorporation: Suspend the activated MOF in an anhydrous solvent.
-
Add the palladium precursor and, if necessary, a phosphine ligand.
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 24-48 hours under an inert atmosphere.
-
Isolation of Pd-Functionalized MOF: After the reaction, cool the mixture, and collect the solid catalyst by filtration.
-
Wash the catalyst extensively with fresh solvent to remove any unreacted palladium species.
-
Dry the Pd-functionalized MOF under vacuum.
-
Characterize the material using techniques such as ICP-OES to determine the palladium loading.
Part B: Catalytic Suzuki-Miyaura Reaction
Materials:
-
Pd-functionalized this compound-based MOF
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., ethanol/water mixture, dioxane)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide, arylboronic acid, base, and the Pd-functionalized MOF catalyst (e.g., 0.1-1 mol% Pd).
-
Add the solvent and degas the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) under an inert atmosphere and stir for the required time (e.g., 1-12 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
Extract the product from the filtrate using an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The recovered catalyst can be washed, dried, and reused.
Illustrative Quantitative Data:
| Catalyst (Hypothetical) | Aryl Halide | Arylboronic Acid | Base | Temp (°C) | Time (h) | Yield (%) |
| Pd@Zn-(4-Br-IPA)-MOF | Bromobenzene | Phenylboronic acid | K2CO3 | 80 | 4 | 95 |
| Pd@Cu-(4-Br-IPA)-MOF | 4-Bromoanisole | Phenylboronic acid | Cs2CO3 | 100 | 2 | 98 |
This data is illustrative and based on typical performance for similar MOF-catalyzed Suzuki reactions.
Application Note 3: Photocatalysis
The incorporation of this compound into a MOF structure can influence its electronic properties, potentially making it a suitable candidate for photocatalysis. The organic linker can act as an antenna, absorbing light and promoting charge separation at the metal-oxo clusters.
Potential Applications:
-
Degradation of organic pollutants in water
-
CO2 reduction
-
Selective oxidation of alcohols
Experimental Protocol: Photocatalytic Degradation of Organic Dyes
This protocol provides a general method for evaluating the photocatalytic activity of a this compound-based MOF for the degradation of an organic dye, such as Rhodamine B (RhB), under visible light irradiation.
Materials:
-
This compound-based MOF (e.g., a Ti-based or Zn-based MOF)
-
Organic dye (e.g., Rhodamine B)
-
Deionized water
-
Visible light source (e.g., Xenon lamp with a UV cut-off filter)
-
Photoreactor with a cooling system
Procedure:
-
Catalyst Suspension: Disperse a known amount of the MOF catalyst in an aqueous solution of the organic dye with a specific concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension with visible light while continuously stirring. Maintain a constant temperature using the cooling system.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis: Centrifuge the withdrawn samples to remove the MOF catalyst.
-
Measure the concentration of the dye in the supernatant using a UV-Vis spectrophotometer by monitoring the absorbance at its maximum wavelength.
-
Degradation Efficiency: Calculate the degradation efficiency using the formula: Degradation (%) = [(C0 - Ct) / C0] x 100, where C0 is the initial concentration after reaching equilibrium in the dark, and Ct is the concentration at time t.
Illustrative Quantitative Data:
| Catalyst (Hypothetical) | Pollutant | Catalyst Loading (g/L) | Light Source | Time (min) | Degradation (%) |
| Ti-(4-Br-IPA)-MOF | Rhodamine B | 0.5 | Visible Light | 120 | 92 |
| Zn-(4-Br-IPA)-MOF | Methylene Blue | 1.0 | Visible Light | 180 | 85 |
This data is illustrative and based on typical performance for similar MOF-based photocatalysis.
Visualizations
Caption: Synthesis of a this compound-Based MOF.
Caption: Post-Synthetic Modification to create a catalytic MOF.
Caption: General workflow for a heterogeneous catalytic reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes: Post-Synthetic Modification of MOFs with 4-Bromoisophthalic Acid
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A solvent-assisted ligand exchange approach enables metal-organic frameworks with diverse and complex architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00067F [pubs.rsc.org]
- 7. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Solvothermal Synthesis of Bromo-Isophthalate Metal-Organic Frameworks: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing 4-Bromoisophthalic acid as a primary organic linker presents a versatile platform for the development of advanced drug delivery systems. The unique molecular structure of this compound, featuring two carboxylate groups for coordination with metal centers and a bromine atom, offers a dual functionality. The carboxylate groups drive the formation of the porous MOF structure, while the bromine atom provides a reactive site for post-synthetic modification, enabling the attachment of targeting ligands or other functional moieties.
MOFs constructed from cobalt (Co) and nickel (Ni) are of particular interest in drug development. These metal ions can form robust frameworks and may also impart intrinsic therapeutic or diagnostic properties. For instance, cobalt-based MOFs have been explored for their potential in cancer therapy, and nickel-based MOFs have shown promise in various catalytic and biomedical applications. The combination of these metals with this compound can lead to novel MOFs with tunable porosity, high drug loading capacity, and controlled release kinetics.
The primary application of these bromo-functionalized MOFs in drug development lies in their use as targeted drug delivery vehicles. The porous crystalline structure can encapsulate a variety of therapeutic agents, from small molecules to larger biologics. The release of the drug can be triggered by environmental stimuli such as pH changes, which is particularly relevant for targeting the acidic microenvironment of tumors. Furthermore, the bromine atom on the linker can be functionalized, for example, through Suzuki or Heck coupling reactions, to attach molecules that can guide the MOF to specific cell types, thereby enhancing therapeutic efficacy and reducing off-target side effects.
This document provides detailed protocols for the solvothermal synthesis of cobalt and nickel-based MOFs using a close structural isomer, 5-bromoisophthalic acid, which serves as a reliable model for the synthesis using this compound. The methodologies and characterization data presented herein are intended to guide researchers in the synthesis and evaluation of these promising materials for drug delivery applications.
Experimental Protocols
The following protocols are adapted from the hydrothermal synthesis of cobalt and nickel MOFs with 5-bromoisophthalic acid and a co-ligand, 1,3-bi(4-pyridyl)propane. These procedures can be used as a starting point for the synthesis of analogous MOFs with this compound.
Protocol 1: Solvothermal Synthesis of a Cobalt-based MOF
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound (or 5-Bromoisophthalic acid)
-
1,3-bi(4-pyridyl)propane (bpp)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine Cobalt(II) nitrate hexahydrate (0.1 mmol, 29.1 mg), this compound (0.1 mmol, 24.5 mg), and 1,3-bi(4-pyridyl)propane (0.1 mmol, 19.8 mg).
-
Add 10 mL of deionized water to the mixture.
-
Seal the autoclave and heat it to 160°C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature.
-
Collect the resulting purple crystals by filtration, wash with deionized water and ethanol.
-
Dry the product in air.
Protocol 2: Solvothermal Synthesis of a Nickel-based MOF
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
This compound (or 5-Bromoisophthalic acid)
-
1,3-bi(4-pyridyl)propane (bpp)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine Nickel(II) nitrate hexahydrate (0.1 mmol, 29.1 mg), this compound (0.1 mmol, 24.5 mg), and 1,3-bi(4-pyridyl)propane (0.1 mmol, 19.8 mg).
-
Add 10 mL of deionized water to the mixture.
-
Seal the autoclave and heat it to 160°C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature.
-
Collect the resulting green crystals by filtration, wash with deionized water and ethanol.
-
Dry the product in air.
Data Presentation
Table 1: Synthesis Parameters for Bromo-Isophthalate MOFs
| Parameter | Cobalt MOF | Nickel MOF |
| Metal Salt | Co(NO₃)₂·6H₂O | Ni(NO₃)₂·6H₂O |
| Ligand 1 | This compound | This compound |
| Ligand 2 | 1,3-bi(4-pyridyl)propane | 1,3-bi(4-pyridyl)propane |
| Solvent | Deionized Water | Deionized Water |
| Temperature | 160°C | 160°C |
| Time | 72 hours | 72 hours |
| Product Color | Purple | Green |
Table 2: Characterization Data for Analogous 5-Bromoisophthalate MOFs
| Characterization | Cobalt MOF with 5-Bromoisophthalic Acid | Nickel MOF with 5-Bromoisophthalic Acid |
| Elemental Analysis | C, 47.55%; H, 3.55%; N, 5.12% | C, 47.58%; H, 3.56%; N, 5.13% |
| IR Spectroscopy (cm⁻¹) | 3436 (m), 1612 (s), 1558 (s), 1421 (s), 1384 (s), 1215 (m), 1062 (m), 815 (m), 775 (m), 727 (m) | 3435 (m), 1613 (s), 1559 (s), 1422 (s), 1384 (s), 1215 (m), 1063 (m), 816 (m), 776 (m), 728 (m) |
| Thermal Stability (TGA) | Stable up to approx. 350°C | Stable up to approx. 350°C |
Visualizations
Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of bromo-isophthalate MOFs.
Cellular Uptake Pathways for MOF-based Drug Delivery
Caption: Endocytosis pathways for cellular uptake of MOF-based drug carriers.[1]
References
Application Notes and Protocols for the Functionalization of Polymers with 4-Bromoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 4-bromoisophthalic acid. This versatile molecule allows for the introduction of both carboxylic acid and bromo functionalities onto a polymer backbone, opening avenues for advanced applications in drug delivery, biomaterial engineering, and diagnostics. The dual functional groups serve as handles for further modifications, such as drug conjugation, crosslinking, and surface immobilization.
Introduction
This compound is a trifunctional building block possessing two carboxylic acid groups and one bromine atom attached to a benzene (B151609) ring.[1][2] This unique structure allows for its use in post-polymerization modification, a powerful strategy to introduce new chemical functionalities into existing polymers.[3][4] By covalently attaching this compound to polymers, researchers can impart new properties and create materials with tailored characteristics for specific applications.
Key Advantages of Functionalization with this compound:
-
Introduction of Carboxylic Acid Groups: The carboxylic acid moieties can be used for pH-responsive drug delivery, conjugation of amine-containing drugs or targeting ligands, and improving the hydrophilicity of the polymer.
-
Introduction of Bromo Groups: The bromine atom can serve as a reactive site for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) to attach other functional molecules, or for radio-labeling.[5]
-
Enhanced Biocompatibility: Modification of polymer surfaces can improve their interaction with biological systems.
-
Tunable Properties: The degree of functionalization can be controlled to fine-tune the physicochemical properties of the resulting polymer, such as solubility, thermal stability, and drug loading capacity.
Applications in Drug Development
The functionalization of biocompatible polymers with this compound offers significant potential in the field of drug development:
-
Targeted Drug Delivery: The carboxylic acid groups can be conjugated with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded polymer nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Controlled Release Systems: The modified polymers can be formulated into nanoparticles, hydrogels, or micelles for the controlled and sustained release of therapeutic agents. The rate of drug release can be modulated by the degree of functionalization and the nature of the linkage between the drug and the polymer.
-
pH-Responsive Drug Delivery: The carboxylic acid groups can be exploited for pH-sensitive drug release. In the acidic environment of tumors or endosomes, the protonation of the carboxylates can trigger a conformational change in the polymer, leading to the release of the encapsulated drug.
-
Combination Therapy: The dual functionality allows for the attachment of two different therapeutic agents or a therapeutic agent and an imaging agent for theranostic applications.
Experimental Protocols
This section provides detailed protocols for the functionalization of polymers containing hydroxyl or amine groups with this compound.
Activation of this compound
For efficient reaction with hydroxyl or amine groups on the polymer, the carboxylic acid groups of this compound need to be activated. A common method is the conversion to the more reactive acyl chloride.
Protocol 3.1.1: Synthesis of 4-Bromoisophthaloyl Dichloride
This protocol is based on established methods for the synthesis of isophthaloyl dichlorides.[6][7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon atmosphere setup
Procedure:
-
Under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq) or in an anhydrous solvent followed by the addition of oxalyl chloride (2.2 eq).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude 4-bromoisophthaloyl dichloride can be purified by vacuum distillation or used directly in the next step.
Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions.
Functionalization of Hydroxyl-Containing Polymers (e.g., Poly(vinyl alcohol) - PVA)
This protocol describes the esterification of a polymer containing hydroxyl groups with 4-bromoisophthaloyl dichloride.[8][9]
Materials:
-
Hydroxyl-containing polymer (e.g., Poly(vinyl alcohol), PVA)
-
4-Bromoisophthaloyl dichloride
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Anhydrous tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Precipitation solvent (e.g., Acetone, Ethanol, Diethyl ether)
-
Dialysis tubing (if applicable)
-
Freeze-dryer (if applicable)
Procedure:
-
Dissolve the hydroxyl-containing polymer in the anhydrous aprotic solvent under an inert atmosphere. The concentration will depend on the polymer's solubility.
-
Cool the polymer solution in an ice bath (0 °C).
-
Add the anhydrous tertiary amine base (1.1-1.5 eq per hydroxyl group to be functionalized) to the polymer solution.
-
In a separate flask, dissolve 4-bromoisophthaloyl dichloride (0.5-1.0 eq per hydroxyl group) in a small amount of the anhydrous aprotic solvent.
-
Add the 4-bromoisophthaloyl dichloride solution dropwise to the cooled polymer solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purify the functionalized polymer by precipitation in a suitable non-solvent. Filter and wash the precipitate several times to remove unreacted reagents and byproducts.
-
Alternatively, for water-soluble polymers, the reaction mixture can be dialyzed against deionized water to remove impurities.
-
Dry the purified polymer under vacuum or by freeze-drying.
Characterization: The degree of functionalization can be determined using techniques such as ¹H NMR spectroscopy (by comparing the integration of polymer backbone protons to the aromatic protons of the attached 4-bromoisophthalate moiety) and Fourier-Transform Infrared (FTIR) spectroscopy (observing the appearance of the ester carbonyl peak).
Functionalization of Amine-Containing Polymers (e.g., Polyethyleneimine - PEI)
This protocol outlines the amidation of a polymer containing primary or secondary amine groups with 4-bromoisophthaloyl dichloride.[10][11]
Materials:
-
Amine-containing polymer (e.g., Polyethyleneimine, PEI)
-
4-Bromoisophthaloyl dichloride
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Anhydrous tertiary amine base (e.g., Triethylamine (TEA)) (optional, as the polymer itself can act as a base)
-
Precipitation solvent (e.g., Diethyl ether, Hexane)
-
Dialysis tubing (if applicable)
-
Freeze-dryer (if applicable)
Procedure:
-
Dissolve the amine-containing polymer in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
If the polymer salt is used or to ensure the reaction goes to completion, add an anhydrous tertiary amine base (1.1-1.5 eq per amine group to be functionalized).
-
Dissolve 4-bromoisophthaloyl dichloride (0.5-1.0 eq per amine group) in a small amount of the anhydrous aprotic solvent.
-
Add the 4-bromoisophthaloyl dichloride solution dropwise to the cooled polymer solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purify the functionalized polymer by precipitation in a suitable non-solvent. Filter and wash the precipitate thoroughly.
-
For water-soluble polymers, dialysis against deionized water is an effective purification method.
-
Dry the purified polymer under vacuum or by freeze-drying.
Characterization: The degree of functionalization can be quantified by ¹H NMR and confirmed by the appearance of the amide carbonyl peak in the FTIR spectrum.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the functionalization of polymers with this compound. The exact values will depend on the specific polymer and desired degree of functionalization.
| Parameter | Functionalization of Poly(vinyl alcohol) | Functionalization of Polyethyleneimine |
| Polymer | Poly(vinyl alcohol) (PVA) | Polyethyleneimine (PEI) |
| Functional Group | Hydroxyl (-OH) | Amine (-NH₂ or -NH-) |
| Activating Reagent | 4-Bromoisophthaloyl Dichloride | 4-Bromoisophthaloyl Dichloride |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DCM |
| Base | Triethylamine or Pyridine | Triethylamine (optional) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Purification Method | Precipitation in Acetone/Ethanol or Dialysis | Precipitation in Diethyl Ether/Hexane or Dialysis |
| Typical Degree of Functionalization | 5 - 50 mol% | 10 - 70 mol% |
| Characterization Techniques | ¹H NMR, FTIR | ¹H NMR, FTIR |
Visualizations
Experimental Workflow
Caption: General workflow for the functionalization of polymers with this compound.
Signaling Pathway for pH-Responsive Drug Delivery
Caption: pH-responsive drug release from a polymer functionalized with this compound.
References
- 1. 6939-93-1|this compound|BLD Pharm [bldpharm.com]
- 2. 6939-93-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US20210309934A1 - Process for manufacturing alkoxylated polyethyleneimines - Google Patents [patents.google.com]
- 11. Polyethyleneimine-Assisted Fabrication of Poly(Lactic-Co-Glycolic Acid) Nanoparticles Loaded with Tamibarotene (Am80) for Meflin Expression Upregulation [mdpi.com]
Application Notes and Protocols: 4-Bromoisophthalic Acid as a Monomer for Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisophthalic acid is a versatile aromatic dicarboxylic acid monomer used in the synthesis of functional polyamides. Its unique structure, featuring two carboxylic acid groups and a reactive bromine atom, allows for the creation of polymers with tunable properties and the potential for post-polymerization modification.[1] Polyamides derived from this monomer are of significant interest in advanced materials and pharmaceutical research due to their potential for high thermal stability, mechanical strength, and the ability to be functionalized for specific applications, such as drug delivery or targeted therapies.
The presence of the bromine atom on the aromatic ring serves as a valuable synthetic handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups after the initial polymerization, enabling the development of "smart" polymers with tailored functionalities.[1] This post-polymerization modification capability is a key advantage, offering a modular approach to designing complex macromolecular architectures.
Application Notes
The primary application of this compound in polyamide synthesis is the creation of functional aromatic polyamides with a reactive site for further chemical modification. The resulting bromo-functionalized polyamides can be utilized in a variety of fields:
-
Drug Delivery: The bromine atom can be substituted with targeting ligands, therapeutic agents, or imaging probes, enabling the development of sophisticated drug delivery systems.
-
Advanced Materials: Post-polymerization modification can be used to alter the physical and chemical properties of the polyamide, such as solubility, thermal stability, and flame retardancy.[2] This allows for the creation of high-performance materials for specialized applications.
-
Membrane Technology: The introduction of specific functional groups can enhance the performance of polyamide membranes in applications such as gas separation and water purification.
-
Biomaterials: Functionalized polyamides can be designed to interact with biological systems in specific ways, making them suitable for applications in tissue engineering and regenerative medicine.
The synthesis of polyamides from this compound is typically achieved through solution polycondensation techniques, which offer good control over the polymer's molecular weight and structure. The choice of diamine comonomer and polymerization method will significantly influence the final properties of the polyamide.
Experimental Protocols
Two primary methods are commonly employed for the synthesis of aromatic polyamides from dicarboxylic acids like this compound: Phosphorylation Polycondensation (Yamazaki-Higashi Reaction) and Low-Temperature Solution Polycondensation (via the diacid chloride).
Protocol 1: Phosphorylation Polycondensation (Yamazaki-Higashi Reaction)
This method allows for the direct polycondensation of a dicarboxylic acid and a diamine using a phosphite (B83602) and a base as activating agents. It is a convenient one-pot synthesis that avoids the need to prepare the more reactive diacid chloride.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, combine this compound (1 equivalent), the chosen aromatic diamine (1 equivalent), and anhydrous NMP. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Activating Agents: To the monomer solution, add anhydrous pyridine (2 equivalents) and lithium chloride (optional, to improve solubility). Continue stirring until a homogeneous solution is obtained.
-
Initiation of Polymerization: Add triphenyl phosphite (2.2 equivalents) to the reaction mixture.
-
Polycondensation: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight to a constant weight.
Protocol 2: Low-Temperature Solution Polycondensation (via Diacid Chloride)
This method involves the conversion of this compound to its more reactive diacid chloride derivative, which then reacts with a diamine at low temperatures.
Part A: Synthesis of 4-Bromoisophthaloyl Dichloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene (B28343) or dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ gases ceases (typically 2-4 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-bromoisophthaloyl dichloride as a solid or oil. This can be used directly in the next step or purified by vacuum distillation or recrystallization.
Part B: Polyamide Synthesis
Materials:
-
4-Bromoisophthaloyl dichloride
-
Aromatic diamine
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), NMP)
-
Anhydrous pyridine or triethylamine (B128534) (acid scavenger)
Procedure:
-
Diamine Solution: In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (1 equivalent) and the acid scavenger (2 equivalents) in the anhydrous solvent. Cool the solution to 0-5°C in an ice bath.
-
Addition of Diacid Chloride: Slowly add a solution of 4-bromoisophthaloyl dichloride (1 equivalent) in the same anhydrous solvent to the cooled diamine solution with vigorous stirring.
-
Polycondensation: Maintain the reaction temperature at 0-5°C for 1-2 hours, and then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Precipitation, Washing, and Drying: Follow the same procedure as described in Protocol 1 (steps 5-7) to isolate and purify the polyamide.
Data Presentation
The properties of polyamides derived from this compound will depend on the specific diamine used and the polymerization conditions. The following table summarizes typical properties of aromatic polyamides synthesized from substituted isophthalic acids and various aromatic diamines, providing an expected range of values for polymers derived from this compound.
| Property | Typical Value Range | Characterization Method |
| Inherent Viscosity (dL/g) | 0.5 - 2.0 | Ubbelohde Viscometer |
| Number Average Molecular Weight (Mn, kDa) | 20 - 100 | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw, kDa) | 40 - 200 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition Temperature (Tg, °C) | 200 - 350 | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temperature (TGA, °C) | > 450 (in N₂) | Thermogravimetric Analysis (TGA) |
| Tensile Strength (MPa) | 70 - 120 | Tensile Testing |
| Young's Modulus (GPa) | 1.5 - 3.5 | Tensile Testing |
| Solubility | Generally soluble in polar aprotic solvents (NMP, DMAc, DMF) | Solubility Tests |
Mandatory Visualizations
Experimental Workflow for Polyamide Synthesis and Functionalization
Caption: Workflow for the synthesis of bromo-functionalized polyamide and subsequent post-polymerization modification.
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Relationship between the structure of this compound and the resulting polyamide properties and applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromoisophthalic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromoisophthalic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Due to its limited solubility in many common recrystallization solvents, lower alcohols with one to five carbon atoms are recommended for purifying this compound.[1][2][3] Methanol (B129727) is a particularly preferable choice as it offers good recrystallization performance and is economically advantageous.[1][2][3]
Q2: My this compound won't dissolve in the hot solvent. What should I do?
There are a few possibilities to consider:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent until the solid dissolves.
-
Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, these are likely insoluble impurities.[4] In this case, you should perform a hot filtration to remove them before allowing the solution to cool.
-
Incorrect Solvent Choice: While methanol is recommended, ensure you are using a suitable lower alcohol. This compound has low solubility in many other common solvents.[1][2][3]
Q3: No crystals are forming after cooling the solution. What is the problem?
This is a common issue in recrystallization and can be caused by a few factors:
-
Too Much Solvent: This is the most frequent reason for the failure of crystal formation.[5][6] The solution is not saturated enough for crystals to form. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.[6][7]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred.[5] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a tiny "seed" crystal of pure this compound.[7]
Q4: The product is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[6][8] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] Very slow cooling can favor the formation of crystals over oil.[6]
Q5: The recrystallization yield is very low. How can I improve it?
Several factors can contribute to low yield:
-
Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor.[5] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material.[8] Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Cooling the solution in an ice bath after it has reached room temperature can help maximize the recovery of your crystals.[4]
-
Washing with warm solvent: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[5]
Q6: Are there alternative purification methods for this compound?
Yes, an alternative method involves converting the crude this compound into its diester by reacting it with a lower alcohol (like methanol or ethanol) in the presence of an acid catalyst.[1][9] The resulting bromoisophthalic diester can then be purified by distillation.[1][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
Problem: Low or No Crystal Formation
| Possible Cause | Troubleshooting Step |
| Excess Solvent | Gently boil the solution to reduce the solvent volume and re-cool.[6][7] |
| Supersaturation | 1. Scratch the inner surface of the flask with a glass rod.[7]2. Add a seed crystal of pure this compound.[7] |
| Cooling Too Rapidly | Allow the solution to cool to room temperature undisturbed before moving to an ice bath.[4] |
Problem: Impure Product (e.g., poor melting point, discoloration)
| Possible Cause | Troubleshooting Step |
| Crystallization Too Rapid | Re-dissolve the crystals in the minimum amount of hot solvent, add a small excess of solvent, and cool slowly.[7] |
| Insoluble Impurities Not Removed | Perform a hot filtration step after dissolving the crude product.[4] |
| Soluble Impurities Trapped | Ensure slow cooling to allow for selective crystallization. Rapid cooling can trap impurities.[10] |
Problem: "Oiling Out"
| Possible Cause | Troubleshooting Step |
| High Solute Concentration / Low Melting Impurities | Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool very slowly.[6] |
| Inappropriate Solvent | Consider a different lower alcohol or a mixed solvent system. |
Quantitative Data Summary
| Parameter | Value |
| Compound | 5-Bromoisophthalic acid (crude) |
| Mass of Crude Compound | 2.41 g |
| Recrystallization Solvent | Methanol |
| Volume of Solvent | 10 g |
| Dissolution Temperature | 60°C |
| Cooling Temperature | Room Temperature |
| Mass of Pure Compound | 1.61 g |
| Purity of Final Product | 100% |
| Yield of Recrystallization | 80.1% |
Data sourced from a patent describing the preparation of bromoisophthalic acid compounds.[3]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using methanol as the solvent.
Materials:
-
Crude this compound
-
Methanol
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter funnel and filter paper
-
Buchner funnel and flask
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the methanol on a hot plate to just below its boiling point. Add the minimum amount of hot methanol to the crude solid to completely dissolve it with gentle swirling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a filter funnel with fluted filter paper on top of a pre-warmed receiving flask. Pour the hot solution through the funnel to remove the solid impurities.
-
Cooling and Crystallization: Cover the flask containing the hot solution and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of pure crystals.[10]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely. The purity of the final product can be assessed by techniques such as melting point analysis. The melting point should be sharp and elevated compared to the crude material.[4]
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 2. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 4-Bromoisophthalic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of isomeric impurities from 4-Bromoisophthalic acid.
Troubleshooting Guide
Issue 1: My final product of this compound shows contamination with 5-Bromoisophthalic acid after synthesis.
-
Question: What is the most likely cause of isomeric impurity in my this compound synthesis?
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Answer: The synthesis of this compound is commonly achieved through the electrophilic bromination of isophthalic acid. This reaction can lead to the formation of the isomeric 5-bromoisophthalic acid as a primary byproduct.[1][2] The reaction conditions, especially the concentration of sulfur trioxide in fuming sulfuric acid (oleum), significantly influence the selectivity of the bromination.[1][2]
-
Question: How can I remove the 5-Bromoisophthalic acid impurity?
-
Answer: There are two primary methods for the purification of this compound from its isomeric impurities:
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Recrystallization: This is a common and effective method, particularly using lower alcohols like methanol (B129727).[3][4][5]
-
Derivatization to Esters followed by Vacuum Distillation: The mixture of acidic isomers can be converted to their corresponding methyl esters, which often have sufficiently different boiling points to be separated by vacuum distillation.[1][3]
-
Issue 2: I am having difficulty with the recrystallization of this compound.
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Question: Why is my this compound not dissolving in common recrystallization solvents?
-
Answer: Bromoisophthalic acids generally exhibit low solubility in many common recrystallization solvents.[3][4][5] Lower alcohols with one to five carbon atoms, particularly methanol, have been found to be effective solvents for this purification, offering a good balance of solubility at elevated temperatures and insolubility at lower temperatures to ensure a high yield of pure crystals.[3][4][5]
-
Question: My recrystallization yield is very low. How can I improve it?
-
Answer: Low yield can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also cause some of the desired product to remain in solution. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Premature crystallization: If the solution cools too much during filtration of insoluble impurities, product may be lost. Ensure your filtration apparatus is pre-heated.
-
-
Question: The purity of my this compound did not improve after recrystallization. What went wrong?
-
Answer: This is likely due to the co-crystallization of the isomeric impurity. To improve purity:
-
Ensure slow cooling: A slower rate of cooling allows for the formation of a more ordered crystal lattice, which is more effective at excluding impurities.
-
Perform a second recrystallization: For very impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.
-
Wash the crystals properly: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Issue 3: I want to try the esterification and distillation method, but I am unsure of the parameters.
-
Question: What are the typical conditions for the esterification of bromoisophthalic acids?
-
Answer: A common method involves reacting the crude acid mixture with an excess of methanol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3] The reaction can be carried out under reflux or in a sealed autoclave at elevated temperatures (e.g., 120°C) to drive the reaction to completion.[3][6]
-
Question: Will vacuum distillation be effective in separating the dimethyl esters of 4- and 5-Bromoisophthalic acid?
Frequently Asked Questions (FAQs)
-
Q1: What are the main isomeric impurities I should be concerned about when synthesizing this compound?
-
A1: The most common isomeric impurity is 5-bromoisophthalic acid. Depending on the reaction conditions, dibrominated byproducts such as 2,5-dibromoisophthalic acid and 4,5-dibromoisophthalic acid may also be formed.[1]
-
Q2: Which purification method is better: recrystallization or esterification-distillation?
-
A2: The choice of method depends on the scale of your experiment, the available equipment, and the level of purity required.
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Recrystallization is often simpler for smaller quantities and requires standard laboratory glassware. It can be highly effective, yielding very pure product.
-
Esterification followed by vacuum distillation can be more suitable for larger scale purifications and may be more effective for separating mixtures with high impurity concentrations. However, it is a multi-step process that requires equipment for vacuum distillation.
-
-
Q3: Can I use a solvent other than methanol for recrystallization?
-
A3: Yes, other lower alcohols (C1-C5) can also be effective.[3][4][5] Methanol is often preferred due to its effectiveness and economic advantages.[3][4][5] It is always recommended to perform small-scale solvent screening to find the optimal solvent for your specific mixture.
-
Q4: How can I monitor the purity of my this compound during the purification process?
-
A4: The purity can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying isomeric mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the ratio of the different isomers in a mixture.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impure samples will typically exhibit a broader and depressed melting point range.
-
Data Presentation
Table 1: Recrystallization Data for Bromoisophthalic Acid Isomers
| Parameter | 5-Bromoisophthalic Acid | This compound |
| Solvent | Methanol | Methanol[1][3] |
| Initial Purity | 83.5%[3] | - |
| Dissolution Temperature | 60°C[3] | Near boiling point |
| Final Purity | 100%[3] | >95% (typical) |
| Recrystallization Yield | 80.1%[3] | - |
Table 2: Boiling Points of Relevant Dimethyl Esters for Purification by Vacuum Distillation
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| Dimethyl Isophthalate (B1238265) | 133 | 4.8[3] |
| Dimethyl 5-Bromoisophthalate | 159 | 4.8[3] |
| Dimethyl 4-Bromoisophthalate | Data not available | - |
Experimental Protocols
Protocol 1: Recrystallization of Bromoisophthalic Acid from Methanol
This protocol is based on a successful purification of 5-Bromoisophthalic acid and can be adapted for this compound.
-
Dissolution: In a fume hood, place the crude bromoisophthalic acid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol and heat the mixture to near boiling (approximately 60-65°C) with stirring. Continue adding small portions of hot methanol until the solid has just completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Esterification and Vacuum Distillation
-
Esterification:
-
In a fume hood, place the crude bromoisophthalic acid mixture in a round-bottom flask or an autoclave.
-
Add a large excess of methanol (e.g., 5 to 100 molar equivalents relative to the acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-20 mol%).[6]
-
Heat the mixture to reflux for several hours or heat in an autoclave at an elevated temperature (e.g., 120°C) until the reaction is complete (monitor by TLC or HPLC).[3][6]
-
After cooling, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Neutralize the aqueous layer with a base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure to obtain the crude dimethyl ester mixture.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Carefully transfer the crude ester mixture to the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., ~5 mmHg).
-
Gradually heat the distillation flask.
-
Collect the different ester fractions based on their boiling points. The lower boiling point fraction (unreacted dimethyl isophthalate) will distill first, followed by the isomeric dimethyl bromoisophthalates.
-
Visualizations
Caption: Decision workflow for purifying this compound.
References
- 1. This compound CAS#: 6939-93-1 [m.chemicalbook.com]
- 2. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromoisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-Bromoisophthalic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the electrophilic bromination of isophthalic acid.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary method, electrophilic bromination of isophthalic acid, is highly dependent on reaction conditions.[1] Key parameters to optimize include:
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Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally ranging from 100°C to 160°C.[1][2] Careful control is crucial, as temperatures that are too low will result in a slow reaction rate and incomplete conversion, while excessively high temperatures can promote the formation of unwanted byproducts, such as dibrominated compounds.[1]
-
Concentration of Fuming Sulfuric Acid (Oleum): The strongly acidic environment of oleum (B3057394) is necessary to activate the deactivated isophthalic acid ring for electrophilic attack.[1] The concentration of sulfur trioxide in the fuming sulfuric acid is a critical parameter influencing the selectivity of the reaction.[1]
-
Purity of Starting Materials: Ensure the isophthalic acid and bromine used are of high purity, as impurities can interfere with the reaction.
Q2: I am observing significant amounts of byproduct formation, particularly the 5-bromo isomer. How can I increase the selectivity for the 4-bromo isomer?
A2: The formation of isomeric byproducts like 5-bromoisophthalic acid and various dibrominated products is a common challenge.[1] To enhance the selectivity for this compound:
-
Control Reaction Time and Temperature: As mentioned, these parameters are crucial. Shorter reaction times and lower temperatures within the optimal range (100-160°C) can help minimize the formation of over-brominated products.[1][2]
-
Stoichiometry of Reactants: Carefully control the molar ratio of bromine to isophthalic acid. An excess of bromine will favor the formation of dibrominated species.
-
Alternative Brominating Agents: While bromine in fuming sulfuric acid is standard, some research has explored other bromination methods to improve selectivity, though these may be less conventional.[1]
Q3: The purification of the crude product is proving difficult. What are the recommended purification strategies?
A3: Due to the slight solubility of bromoisophthalic acids in many common solvents, purification can be challenging.[3][4] Effective methods include:
-
Recrystallization: Lower alcohol solvents, particularly methanol (B129727), have been found to be effective for recrystallization, providing high yield and purity.[3][4]
-
Esterification followed by Distillation: The crude product can be converted to its diester by reacting it with a lower alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid. The resulting bromoisophthalic diesters can then be more easily separated from unreacted starting materials and other bromo-products by distillation.[2][3]
Q4: My final product is off-white or yellowish. What is the cause and how can I obtain a white crystalline solid?
A4: A discolored final product often indicates the presence of impurities. These could be residual bromine, byproducts, or degradation products.
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Thorough Washing: After filtration of the crude product, ensure it is washed thoroughly with cold water to remove any residual acid and unreacted bromine.
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Effective Purification: Employing the recommended recrystallization or esterification-distillation methods should yield a white to off-white crystalline solid.[1][3] If discoloration persists, a second recrystallization may be necessary.
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the synthesis of bromoisophthalic acid compounds, based on patent literature.
| Example No. | Starting Material | Fuming Sulfuric Acid (wt% SO₃) | Temperature (°C) | Time (h) | Crude Product Purity (%) | Crude Product Yield (%) | Notes |
| 1 | Isophthalic Acid | 10 | 130 | 22 | 83.5 | 81.9 | Aimed for 5-bromoisophthalic acid.[2][3] |
| 2 | Isophthalic Acid | 10 | 150 | 7 | - | - | Resulted in a mixture of 5-bromo, 4,5-dibromo, and 2,5-dibromoisophthalic acids.[3] |
| 3 | Dimethyl Isophthalate | 10 | 120 | 7 | - | - | Reaction with dimethyl ester of isophthalic acid.[3] |
| 4 | Isophthalic Acid | 30 | 150 | 22 | - | - | Different concentration of fuming sulfuric acid.[2] |
Note: The provided examples from the patent primarily focus on the synthesis of 5-bromoisophthalic acid and its derivatives. However, the conditions are highly relevant and provide a valuable starting point for optimizing the synthesis of the 4-bromo isomer.
Experimental Protocols
Protocol 1: Electrophilic Bromination of Isophthalic Acid
This protocol is a general procedure based on established methods for the synthesis of bromoisophthalic acids.[2][3]
Materials:
-
Isophthalic acid
-
Fuming sulfuric acid (e.g., 10 wt% SO₃)
-
Bromine
-
Ice water
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a pressure-sealable glass tube or a suitable reactor, charge isophthalic acid and fuming sulfuric acid.
-
Addition of Bromine: Carefully add bromine to the mixture.
-
Reaction: Stir the mixture at a controlled temperature between 130°C and 150°C for a specified duration (e.g., 7-22 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice water to precipitate the solid product.
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Filtration and Washing: Filter the resulting solid, wash it with cold water, and dry it under reduced pressure to obtain the crude product.
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Purification (Recrystallization): Dissolve the crude crystals in hot methanol, then allow the solution to cool to room temperature to induce recrystallization. Filter the purified crystals and dry them.
Protocol 2: Purification via Esterification and Distillation
This protocol outlines the purification of crude bromoisophthalic acid.[2][3]
Materials:
-
Crude bromoisophthalic acid
-
Lower alcohol (e.g., methanol)
-
Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Esterification: In an autoclave, heat and stir the crude bromoisophthalic acid with methanol and a catalytic amount of sulfuric acid at a suitable temperature (e.g., 120°C).
-
Distillation: After the esterification is complete, separate and purify the resulting dimethyl bromoisophthalate by distillation under reduced pressure.
-
Hydrolysis (Optional): If the free acid is desired, the purified diester can be hydrolyzed back to this compound using standard procedures.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
byproduct formation in the synthesis of 4-Bromoisophthalic acid
Technical Support Center: Synthesis of 4-Bromoisophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established method for synthesizing this compound is through the electrophilic aromatic substitution of isophthalic acid.[1] This reaction is typically carried out using bromine as the brominating agent in the presence of fuming sulfuric acid (oleum).[1] The highly acidic environment of oleum (B3057394) is necessary because the two electron-withdrawing carboxylic acid groups on the isophthalic acid ring deactivate it towards electrophilic attack.[1]
Q2: What are the common byproducts observed during the synthesis of this compound?
A2: The synthesis of this compound is often accompanied by the formation of several byproducts. Common byproducts include the isomeric 5-bromoisophthalic acid and various dibrominated products, such as 4,5-dibromoisophthalic acid and 2,5-dibromoisophthalic acid.[1][2][3] Unreacted isophthalic acid may also be present in the crude product mixture.
Q3: How can I purify the crude this compound product?
A3: Effective purification is crucial to isolate the desired this compound isomer.[1] Two primary methods for purification are:
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Recrystallization: While this compound has low solubility in many common solvents, lower alcohol solvents with 1 to 5 carbon atoms, such as methanol (B129727), have been found to be effective for recrystallization, providing high yield and purity.[2][3]
-
Esterification followed by distillation: The crude solid mixture can be converted into its corresponding methyl esters by reacting it with methanol in the presence of an acid catalyst.[1][2] The resulting mixture of dimethyl esters can then be separated by vacuum distillation.[1][2]
Q4: What is the role of fuming sulfuric acid (oleum) in the reaction?
A4: Fuming sulfuric acid (oleum) plays a critical role in the bromination of isophthalic acid. The sulfur trioxide in oleum is believed to form a complex with bromine, which enhances its electrophilic character and allows the bromination of the deactivated aromatic ring to proceed.[1][2]
Troubleshooting Guide
Issue 1: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction is typically conducted at elevated temperatures, generally ranging from 100°C to 160°C.[1][2] Ensure your reaction temperature is within this range and is well-controlled. |
| Incorrect Concentration of Fuming Sulfuric Acid | The concentration of sulfur trioxide in the fuming sulfuric acid is a key parameter.[1][2] The selectivity of the reaction is highly dependent on this concentration. Refer to established protocols for the optimal concentration. |
| Insufficient Reaction Time | The reaction time can range from 1 to 100 hours, depending on other parameters.[2] If the reaction has not gone to completion, consider extending the reaction time. |
| Impure Starting Materials | Ensure that the isophthalic acid, bromine, and fuming sulfuric acid are of high purity. |
Issue 2: High percentage of dibrominated byproducts.
| Possible Cause | Suggested Solution |
| Excess Bromine | Using a molar excess of bromine can lead to the formation of dibrominated products.[3] Carefully control the stoichiometry of the reactants. For monobromination, the amount of bromine used is typically 0.5 to 1.5 times the molar amount of the isophthalic acid.[2] |
| High Reaction Temperature or Prolonged Reaction Time | Harsher reaction conditions can favor di- and polybromination.[2][3] Consider lowering the reaction temperature or reducing the reaction time. |
Issue 3: Difficulty in separating this compound from its isomers.
| Possible Cause | Suggested Solution |
| Similar Physical Properties of Isomers | The isomers of bromoisophthalic acid can have similar solubilities, making separation by simple recrystallization challenging. |
| Ineffective Purification Method | If recrystallization is not providing the desired purity, consider the esterification and vacuum distillation method.[1][2] This allows for separation based on the different boiling points of the dimethyl esters. |
Quantitative Data from Experimental Studies
The following table summarizes the results from a study on the bromination of isophthalic acid under various conditions, primarily leading to the 5-bromo isomer but illustrating the product distribution.
| Ex. No. | Fuming Sulfuric Acid (wt % SO₃) | Bromine (molar eq.) | Temperature (°C) | Time (h) | 5-Bromoisophthalic Acid Yield (%) | Isophthalic Acid Remaining (%) | 4,5-Dibromoisophthalic Acid Yield (%) | 2,5-Dibromoisophthalic Acid Yield (%) |
| 2 | 10 | 1.0 | 110 | 22 | 34.5 | 58.0 | trace | - |
| 3 | 20 | 1.0 | 110 | 22 | 48.6 | 43.2 | trace | - |
| 4 | 30 | 1.0 | 110 | 22 | 62.8 | 24.6 | 2.3 | - |
| 5 | 10 | 1.0 | 150 | 22 | 77.0 | 4.1 | 8.0 | - |
| 6 | 20 | 1.0 | 150 | 7 | 53.8 | 46.5 | 0.7 | - |
| 7 | 10 | 2.0 | 150 | 7 | 79.1 | 6.4 | 5.8 | trace |
Data adapted from patent EP1293495B1.[3]
Experimental Protocols
1. Synthesis of Bromoisophthalic Acids via Electrophilic Bromination
-
Materials: Isophthalic acid, fuming sulfuric acid (e.g., 10 wt% SO₃), bromine.
-
Procedure:
-
In a pressure-sealable glass tube, charge isophthalic acid (e.g., 10 mmol), fuming sulfuric acid, and bromine (e.g., 10 mmol).[2][4]
-
Seal the tube and stir the mixture at a controlled temperature (e.g., 130°C) for a specified time (e.g., 22 hours).[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Pour the reaction mixture into ice water to precipitate the solid product.[4]
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Filter the resulting solid, wash it with cold water, and dry it under reduced pressure to obtain the crude product.[4]
-
2. Purification by Esterification and Distillation
-
Materials: Crude bromoisophthalic acid product, methanol, sulfuric acid (or another acid catalyst).
-
Procedure:
-
In an autoclave, combine the crude product with methanol and a catalytic amount of sulfuric acid.[2][4]
-
Heat the mixture with stirring (e.g., at 120°C) to convert the carboxylic acids to their dimethyl esters.[4]
-
After the esterification is complete, separate the resulting mixture of dimethyl esters by vacuum distillation.[2]
-
Visualizations
Caption: Byproduct formation in this compound synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 3. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 4-Bromoisophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromoisophthalic acid, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound are the electrophilic bromination of isophthalic acid and the oxidation of 4-bromo-m-xylene. A greener, alternative route involving the ultrasound-assisted bromination of phthalic anhydride (B1165640) has also been reported.
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Key challenges during scale-up include managing heat dissipation in exothermic reactions, ensuring homogenous mixing, dealing with the corrosive nature of reagents like oleum (B3057394), controlling the formation of isomers and over-brominated byproducts, and developing efficient purification strategies for a product with low solubility in many common solvents.[1]
Q3: How can the purity of this compound be assessed?
A3: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis (expected range: 297-299 °C), and spectroscopic methods like ¹H and ¹³C NMR to confirm the structure and identify impurities.[2]
Q4: What are the typical byproducts in the synthesis of this compound?
A4: In the electrophilic bromination of isophthalic acid, common byproducts include the isomeric 5-bromoisophthalic acid and various dibrominated products.[3] During the oxidation of 4-bromo-m-xylene, incomplete oxidation can lead to 4-bromo-3-methylbenzoic acid, and over-oxidation can result in cleavage of the aromatic ring.
Synthesis Route 1: Electrophilic Bromination of Isophthalic Acid
This method involves the direct bromination of isophthalic acid using bromine in the presence of fuming sulfuric acid (oleum).
Experimental Workflow
Caption: Workflow for Electrophilic Bromination of Isophthalic Acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient oleum concentration. | - Increase reaction time or temperature within the recommended range (100-160°C).[2] - Ensure the concentration of sulfur trioxide in the fuming sulfuric acid is between 10-30 wt%.[3] |
| High Levels of Dibrominated Byproducts | - Excess bromine. - High reaction temperature or prolonged reaction time. | - Use a molar ratio of bromine to isophthalic acid closer to 1:1.[3] - Carefully control the reaction temperature and time to avoid over-bromination. |
| Formation of 5-Bromoisophthalic Acid Isomer | - Reaction conditions favoring the formation of the thermodynamic product. | - Modifying the oleum concentration and temperature may influence the isomer ratio, though complete selectivity for the 4-isomer is challenging. |
| Product is Difficult to Purify | - Low solubility of this compound in common organic solvents. | - Recrystallize the crude product from a lower alcohol, such as methanol (B129727).[3] - Alternatively, convert the crude acid mixture to their dimethyl esters, which can be separated by distillation, followed by hydrolysis back to the acid.[3] |
| Reaction Does Not Start | - Deactivated starting material. - Insufficiently strong brominating conditions. | - Confirm the use of fuming sulfuric acid (oleum) as sulfuric acid alone is not sufficient to activate the deactivated ring. - Ensure the reaction is heated to the required temperature. |
Detailed Experimental Protocol
-
In a pressure-sealable glass tube, combine isophthalic acid (e.g., 1.66 g, 10 mmol) and 10 wt% fuming sulfuric acid (e.g., 6.00 g).[3]
-
Carefully add bromine (e.g., 1.6 g, 10 mmol) to the mixture.[3]
-
Seal the tube and heat the mixture with stirring at 130°C for 22 hours.[3]
-
After the reaction, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water to precipitate the solid product.[3]
-
Filter the resulting solid, wash with cold water, and dry under reduced pressure to obtain the crude product.[3]
-
For purification, dissolve the crude solid in methanol at 60°C, then allow it to cool to room temperature to recrystallize. Filter the purified crystals.[3]
Synthesis Route 2: Oxidation of 4-Bromo-m-xylene
This route involves the oxidation of the two methyl groups of 4-bromo-m-xylene to carboxylic acids, typically using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or sodium dichromate.
Experimental Workflow
Caption: Workflow for Oxidation of 4-Bromo-m-xylene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete oxidation. - Over-oxidation leading to ring cleavage. | - Ensure a sufficient excess of the oxidizing agent is used. - Increase the reflux time. - Avoid excessively high temperatures that could promote degradation. |
| Presence of 4-bromo-3-methylbenzoic acid | - Incomplete oxidation of one of the methyl groups. | - Increase the amount of oxidizing agent and/or prolong the reaction time. |
| Product Contaminated with Manganese Dioxide (MnO₂) | - Inefficient filtration of MnO₂ byproduct. | - Ensure thorough filtration while the solution is hot, possibly using a filter aid like celite. - The crude product can be redissolved in a basic solution, filtered again, and then re-precipitated with acid. |
| Reaction is very slow or does not proceed | - Purity of the starting 4-bromo-m-xylene. - Insufficient heating. | - Verify the purity of the starting material. - Ensure the reaction mixture is maintained at a vigorous reflux. |
Detailed Experimental Protocol (Representative)
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromo-m-xylene.
-
Prepare a solution of potassium permanganate in water and add it to the flask. An excess of KMnO₄ is typically required.
-
Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.
-
Continue refluxing until the purple color is no longer visible.
-
While hot, filter the reaction mixture to remove the manganese dioxide.
-
Cool the filtrate and acidify it with a strong acid, such as concentrated HCl, until the precipitation of the product is complete.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as water or aqueous ethanol, for purification.
Synthesis Route 3: Ultrasound-Assisted Green Synthesis
This method avoids the use of harsh reagents by employing sodium hypochlorite (B82951) and sodium bromide with phthalic anhydride under ultrasonic conditions.
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Green Synthesis. *Note: This method as described in the patent yields 4-bromophthalic acid, an isomer of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incorrect pH of the reaction mixture. - Insufficient ultrasonic power or duration. - Temperature not maintained in the optimal range. | - Carefully monitor and maintain the pH between 5 and 8 during the addition of sodium hypochlorite.[4] - Ensure the ultrasound bath is functioning correctly and the reaction vessel is positioned for optimal sonication. - Adhere to the specified temperature profile.[4] |
| Reaction is slow or incomplete | - Low concentration of reagents. - Inefficient mixing. | - Use the recommended concentrations of reactants.[5] - Ensure continuous ultrasonic irradiation throughout the specified reaction periods. |
| Product purity is low | - Incomplete reaction leaving starting materials. - Inefficient recrystallization. | - The filtrate can be acidified to recover unreacted phthalic acid.[5] - Ensure the crude product is fully dissolved during recrystallization and allowed to cool slowly for optimal crystal formation. |
Detailed Experimental Protocol
-
In a four-hole reaction flask equipped with a condenser and thermometer, slowly add phthalic anhydride (e.g., 148g) and sodium hydroxide (B78521) (e.g., 40g) to water (e.g., 690g) under ultrasonic conditions (e.g., 20-40 kHz).[4]
-
Add sodium bromide (e.g., 106g) and continue ultrasonic mixing.[4]
-
Heat the mixture to 55°C.[4]
-
Slowly add an aqueous solution of sodium hypochlorite (e.g., containing 77g of NaOCl) while simultaneously adding 5 wt% hydrochloric acid to maintain the pH between 5 and 8.[4]
-
After the addition is complete, maintain the temperature for 1 hour, then increase the temperature to 80°C and continue the reaction for 2 hours with ultrasound.[4]
-
Cool the reaction mixture to -5 to 5°C and continue ultrasonic treatment for 0.5-1.0 hour.[4]
-
Filter the resulting crude product.
-
Recrystallize the crude product from pure water to obtain purified 4-bromophthalic acid.[4]
Data Summary
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Reported Purity | Key Challenges |
| Electrophilic Bromination | Isophthalic Acid | Bromine, Fuming Sulfuric Acid | ~82% (crude)[3] | >95% after purification | Corrosive reagents, byproduct formation, harsh conditions. |
| Oxidation | 4-Bromo-m-xylene | Potassium Permanganate or Sodium Dichromate | ~58% (for 2-bromo isomer)[6] | Variable | Incomplete oxidation, byproduct separation, harsh oxidizing agents. |
| Ultrasound-Assisted Green Synthesis | Phthalic Anhydride | Sodium Hypochlorite, Sodium Bromide | >80%[4][5] | >98.5%[4][5] | Precise pH and temperature control, specialized equipment (ultrasound). |
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. CN103980113B - A kind of preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]
- 5. CN103980113A - Preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Thermal Stability of 4-Bromoisophthalic Acid-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the thermal stability of Metal-Organic Frameworks (MOFs) based on the 4-bromoisophthalic acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of MOFs synthesized with this compound?
A1: The thermal stability of a MOF is influenced by several factors, not just the organic linker. These include the choice of metal node, the coordination environment, and the presence of solvent molecules within the pores. While specific decomposition temperatures for a wide range of this compound-based MOFs are not extensively reported in the literature, one can anticipate that the decomposition will be a multi-step process. Typically, the initial weight loss observed in a thermogravimetric analysis (TGA) corresponds to the removal of guest solvent molecules, followed by the decomposition of the organic linker at higher temperatures. The strength of the metal-ligand bond is a critical factor in determining the ultimate decomposition temperature of the framework.[1]
Q2: How does the bromo-functionalization on the isophthalic acid linker affect the thermal stability of the MOF?
A2: Functional groups on the organic linker can influence the thermal stability of a MOF.[1] In the case of bromo-functionalization, the electron-withdrawing nature of the bromine atom can potentially affect the electron density of the carboxylate groups, which in turn could influence the strength of the metal-ligand coordination bond. Furthermore, the presence of the bulky bromine atom could introduce steric hindrance, which may affect the packing of the crystal structure and its overall stability. Computational studies on other halogenated MOFs have suggested that halogenation can alter the framework's stability.
Q3: What are the key strategies to improve the thermal stability of this compound-based MOFs?
A3: Several strategies can be employed to enhance the thermal stability of these MOFs:
-
Choice of Metal Node: Utilizing metal ions with higher oxidation states and stronger coordination bonds (e.g., Zr(IV), Cr(III)) can significantly increase the thermal stability of the resulting MOF compared to divalent metals.
-
Post-Synthetic Modification: In some cases, post-synthetic modifications can be performed to strengthen the framework.
-
Control of Interpenetration: The interpenetration of multiple frameworks within a single crystal can enhance thermal stability by providing mutual support. Synthesis conditions can sometimes be tuned to favor interpenetrated structures.
-
Solvent Selection: The choice of solvent during synthesis can influence the crystallinity and defect density of the MOF, which in turn can affect its thermal stability.
Q4: What characterization techniques are essential to evaluate the thermal stability of my this compound-based MOF?
A4: The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA) . This method measures the change in mass of a sample as a function of temperature, providing information about solvent loss and the decomposition temperature of the framework. It is also crucial to perform Powder X-ray Diffraction (PXRD) on the sample before and after heating to determine if the crystalline structure is retained.
Troubleshooting Guides
Problem 1: Low Decomposition Temperature Observed in TGA
Possible Causes:
-
Weak Metal-Ligand Bonds: The chosen metal ion may form relatively weak coordination bonds with the carboxylate groups of the this compound.
-
Presence of Residual Solvents: Coordinated solvent molecules can sometimes lower the overall decomposition temperature.
-
High Defect Density: A high concentration of defects in the MOF structure can create points of instability.
-
Incomplete Solvent Removal: Residual, uncoordinated solvent in the pores might be mistaken for framework decomposition.
Troubleshooting Steps:
-
Optimize Metal Precursor: If possible, experiment with different metal salts. For example, using a metal salt with a non-coordinating anion might lead to a more stable framework.
-
Thorough Solvent Exchange and Activation: Before TGA analysis, ensure all guest and coordinated solvent molecules are removed. This is typically achieved by washing the MOF with a low-boiling solvent (e.g., acetone, chloroform) followed by heating under vacuum.
-
Modify Synthesis Conditions: Varying the synthesis temperature, time, and reactant concentrations can influence the crystallinity and reduce the number of defects. The use of modulators, such as monocarboxylic acids, during synthesis can sometimes improve crystal quality.
-
Analyze TGA Data Carefully: Distinguish between the initial weight loss due to solvent removal and the subsequent, often sharper, weight loss corresponding to the decomposition of the organic framework.
Problem 2: Amorphous Material Obtained After Heating
Possible Cause:
-
Framework Collapse: The MOF structure may not be thermally robust and collapses into an amorphous phase upon heating, even before the organic linker decomposes.
Troubleshooting Steps:
-
In-situ PXRD: Perform variable-temperature powder X-ray diffraction (VT-PXRD) to monitor the crystallinity of the MOF as it is heated. This will reveal the temperature at which the framework collapses.
-
Strengthen the Framework: Refer to the strategies in FAQ Q3 to enhance the intrinsic stability of the MOF structure, for instance, by using a different metal node.
Experimental Protocols
General Solvothermal Synthesis Protocol for a this compound-Based MOF
This is a general starting protocol that will likely require optimization for specific metal precursors and desired structures.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., acetic acid, formic acid)
Procedure:
-
In a glass vial, dissolve this compound in the chosen solvent.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Combine the two solutions in a Teflon-lined autoclave.
-
If using a modulator, add it to the reaction mixture.
-
Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 80-150 °C) for a designated time (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or centrifugation.
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Wash the product with fresh solvent to remove any unreacted starting materials.
-
Perform a solvent exchange with a low-boiling point solvent (e.g., ethanol (B145695) or acetone) for 2-3 days, replacing the solvent several times.
-
Activate the MOF by heating under vacuum at an appropriate temperature (determined by TGA) to remove the solvent from the pores.
Protocol for Thermogravimetric Analysis (TGA)
-
Place a small amount of the activated MOF sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
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Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).
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Record the weight loss as a function of temperature. The decomposition temperature is typically identified as the onset of the major weight loss step after the initial solvent loss.
Data Presentation
Table 1: Hypothetical TGA Data for a Zn-based MOF with Different Isophthalic Acid Linkers
| Linker | Metal Node | Solvent Removal Temp. (°C) | Decomposition Onset Temp. (°C) |
| Isophthalic Acid | Zn(II) | 100 - 150 | ~350 |
| This compound | Zn(II) | 100 - 160 | ~330 - 380 (expected range) |
| 5-Aminoisophthalic Acid | Zn(II) | 120 - 180 | ~360 |
Visualizations
Caption: A generalized experimental workflow for the synthesis and thermal analysis of MOFs.
Caption: A troubleshooting guide for addressing low thermal stability in MOF synthesis.
References
Technical Support Center: Controlling MOF Crystal Growth with 4-Bromoisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the crystal growth of Metal-Organic Frameworks (MOFs) using 4-bromoisophthalic acid as an organic linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in MOF synthesis?
This compound typically serves as a dicarboxylic acid linker, coordinating with metal ions to form the framework structure of the MOF. Its bromine functionality can be used for post-synthetic modification, allowing for the introduction of other functional groups.
Q2: I am not getting any crystalline product. What are the common causes?
Several factors can hinder MOF crystallization when using this compound:
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Suboptimal pH: The deprotonation of the carboxylic acid groups is crucial for coordination with the metal centers. An incorrect pH can prevent this from happening effectively.[1]
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Inappropriate Solvent System: The solubility of both the this compound and the metal salt in the chosen solvent is critical. Poor solubility can lead to the precipitation of starting materials or the formation of amorphous phases.[1]
-
Incorrect Temperature: The reaction temperature influences the kinetics of nucleation and crystal growth. A temperature that is too low may not provide enough energy for crystallization, while a temperature that is too high can lead to rapid precipitation of an amorphous solid.
Q3: How can I control the crystal size and morphology of my MOF?
Controlling the crystal size and morphology is essential for many applications. Here are key strategies:
-
Use of Modulators: The addition of monocarboxylic acids, such as formic acid, acetic acid, or benzoic acid, can modulate the crystal growth. These modulators compete with the this compound for coordination to the metal centers, which can slow down the nucleation and growth rates, often leading to larger, more well-defined crystals.
-
Varying Reactant Concentrations: Adjusting the concentration of the metal salt and this compound can influence the number of nucleation sites and the subsequent crystal growth.
-
Adjusting the pH: The pH of the reaction mixture can affect the deprotonation rate of the linker and influence which crystal facets grow, thereby altering the morphology.[1]
-
Temperature Control: Systematically screening different reaction temperatures can help identify the optimal conditions for achieving the desired crystal size and shape.
Q4: What are common crystalline byproducts, and how can they be avoided?
Common byproducts include denser, thermodynamically favored MOF phases or incompletely coordinated frameworks. To avoid these:
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Optimize Modulator Concentration: An insufficient amount of modulator may not effectively control the growth, while an excess can sometimes inhibit the formation of the desired product altogether.
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Control Reactant Stoichiometry: Carefully controlling the molar ratio of the metal salt to this compound is crucial.
-
Monitor Reaction Time: Some MOFs can transform into more stable, less desirable phases over time. Screening different reaction times can help isolate the desired kinetic product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of a hypothetical zinc-based MOF (Zn-Br-MOF) using this compound.
Problem 1: The product is an amorphous powder.
| Possible Cause | Suggested Solution |
| Rapid Nucleation | Introduce a modulator like formic acid or benzoic acid to the reaction mixture to slow down the crystal growth. |
| Poor Solubility of Precursors | Ensure both zinc nitrate (B79036) and this compound are fully dissolved before heating. Consider using a co-solvent system (e.g., DMF/ethanol).[1] |
| Incorrect pH | Add a small amount of a base (e.g., triethylamine) to aid in the deprotonation of the this compound.[1] |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for crystallization. |
Problem 2: The obtained crystals are too small or form aggregates.
| Possible Cause | Suggested Solution |
| High Nucleation Rate | Increase the concentration of the modulator to reduce the number of initial nuclei, allowing for the growth of larger crystals. |
| High Reactant Concentration | Decrease the overall concentration of the metal salt and linker in the solution. |
| Insufficient Reaction Time | Extend the reaction time to allow for further crystal growth. |
Problem 3: The product has a wide particle size distribution.
| Possible Cause | Suggested Solution |
| Inhomogeneous Temperature | Ensure the reaction vessel is heated uniformly in the oven. |
| Inefficient Mixing | If applicable to the synthesis method, ensure proper stirring during the initial mixing of reagents. |
| Modulator Concentration | Fine-tune the modulator concentration. A systematic screening is recommended. |
Quantitative Data Presentation
The following table summarizes the hypothetical effect of different modulators on the crystal size of Zn-Br-MOF, synthesized under solvothermal conditions at 120°C for 24 hours.
| Modulator | Modulator Concentration (equivalents relative to linker) | Average Crystal Size (µm) | Crystal Morphology |
| None | 0 | 0.5 - 2 | Irregular plates |
| Formic Acid | 10 | 5 - 10 | Rod-like |
| Formic Acid | 20 | 15 - 25 | Well-defined rods |
| Acetic Acid | 10 | 3 - 7 | Truncated cubes |
| Acetic Acid | 20 | 10 - 15 | Cuboidal |
| Benzoic Acid | 10 | 8 - 12 | Octahedral |
| Benzoic Acid | 20 | 20 - 30 | Well-defined octahedra |
Experimental Protocols
General Solvothermal Synthesis of Zn-Br-MOF
This protocol is a starting point and can be optimized based on the troubleshooting guide above.
-
Reactant Preparation: In a 20 mL glass vial, combine:
-
Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg)
-
This compound (0.1 mmol, 24.5 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Modulator (e.g., formic acid, 20 equivalents, ~75 µL) (Optional)
-
-
Solubilization: Sonicate the mixture for 10-15 minutes until all solids are completely dissolved.[1]
-
Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 24 hours.[1]
-
Cooling and Isolation: Allow the vial to cool slowly to room temperature. Crystals of the product should form. Collect the crystals by centrifugation or filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.[1]
-
Solvent Exchange: After the final DMF wash, exchange the solvent with a more volatile one like ethanol (B145695) (3 x 10 mL).[1]
-
Activation: Dry the sample under vacuum at an elevated temperature (e.g., 120-150°C) overnight to remove the solvent from the pores.[1]
Visualizations
Caption: A generalized workflow for the solvothermal synthesis of Zn-Br-MOF.
Caption: A decision-making workflow for troubleshooting amorphous product formation.
References
Technical Support Center: 4-Bromoisophthalic Acid in MOF Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromoisophthalic acid as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound in the context of MOF synthesis?
A1: this compound possesses two primary types of reactive sites. The two carboxylic acid groups are the primary points of coordination with metal ions to form the MOF structure. The bromine atom on the aromatic ring also offers a site for potential reactivity, which can be a desired feature for post-synthetic modification or an undesired pathway for side reactions.[1][2]
Q2: What are the potential side reactions of this compound during MOF synthesis?
A2: While this compound is a versatile linker, several side reactions can occur under typical solvothermal or hydrothermal synthesis conditions. These include:
-
Dehalogenation: The carbon-bromine bond can be susceptible to cleavage under certain conditions, leading to the incorporation of isophthalic acid as a linker impurity in the MOF structure. This can be influenced by the reaction temperature, the choice of solvent, and the presence of reducing agents.
-
Incomplete linker deprotonation: For the coordination with metal centers to occur, the carboxylic acid groups must be fully or partially deprotonated. Inadequate pH control can lead to incomplete reaction and the formation of amorphous byproducts or the recovery of unreacted starting material.
-
Formation of dense, non-porous phases: Like many MOF syntheses, the reaction may yield thermodynamically favored, dense phases instead of the desired porous kinetic product. This is highly dependent on reaction conditions such as temperature, concentration, and the use of modulators.
-
Linker modification: Although less common for the C-Br bond compared to other functionalities, harsh reaction conditions (e.g., very high temperatures or extreme pH) could potentially lead to other modifications of the linker molecule.
Q3: My powder X-ray diffraction (PXRD) pattern shows unexpected peaks or a broad, amorphous hump. What could be the issue?
A3: The presence of unexpected peaks in your PXRD pattern suggests the formation of crystalline byproducts, which could be denser MOF phases or other coordination polymers. A broad hump indicates the presence of amorphous material. Several factors can contribute to these outcomes:
-
Reaction Kinetics: Rapid precipitation can lead to the formation of amorphous material. Controlling the reaction rate through temperature adjustments or the use of modulators can promote the growth of crystalline, phase-pure products.
-
Thermodynamics: The desired MOF may be a kinetically favored product. Overly long reaction times or high temperatures can lead to its conversion into a more thermodynamically stable, and often denser, phase.
-
Reactant Concentration: High concentrations of the metal salt and linker can sometimes favor the formation of less porous, more stable phases.
-
pH of the reaction mixture: The deprotonation of the carboxylic acid groups is crucial for MOF formation. An inappropriate pH can hinder coordination and lead to the precipitation of metal hydroxides or the formation of amorphous coordination polymers.
Q4: How can I detect if dehalogenation of the this compound linker has occurred in my MOF product?
A4: Several analytical techniques can be employed to detect in-situ dehalogenation:
-
¹H NMR Spectroscopy: After digesting the MOF product in a suitable deuterated solvent (e.g., D₂SO₄ in DMSO-d₆), the resulting spectrum can be analyzed. The presence of signals corresponding to isophthalic acid alongside those of this compound would indicate dehalogenation.
-
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) of the digested MOF can identify the molecular weights of the incorporated linkers, allowing for the detection of both the brominated and non-brominated species.
-
Elemental Analysis (CHNS/X): A discrepancy between the expected and experimentally determined bromine content can suggest partial or complete dehalogenation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of MOFs using this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations | Relevant Analytical Techniques |
| Low product yield or recovery of unreacted starting materials | 1. Incomplete reaction due to suboptimal temperature or time.2. Inappropriate solvent system leading to poor solubility of reactants.3. Incorrect pH for linker deprotonation. | 1. Systematically vary the reaction temperature and time. A temperature range of 100-160 °C is often a good starting point.[1]2. Ensure your chosen solvent (e.g., DMF, DEF) or solvent mixture can adequately dissolve both the metal salt and this compound.3. Add a small amount of a base (e.g., triethylamine) to facilitate deprotonation, or an acid (e.g., HCl) to control metal salt hydrolysis. | PXRD, ¹H NMR of the crude product |
| Formation of amorphous product | 1. Reaction proceeding too quickly.2. Unfavorable solvent environment.3. Incorrect pH. | 1. Lower the reaction temperature or decrease the concentration of reactants.2. Consider using a co-solvent system (e.g., DMF/ethanol) to modify the solubility and coordination environment.3. Screen different pH conditions by adding small amounts of acid or base. | PXRD, SEM |
| Presence of crystalline byproducts (mixed phases) | 1. Formation of a more thermodynamically stable, denser phase.2. Incorrect stoichiometry of reactants.3. Lack of a modulator to control crystal growth. | 1. Screen a range of reaction times and temperatures to isolate the kinetic product.2. Carefully check the molar ratios of your metal salt and linker.3. Introduce a modulator, such as a monocarboxylic acid (e.g., formic acid, acetic acid), to compete with the linker and slow down crystal growth. | PXRD |
| Evidence of linker dehalogenation | 1. High reaction temperatures.2. Presence of reducing species in the reaction mixture.3. Photoreactivity under certain conditions (less common in standard solvothermal synthesis). | 1. Attempt the synthesis at a lower temperature.2. Ensure high purity of solvents and starting materials to avoid contaminants that could act as reducing agents.3. If applicable, conduct the reaction in the absence of light. | ¹H NMR of digested MOF, Mass Spectrometry, Elemental Analysis |
Experimental Protocols
General Solvothermal Synthesis of a Zn-based MOF with this compound
This protocol is a general starting point and may require optimization for specific metal-linker combinations.
Materials:
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Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., formic acid) - optional
Procedure:
-
In a 20 mL glass vial, combine zinc nitrate hexahydrate (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol).
-
Add 10 mL of DMF.
-
If using a modulator, add the desired amount (e.g., 20 equivalents relative to the linker).
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Sonicate the mixture for 10-15 minutes until all solids are dissolved.
-
Tightly cap the vial and place it in a preheated oven at a set temperature (e.g., 120 °C) for a specified time (e.g., 24 hours).
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After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Perform a solvent exchange with a more volatile solvent like ethanol (B145695) (3 x 10 mL).
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Dry the product under vacuum to obtain the activated MOF.
Protocol for MOF Digestion and ¹H NMR Analysis
Materials:
-
As-synthesized MOF product (approx. 5-10 mg)
-
Deuterated sulfuric acid (D₂SO₄)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tube
Procedure:
-
Place approximately 5-10 mg of the MOF product into a small vial.
-
Add ~0.5 mL of DMSO-d₆ to the vial.
-
Carefully add 1-2 drops of D₂SO₄ to the suspension. Caution: D₂SO₄ is highly corrosive.
-
Sonicate the mixture until the solid is completely dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of this compound and any potential side products like isophthalic acid.
Visualizations
Below are diagrams illustrating key concepts in MOF synthesis with this compound.
Caption: General workflow for the solvothermal synthesis of a MOF using this compound.
Caption: A logical workflow for troubleshooting common issues in MOF synthesis.
References
Technical Support Center: Reaction Condition Optimization for 4-Bromoisophthalic Acid Bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 4-bromoisophthalic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the bromination of this compound?
A1: The bromination of this compound is an electrophilic aromatic substitution reaction. The substituents on the benzene (B151609) ring, two carboxylic acid groups (-COOH) and a bromine atom (-Br), will direct the incoming electrophile (Br+). The carboxylic acid groups are strongly deactivating and meta-directing. The bromine atom is deactivating but ortho-, para-directing.
Given the positions of the substituents in this compound, the directing effects are as follows:
-
The -COOH at position 1 directs to position 5.
-
The -COOH at position 3 directs to position 5.
-
The -Br at position 4 directs to positions 2 and 6.
The position 5 is strongly activated by the two meta-directing carboxylic acid groups. Positions 2 and 6 are activated by the ortho-, para-directing bromine. Therefore, a mixture of products is likely, with the main products expected to be 2,4-dibromoisophthalic acid and 4,5-dibromoisophthalic acid . The exact ratio will depend on the reaction conditions.
Q2: What are the typical reaction conditions for the bromination of this compound?
A2: Due to the presence of two deactivating carboxylic acid groups, forcing conditions are required. The reaction is typically carried out using bromine in fuming sulfuric acid (oleum).[1][2] The sulfur trioxide in oleum (B3057394) acts as a catalyst, increasing the electrophilicity of bromine.[2] The reaction is usually performed at elevated temperatures, ranging from 100°C to 160°C, in a sealed pressure vessel.[1][3][4]
Q3: How can I control the degree of bromination?
A3: The extent of bromination (mono- vs. di-bromination) can be influenced by several factors:
-
Concentration of Sulfur Trioxide (SO₃) in Oleum: Lower concentrations of SO₃ (1-30 wt%) in fuming sulfuric acid are suitable for monobromination, while higher concentrations (10-60 wt%) favor the formation of dibromo products.[5]
-
Molar Ratio of Bromine: For monobromination, a molar ratio of 0.5 to 1.5 moles of bromine per mole of substrate is recommended.[3][5] For dibromination, this can be increased to 1 to 3 moles of bromine.[5]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times will generally favor polybromination.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3][4] Due to the low volatility and poor solubility of the carboxylic acids, it is often necessary to derivatize the samples by converting the carboxylic acids to their methyl esters before analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature. 2. Low concentration of SO₃ in fuming sulfuric acid. 3. Insufficient reaction time. | 1. Increase the reaction temperature to 120-160°C.[1][3] 2. Use fuming sulfuric acid with a higher SO₃ content (e.g., 20-30%). 3. Increase the reaction time, monitoring the progress by LC or GC. |
| Formation of Polybrominated Byproducts | 1. Reaction temperature is too high. 2. High molar ratio of bromine. 3. High concentration of SO₃ in fuming sulfuric acid. | 1. Decrease the reaction temperature. 2. Reduce the molar equivalent of bromine used. 3. Use fuming sulfuric acid with a lower SO₃ content. |
| Difficult Product Isolation/Purification | 1. Low solubility of bromoisophthalic acids in common organic solvents.[2] 2. Presence of multiple isomers. | 1. After quenching the reaction in ice water, wash the crude solid thoroughly. 2. Attempt recrystallization from lower alcohols like methanol (B129727).[2][3] 3. For complex mixtures, convert the crude product to its dimethyl esters, which can be purified by distillation or column chromatography, followed by hydrolysis back to the diacid.[2][3] |
| Inconsistent Results | 1. Inaccurate control of reaction temperature. 2. Inconsistent quality/concentration of fuming sulfuric acid. 3. Leakage from the pressure vessel. | 1. Use a reliable temperature controller and ensure uniform heating. 2. Use fresh, properly stored fuming sulfuric acid and verify its SO₃ concentration. 3. Ensure the pressure vessel is properly sealed and can withstand the reaction conditions. |
Experimental Protocols
General Protocol for the Bromination of this compound
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Bromine and fuming sulfuric acid are highly corrosive and toxic. The reaction is carried out under pressure at high temperatures.
Materials:
-
This compound
-
Bromine
-
Fuming sulfuric acid (e.g., 20-30% SO₃)
-
Ice
-
Deionized water
-
Methanol (for recrystallization, if needed)
Equipment:
-
Pressure-sealable glass reaction tube or autoclave
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a pressure-sealable reaction vessel, charge this compound (1.0 eq).
-
Carefully add fuming sulfuric acid (a sufficient amount to ensure stirring, e.g., 3-5 times the weight of the substrate).
-
Add bromine (1.0-1.5 eq for monobromination, 2.0-3.0 eq for dibromination) to the mixture.
-
Seal the reaction vessel securely.
-
Heat the mixture to the desired temperature (e.g., 130-150°C) with vigorous stirring.[2][4]
-
Maintain the temperature and stirring for the desired reaction time (e.g., 6-24 hours).[2][3][4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Filter the solid product and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product under reduced pressure.
-
If necessary, purify the crude product by recrystallization from a suitable solvent such as methanol or by converting it to its dimethyl ester for further purification.[2][3]
Visualizations
Experimental Workflow for Bromination and Analysis
Caption: Workflow for the bromination of this compound.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]
- 2. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 5. US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google Patents [patents.google.com]
Technical Support Center: Prevention of Dibrominated Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dibrominated byproducts during chemical reactions.
Troubleshooting Guide
Issue: My reaction is producing a significant amount of dibrominated byproduct. What are the common causes?
The formation of dibrominated byproducts is a common issue in electrophilic aromatic substitution reactions, particularly with activated aromatic rings. The primary causes include:
-
Highly Activated Substrate: The starting material contains strong electron-donating groups (e.g., -NH₂, -OH, -OR) that make the aromatic ring highly nucleophilic and susceptible to multiple substitutions.[1]
-
Reactive Brominating Agent: Using highly reactive brominating agents like molecular bromine (Br₂) can lead to a lack of selectivity and favor polysubstitution.[2][3]
-
Reaction Conditions: Factors such as elevated temperatures, prolonged reaction times, and the use of strong Lewis acid catalysts can increase the rate of the second bromination.[4][5]
-
Stoichiometry: An excess of the brominating agent relative to the substrate will naturally increase the likelihood of multiple brominations.
Issue: How can I improve the selectivity for monobromination?
To enhance the selectivity for the desired monobrominated product, consider the following strategies:
-
Choice of Brominating Agent: Employ a milder and more selective brominating agent. N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and Pyridinium tribromide are excellent alternatives to molecular bromine.[2][6]
-
Control of Reaction Conditions:
-
Temperature: Perform the reaction at lower temperatures to reduce the reaction rate and improve selectivity.
-
Solvent: The choice of solvent can influence selectivity. For instance, using N-bromosuccinimide in polar solvents like DMF can lead to high para-selectivity.[6]
-
Catalyst: For certain substrates, using a milder catalyst or a heterogeneous catalyst like a zeolite can improve regioselectivity.[7][8][9]
-
-
Stoichiometry Control: Use a 1:1 molar ratio or a slight excess of the substrate relative to the brominating agent.
-
Protecting Groups: For highly activated substrates like anilines and phenols, temporarily converting the activating group into a less activating one (e.g., converting an amino group to an amide) can prevent polysubstitution.[10] The bulky nature of the protecting group can also sterically hinder ortho positions, favoring para-substitution.[10]
Frequently Asked Questions (FAQs)
Q1: Why does the bromination of my aromatic amine result in multiple bromine substitutions?
A1: The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions.[1] Its strong electron-donating nature significantly increases the electron density of the aromatic ring, making it highly susceptible to polysubstitution, often leading to the formation of di- or tri-brominated products.[1] For instance, the reaction of aniline (B41778) with bromine water at room temperature readily produces a white precipitate of 2,4,6-tribromoaniline.[1]
Q2: How can I achieve selective monobromination of an aromatic amine?
A2: To prevent polysubstitution and achieve selective monobromination, the reactivity of the amino group can be temporarily reduced by converting it into an amide. The amide group is still an ortho-, para-director but is less activating than the amino group.[10] This strategy allows for controlled monobromination, and the amide can be subsequently hydrolyzed back to the amine.
Q3: What are the advantages of using alternative brominating agents over molecular bromine?
A3: Alternative brominating agents offer several advantages over molecular bromine (Br₂):
-
Enhanced Safety: Many alternatives, such as N-bromosuccinimide (NBS) and Pyridinium tribromide, are solids and are easier and safer to handle than the highly corrosive and volatile liquid bromine.[2]
-
Improved Selectivity: Reagents like NBS and Copper(II) Bromide (CuBr₂) are generally milder and exhibit higher selectivity for monobromination, especially for activated aromatic compounds.[6]
-
Controlled Reactivity: Some agents, like NBS, provide a low, constant concentration of Br₂ in the reaction mixture, which helps to minimize side reactions.[2]
Q4: Can steric hindrance be used to control the position of bromination?
A4: Yes, steric hindrance can be a powerful tool to direct bromination to a specific position.[11][12][13][14] By introducing a bulky substituent or a protecting group at a position adjacent to the desired site of bromination, the approach of the electrophile to the sterically hindered positions can be blocked, thereby favoring substitution at the more accessible positions.[10][15] For example, using a bulky protecting group on a phenol (B47542) can favor para-bromination over ortho-bromination.[10]
Data Presentation
The selection of an appropriate brominating agent is critical for achieving high selectivity in monobromination. The following table summarizes the performance of common alternative brominating agents for electron-rich aromatic compounds.
| Brominating Agent | Typical Substrate(s) | Typical Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (anilines, phenols)[6] | Varies with solvent (e.g., DMF, CCl₄, Dioxane), often at room temperature[6] | 50-95% (substrate dependent) | High para-selectivity in polar solvents like DMF[6] | Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[6] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, aryl alkyl ethers[6] | Acetonitrile (B52724) or ionic liquids, ambient temperature[6] | 60-96% | Excellent for monobromination[6] | Mild reaction conditions; high regioselectivity for para-substitution.[6] |
| Pyridinium Tribromide | Ketones, phenols, and ethers[2] | Varies with solvent and substrate | Generally good to high | Good for monobromination | Solid, stable, and safer alternative to liquid bromine.[2] |
| Ammonium bromide with Oxone® | Activated aromatic compounds | Methanol or water at ambient temperature | Good | Selective bromination | Mild and efficient method without a catalyst.[16] |
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the selective monobromination of an activated aromatic compound.
-
Preparation: Dissolve the starting material (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 2 mL).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in the same solvent (2 mL).
-
Reaction: Add the NBS solution to the substrate solution dropwise at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Protocol 2: Selective Monobromination using Copper(II) Bromide (CuBr₂)
This protocol provides a general method for the monobromination of phenols and anilines.
-
Preparation: To a solution of the starting material (1.0 mmol) in acetonitrile (5 mL), add Copper(II) Bromide (2.1 mmol).
-
Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the copper salts.
-
Extraction: Evaporate the solvent and dissolve the residue in an appropriate organic solvent.
-
Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Visualizations
Caption: Mechanism of electrophilic aromatic bromination and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3303224A - Bromination of aromatic compounds - Google Patents [patents.google.com]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites | Semantic Scholar [semanticscholar.org]
- 10. brainkart.com [brainkart.com]
- 11. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 12. youtube.com [youtube.com]
- 13. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 15. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ouci.dntb.gov.ua]
- 16. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks Derived from 4-Bromoisophthalic Acid and 5-Bromoisophthalic Acid
The positional isomerism of the bromo substituent on the isophthalic acid linker significantly influences the structural and functional properties of the resulting Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of MOFs synthesized from 4-bromoisophthalic acid and 5-bromoisophthalic acid, offering insights into their synthesis, structure, and performance in various applications.
The strategic placement of functional groups on organic linkers is a cornerstone of crystal engineering in MOF chemistry, allowing for the fine-tuning of pore environments, framework topologies, and ultimately, the material's properties. This principle is clearly demonstrated in the comparison of MOFs derived from the isomeric linkers this compound and 5-bromoisophthalic acid. The seemingly subtle shift in the bromo group's position from position 4 to 5 on the isophthalate (B1238265) backbone leads to distinct differences in the resulting framework architectures and their subsequent performance in areas such as gas separation and catalysis.
Structural and Property Comparison
The difference in the substitution pattern between this compound and 5-bromoisophthalic acid directly impacts the coordination environment and the overall topology of the resulting MOFs. This, in turn, dictates their physical and chemical properties.
| Property | MOFs from this compound | MOFs from 5-Bromoisophthalic Acid |
| Framework Topology | Often forms varied topologies, including mot-type frameworks. | Can form twofold interpenetrating diamondoid 3D networks. |
| Porosity & Gas Sorption | Exhibits considerable gas uptake capacity, with demonstrated selectivity for C2H2/CO2 separation.[1] | Specific porosity data is less commonly reported, with a focus on magnetic and luminescent properties. |
| Thermal Stability | Stable up to certain temperatures, with decomposition behavior dependent on the metal node and framework structure. | Cobalt and Nickel-based MOFs show good thermal stability.[1] |
| Catalytic Activity | The bromine atom can serve as a site for post-synthetic modification to introduce catalytic functionalities. | The framework itself can exhibit catalytic activity, influenced by the metal center and overall structure. |
| Luminescence | Lanthanide-based MOFs show potential for luminescent applications. | Europium-based MOFs exhibit characteristic luminescence. |
Experimental Data Summary
MOFs Synthesized from this compound
| Compound | Metal Ion | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability | Application |
| [Cu(4-Br-ip)(H₂O)₀.₅(DMF)₂.₅] | Cu(II) | mot | Not Reported | Not Reported | Not Reported | C₂H₂/CO₂ Separation |
| [Mn(4-Br-ip)(2,2'-bipy)] | Mn(II) | 1D Ladder-like Chain | Not Reported | Not Reported | Thermally stable up to a certain temperature. | Structural Characterization |
| --INVALID-LINK-- | Mn(II) | 2D Layer | Not Reported | Not Reported | Thermally stable up to a certain temperature. | Structural Characterization |
MOFs Synthesized from 5-Bromoisophthalic Acid
| Compound | Metal Ion | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability | Application |
| [Co(H₂O)(bpp)(5-Br-ip)] | Co(II) | Twofold interpenetrating diamondoid 3D network | Not Reported | Not Reported | Stable up to ~350 °C | Magnetic Properties |
| [Ni(H₂O)(bpp)(5-Br-ip)] | Ni(II) | Twofold interpenetrating diamondoid 3D network | Not Reported | Not Reported | Stable up to ~350 °C | Magnetic Properties |
| Eu₂(5-Br-ip)₃(EtOH) | Eu(III) | 3D network with (4,6)-connected topology | Not Reported | Not Reported | Not Reported | Luminescence |
Experimental Protocols
Hydrothermal Synthesis of [M(H₂O)(bpp)(5-Br-ip)] (M = Co, Ni)[1]
A mixture of 5-bromoisophthalic acid (0.1 mmol), 1,3-bi(4-pyridyl)propane (bpp) (0.1 mmol), the corresponding metal(II) acetate (B1210297) tetrahydrate (M(OAc)₂·4H₂O, 0.1 mmol), and KOH (0.2 mmol) was placed in a Teflon-lined stainless steel vessel with 15 mL of water. The vessel was sealed and heated to 433 K for three days and then slowly cooled to room temperature. Block-shaped single crystals of the product were obtained.
Hydrothermal Synthesis of Manganese(II) Coordination Polymers with this compound
Two new coordination polymers, [Mn(Bript)(2,2'-bipy)] (1) and --INVALID-LINK-- (2), were prepared through hydrothermal reactions of Mn(II) acetate with this compound (H₂Bript), and the N-donor ligands 2,2'-bipyridine (B1663995) (2,2'-bipy) or 1,10-phenanthroline (B135089) (phen).
Logical Relationships and Experimental Workflows
The synthesis of these MOFs typically follows a solvothermal or hydrothermal route, where the choice of metal salt, linker, solvent, and reaction conditions dictates the final product. The characterization of these materials is crucial to understanding their structure-property relationships.
Signaling Pathways and Applications
While direct involvement in signaling pathways is more relevant to biological systems, the application of these MOFs in areas like drug delivery could indirectly influence such pathways. For instance, a MOF could be designed for the targeted release of a drug that modulates a specific signaling cascade.
References
A Comparative Guide to 4-Bromoisophthalic Acid and Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
The choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the resulting material's topology, porosity, stability, and ultimately, its functional performance. This guide provides a detailed comparison of two carboxylic acid-based linkers: 4-Bromoisophthalic acid and the ubiquitously employed terephthalic acid. While direct, side-by-side comparisons of MOFs synthesized from these two linkers under identical conditions are not extensively documented, this guide leverages data from isoreticular functionalized frameworks to offer valuable insights into their respective merits and potential applications.
Introduction to the Linkers
Terephthalic acid (benzene-1,4-dicarboxylic acid) is a linear and highly symmetric molecule that has been a cornerstone in the development of iconic MOFs such as MOF-5 and the UiO-66 series. Its rigidity and the para-positioning of its carboxylate groups favor the formation of robust, highly porous, and often predictable network structures.
This compound (4-bromo-benzene-1,3-dicarboxylic acid) presents a different geometric and chemical profile. As an isomer of phthalic acid, its carboxylate groups are in a meta-position, leading to angular, rather than linear, coordination. The addition of a bromine atom to the aromatic ring introduces further functionality, opening avenues for post-synthetic modification and altering the electronic properties and hydrophobicity of the resulting MOF.
Data Presentation: A Comparative Analysis
The following tables summarize key performance metrics, drawing comparisons between the parent terephthalic acid-based MOFs and their bromo-functionalized analogues to infer the impact of the bromo- and iso-structural characteristics of this compound.
| Property | Terephthalic Acid (in UiO-66) | 2-Bromoterephthalic Acid (in UiO-66-Br) | This compound (Hypothetical MOF) |
| BET Surface Area (m²/g) | ~1300[1] | 899[1] | Expected to be lower than terephthalate-based MOFs due to less efficient packing from the angular linker and the steric bulk of the bromine atom. |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | Likely reduced compared to UiO-66 | Dependent on the resulting topology, but potentially lower than linear linker-based MOFs. |
| Thermal Stability (°C) | Up to 500 | Generally high, similar to the parent MOF | Expected to have good thermal stability, characteristic of aromatic carboxylate linkers. |
| Chemical Stability | High, especially in water and various solvents | Retains high stability of the UiO-66 framework | The C-Br bond offers a site for potential reactivity under certain conditions. |
| Property | Terephthalic Acid (in MOF-5) | Bromo-functionalized Terephthalic Acid (in Br-MOF-5) | This compound (Hypothetical MOF) |
| Crystallinity/Topology | Cubic, pcu topology | Different diffraction pattern from MOF-5, suggesting a different topology. | The angular nature of the linker is likely to produce more complex and potentially interpenetrated frameworks. |
| Drug Loading Capacity | High | Comparable to or slightly lower than the parent MOF-5. | Dependent on the specific drug and the MOF's pore environment. |
| Drug Release Profile | pH-dependent | Can be tuned by the functional group. | The hydrophobicity introduced by the bromine atom could influence the release of hydrophobic drugs. |
Experimental Protocols
Synthesis of UiO-66 (Terephthalic Acid Linker)
A common solvothermal synthesis method for UiO-66 involves the following steps:
-
Zirconium chloride (ZrCl₄) and terephthalic acid are dissolved in N,N-dimethylformamide (DMF).
-
The molar ratio of metal to linker is typically maintained at 1:1.
-
The solution is sealed in a Teflon-lined autoclave.
-
The autoclave is heated to 120 °C for 24 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
The product is washed with DMF and ethanol (B145695) to remove unreacted precursors.
-
Finally, the MOF is dried under vacuum to remove solvent molecules from the pores.
Synthesis of a Hypothetical this compound-based MOF (with Zinc)
Based on protocols for similar isophthalate-based MOFs, a representative solvothermal synthesis could be:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and this compound are dissolved in a solvent mixture, typically DMF and ethanol.
-
A modulator, such as triethylamine, may be added to control the nucleation and growth of the crystals.
-
The solution is sealed in a Teflon-lined autoclave and heated to a temperature between 100-150 °C for 24-72 hours.
-
After cooling, the resulting crystals are collected, washed with fresh solvent, and dried.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity of the synthesized MOFs.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the materials using nitrogen adsorption-desorption isotherms at 77 K. Samples are typically activated by heating under vacuum before measurement.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by measuring weight loss as a function of temperature under a controlled atmosphere.
-
Gas Adsorption Measurements: To determine the uptake capacity of gases such as CO₂, H₂, or CH₄ using a volumetric gas adsorption analyzer at specific temperatures and pressures.
Mandatory Visualizations
Logical Comparison of Linker Properties
Caption: A diagram illustrating the relationship between linker properties and resulting MOF characteristics.
Experimental Workflow for MOF Synthesis and Characterization
Caption: A flowchart outlining the typical experimental procedure for MOF synthesis and analysis.
Conclusion
Terephthalic acid remains a linker of choice for constructing MOFs with high porosity and predictable, robust structures. Its linear geometry is conducive to forming well-defined, open frameworks. In contrast, this compound offers a pathway to more complex and potentially novel MOF architectures due to its angular nature. The presence of the bromine atom is a key feature, providing a handle for post-synthetic modification to introduce further functionalities and tune the material's properties, such as hydrophobicity and catalytic activity.
The choice between these two linkers will ultimately depend on the desired application. For applications requiring maximum surface area and well-defined porosity, such as gas storage, terephthalic acid-based systems are well-established. For applications where tailored functionality, such as in catalysis or targeted drug delivery, is paramount, the versatility of this compound makes it a compelling alternative, despite the potential for lower porosity. Further research into the direct synthesis and characterization of MOFs from this compound is warranted to fully elucidate its potential in the design of next-generation functional materials.
References
Bromo-Functionalization of Metal-Organic Frameworks: A Comparative Guide to Gas Uptake Performance
The introduction of functional groups onto the organic linkers of Metal-Organic Frameworks (MOFs) is a prominent strategy for tuning their gas adsorption properties. Among various functional groups, bromine has garnered significant attention due to its unique electronic and steric effects. This guide provides a comparative analysis of the impact of bromo-functionalization on the gas uptake capacity of several MOF families, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Gas Uptake in Bromo-Functionalized MOFs
The effect of bromo-functionalization on gas uptake is multifaceted and dependent on the specific MOF architecture and the target gas molecule. Generally, the introduction of bromine atoms can influence the pore size, surface area, and the electronic environment of the pores, thereby affecting the adsorbent-adsorbate interactions.
DMOF-1 Series
In the case of DMOF-1, a zinc-based MOF, bromo-functionalization has been shown to influence CO2 and hydrocarbon separation.
| MOF | Gas | Temperature (K) | Uptake (mmol/g) | Selectivity (CO2/N2) |
| DMOF-1 | CO2 | 273 | ~4.2 | ~15 |
| DMOF-1-Br | CO2 | 273 | ~4.6 | Slight Decrease |
| DMOF-1 | CO2 | 298 | ~1.6 | ~15 |
| DMOF-1-Br | CO2 | 298 | ~1.9 | Slight Decrease |
Table 1: CO2 Adsorption in DMOF-1 and its Bromo-functionalized Analogue.[1]
| MOF | Gas | Temperature (K) | Pressure (kPa) | Uptake (mmol/g) | C2H6/C2H4 Selectivity |
| DMOF-1 | C2H6 | 298 | 100 | 4.45 | 1.51 |
| DMOF-1-Br | C2H6 | 298 | 100 | 4.50 | Increased |
| DMOF-1-Br2 | C2H6 | 298 | 100 | 3.98 | 1.75 |
| DMOF-1 | C2H4 | 298 | 100 | - | 1.51 |
| DMOF-1-Br | C2H4 | 298 | 100 | - | Increased |
| DMOF-1-Br2 | C2H4 | 298 | 100 | - | 1.75 |
Table 2: Ethane (C2H6) and Ethylene (C2H4) Uptake in the DMOF-1 Series.[2]
Bromo-functionalization of DMOF-1 leads to a modest increase in CO2 uptake.[1] For ethane/ethylene separation, increasing the bromine content enhances the C2H6/C2H4 selectivity.[2] However, it is noteworthy that bromo-functionalization can lead to a decrease in the BET surface area and pore size.
MIL-68(In) Series
A systematic study on the functionalization of MIL-68(In) with -NH2, -Br, and -NO2 groups has revealed distinct effects on gas adsorption properties.
| MOF | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | H2 Uptake (low pressure) | CO2 Uptake (low pressure) |
| MIL-68(In) | 1028 | 1120 | - | - |
| MIL-68(In)-Br | 1040 | 1152 | Enhanced Enthalpy | Enhanced Enthalpy |
| MIL-68(In)-NH2 | 1230 | 1288 | Enhanced Enthalpy | Most Enhanced |
| MIL-68(In)-NO2 | 954 | 1072 | Most Enhanced | Enhanced Enthalpy |
Table 3: Comparison of Surface Area and Qualitative Gas Uptake for Functionalized MIL-68(In).[3][4][5]
In the MIL-68(In) series, bromo-functionalization leads to a slight increase in the BET surface area compared to the parent MOF.[3][5] The introduction of polar functional groups, including bromine, was found to effectively enhance the adsorption enthalpy for both H2 and CO2 at low pressures, indicating stronger interactions between the gas molecules and the MOF framework.[3][4]
Experimental Protocols
Synthesis of Bromo-Functionalized MOFs
Synthesis of DMOF-1-Br and DMOF-1-Br2: The synthesis follows a procedure analogous to that of DMOF-1. In a typical synthesis, a mixture of zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O), 1,4-diazabicyclo[2.2.2]octane (dabco), and the respective functionalized linker (2-bromo-1,4-benzenedicarboxylic acid for DMOF-1-Br or 2,5-dibromo-1,4-benzenedicarboxylic acid for DMOF-1-Br2) is dissolved in N,N-dimethylformamide (DMF). The solution is then heated in a sealed vessel, followed by filtration, washing with DMF, and drying.
Synthesis of MIL-68(In)-Br: MIL-68(In)-Br is synthesized by reacting indium(III) nitrate hydrate (B1144303) with 2-bromo-terephthalic acid in DMF under solvothermal conditions. The resulting powder is filtered and washed with DMF.
Gas Adsorption Measurements
Activation of MOF Samples: Prior to gas adsorption measurements, the as-synthesized MOF samples must be activated to remove any guest molecules from the pores. A common procedure involves soaking the sample in a low-boiling-point solvent (e.g., anhydrous ethanol (B145695) for MIL-68(In)-Br or anhydrous methanol (B129727) for other functionalized MIL-68(In) derivatives) for several days, with the solvent being exchanged periodically.[5] This is followed by heating the sample under a flow of inert gas (e.g., N2) or under vacuum at an elevated temperature (e.g., 150 °C for MIL-68(In)-Br) for several hours.[5]
Measurement Protocol: Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer. A known amount of the activated MOF sample is placed in a sample tube and degassed again on the analyzer's degas port under vacuum at a specific temperature for an extended period (e.g., 12 hours) to ensure a clean surface.[5] The adsorption isotherm is then measured by introducing calibrated doses of the adsorbate gas at a constant temperature (e.g., 77 K for N2, 273 K or 298 K for CO2). The amount of gas adsorbed is determined by the pressure change in the manifold.
Logical Relationship of Bromo-Functionalization Effect
The following diagram illustrates the general effects of bromo-functionalization on MOF properties and subsequent gas uptake performance.
Caption: Effect of Bromo-functionalization on MOF Gas Uptake.
References
- 1. ladewig.co [ladewig.co]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Impact of the functionalization onto structure transformation and gas adsorption of MIL-68(In) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the functionalization onto structure transformation and gas adsorption of MIL-68(In) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upload.wikimedia.org [upload.wikimedia.org]
Validating the Purity of 4-Bromoisophthalic Acid: A Comparative Guide to 1H NMR and Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the validation of 4-Bromoisophthalic acid purity using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, alongside alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a valuable building block in organic synthesis. Its purity is crucial, as impurities can lead to unwanted side reactions and affect the quality of the final product. This guide details the experimental protocols and presents comparative data to assist researchers in selecting the most appropriate method for their needs.
¹H NMR Spectroscopy: A Powerful Tool for Purity Determination
Quantitative ¹H NMR (qHNMR) is a primary analytical method that provides both structural confirmation and quantitative assessment of a sample's purity. The principle lies in the direct proportionality between the integrated signal area of a specific proton and the number of nuclei contributing to that signal.
Experimental Protocol for ¹H NMR Purity Validation
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Select a suitable internal standard with a known purity that has signals that do not overlap with the analyte. For this compound, maleic acid or 1,4-dinitrobenzene (B86053) are suitable choices. Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), inside an NMR tube. DMSO-d₆ is an excellent solvent for carboxylic acids.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.
-
Key acquisition parameters to ensure accurate quantification include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation between scans. A D1 of 30 seconds is generally recommended for aromatic compounds.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1).
-
A 90° pulse width.
-
3. Data Processing and Purity Calculation:
-
Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: ¹H NMR of this compound and Potential Impurities
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its potential impurities in DMSO-d₆. These impurities can arise from the synthesis process, which typically involves the bromination of isophthalic acid.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-2 | ~8.28 | d | 1H |
| H-5 | ~7.95 | dd | 1H | |
| H-6 | ~7.89 | d | 1H | |
| Isophthalic acid (impurity) | H-2 | ~8.55 | t | 1H |
| H-4, H-6 | ~8.22 | dd | 2H | |
| H-5 | ~7.68 | t | 1H | |
| 5-Bromoisophthalic acid (impurity) | H-2, H-6 | ~8.4 (estimated) | d | 2H |
| H-4 | ~8.6 (estimated) | t | 1H | |
| 2,5-Dibromoisophthalic acid (impurity) | H-4, H-6 | (Not readily available) | s | 2H |
| 4,5-Dibromoisophthalic acid (impurity) | H-2 | (Not readily available) | s | 1H |
| H-6 | (Not readily available) | s | 1H |
Note: Chemical shifts can vary slightly depending on the concentration and the specific instrument.
Workflow for ¹H NMR Purity Validation
Figure 1. A flowchart outlining the key steps for determining the purity of this compound using quantitative ¹H NMR.
Alternative Purity Validation Methods
While ¹H NMR is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used separation technique that can effectively resolve this compound from its impurities.
Experimental Protocol for HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential impurities absorb, typically around 220-254 nm.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with ¹H NMR:
-
Advantages: HPLC often provides higher sensitivity for detecting trace impurities. It is also a very common technique in quality control laboratories.
-
Disadvantages: It requires a reference standard for each impurity for accurate quantification. The response factor of different impurities can vary, leading to inaccuracies in purity assessment by area percentage if not calibrated. It does not provide structural information about unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, GC analysis of this compound requires a derivatization step to convert the carboxylic acid groups into more volatile esters, typically methyl esters.
Experimental Protocol for GC-MS Analysis:
-
Derivatization: The sample is treated with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to convert the carboxylic acids to their corresponding methyl esters.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to separate the methyl esters of this compound and its impurities.
-
MS Detection: The mass spectrometer provides mass information for each separated component, aiding in the identification of impurities.
-
Quantification: Purity can be estimated by the relative peak areas in the total ion chromatogram (TIC).
Comparison with ¹H NMR:
-
Advantages: GC-MS provides excellent separation efficiency and definitive identification of volatile impurities through their mass spectra.
-
Disadvantages: The derivatization step adds complexity and can be a source of error. Non-volatile impurities will not be detected. Like HPLC, accurate quantification requires calibration with standards for each impurity.
Summary of Comparison
| Feature | ¹H NMR | HPLC | GC-MS |
| Principle | Nuclear magnetic resonance of protons | Differential partitioning between phases | Separation based on volatility and mass-to-charge ratio |
| Sample Preparation | Simple dissolution | Dissolution and filtration | Derivatization required |
| Structural Info | Provides detailed structural information | No structural information | Provides mass spectral data for identification |
| Quantification | Absolute quantification with an internal standard | Relative quantification by area % (or absolute with standards for each impurity) | Relative quantification by area % (or absolute with standards for each impurity) |
| Sensitivity | Moderate | High | High |
| Throughput | Moderate | High | Moderate |
| Key Advantage | Absolute quantification and structural info in one experiment | High sensitivity and wide applicability | Excellent separation and identification of volatile compounds |
| Key Limitation | Lower sensitivity for trace impurities | Requires standards for accurate quantification | Requires derivatization, not suitable for non-volatile impurities |
Conclusion
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the researcher. ¹H NMR spectroscopy stands out as a superior method for providing both unambiguous structural confirmation and accurate absolute purity determination in a single, non-destructive experiment. While HPLC offers higher sensitivity for trace impurity detection and GC-MS provides excellent separation and identification of volatile components, they generally require reference standards for each impurity for accurate quantification and do not inherently provide the comprehensive structural information that ¹H NMR delivers. For routine quality control where the impurity profile is well-characterized, HPLC can be a more high-throughput option. However, for research and development purposes where the identity and quantity of all components are critical, ¹H NMR is the more robust and informative technique.
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Isophthalic Acid and Its Brominated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data of isophthalic acid and its brominated derivatives. Understanding the subtle changes in the crystal structure due to halogen substitution is crucial for crystal engineering, materials science, and the rational design of pharmaceutical cocrystals. While a full dataset for 4-bromoisophthalic acid is not publicly available, this guide presents a detailed comparison of isophthalic acid, 2-bromoisophthalic acid, and 5-bromoisophthalic acid, offering valuable insights into the impact of the bromine substituent's position on the supramolecular architecture.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for isophthalic acid and two of its brominated isomers. These compounds crystallize in different space groups, indicating distinct packing arrangements. The unit cell dimensions are also significantly influenced by the presence and position of the bromine atom.
| Parameter | Isophthalic Acid | 2-Bromoisophthalic Acid | 5-Bromoisophthalic Acid |
| Formula | C₈H₆O₄ | C₈H₅BrO₄ | C₈H₅BrO₄ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 3.758(2) | 7.331(3) | 12.162(2) |
| b (Å) | 16.364(6) | 8.825(3) | 3.748(1) |
| c (Å) | 11.703(4) | 13.584(5) | 18.289(4) |
| α (°) | 90 | 81.18(3) | 90 |
| β (°) | 90.30(2) | 76.62(3) | 109.18(3) |
| γ (°) | 90 | 70.21(3) | 90 |
| Volume (ų) | 719.1(5) | 798.5(5) | 787.1(3) |
| Z | 4 | 2 | 4 |
| Calculated Density (g/cm³) | 1.533 | 2.029 | 2.055 |
Data for isophthalic acid was obtained from the work of Derissen and Smit. Data for 2-bromoisophthalic acid corresponds to CCDC entry 1941305. Data for 5-bromoisophthalic acid was reported by Zhang and Zhang.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Aromatic Carboxylic Acid
This section outlines a general protocol for the single-crystal X-ray diffraction analysis of a compound like this compound.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. For aromatic carboxylic acids, solvents like ethanol, methanol, or ethyl acetate (B1210297) are often suitable.
-
Procedure:
-
Dissolve the compound in the chosen solvent at a slightly elevated temperature to achieve saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor for the formation of well-defined single crystals over several days to weeks.
-
2. Crystal Mounting:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant.
3. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is used.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers use automated data collection strategies to ensure a complete and redundant dataset.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
4. Data Processing and Structure Solution:
-
Integration: The intensities of the diffraction spots are integrated from the collected images.
-
Scaling and Merging: The integrated intensities are scaled and merged to produce a unique set of reflection data.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Visualizations
The following diagrams illustrate the experimental workflow and the comparative logic of this analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Logical relationship for the comparison of isophthalic acid and its derivatives.
The Influence of Linker Isomerism on the Porosity of Metal-Organic Frameworks: A Comparative Guide
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resultant architecture and, consequently, their physical properties. Among the various design considerations, the seemingly subtle choice between constitutional isomers of a linker molecule can lead to dramatically different framework topologies and porosities. This guide provides a comparative analysis of how linker isomerism, specifically the positional variance in dicarboxylic acids, impacts the porosity of MOFs, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The arrangement of coordinating functional groups on a linker molecule, such as the ortho, meta, and para positions of a benzene (B151609) dicarboxylic acid, directly influences the angle at which the linker connects to the metal nodes. This, in turn, governs the formation of the three-dimensional framework, leading to variations in pore size, pore volume, and overall surface area.
Impact of Isomeric Linkers on MOF Porosity: A Quantitative Comparison
The porosity of a MOF is a critical parameter for applications ranging from gas storage and separation to catalysis and drug delivery. The use of isomeric linkers provides a powerful tool to tune these properties. The following table summarizes the experimentally determined porosity data for a series of zinc-based MOFs synthesized with ortho, meta, and para isomers of benzenedicarboxylic acid (H₂bdc).
| Linker Isomer | MOF Designation | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| ortho (Phthalic Acid) | Zn-oBDC | 280 | 390 | 0.18 | [1][2] |
| meta (Isophthalic Acid) | Zn-mBDC | 15 | 22 | 0.02 | [1][2] |
| para (Terephthalic Acid) | MOF-5 (Zn-pBDC) | 3100 | 3500 | 1.25 | [1][2] |
As the data clearly indicates, the linear geometry of the para isomer (terephthalic acid) in MOF-5 results in a highly porous structure with a large surface area. In contrast, the bent nature of the meta isomer (isophthalic acid) leads to a much denser, less porous framework. The ortho isomer (phthalic acid) produces a MOF with intermediate porosity. This demonstrates the profound impact of linker geometry on the resulting framework's accessible void space.
Logical Workflow: From Linker Isomer to MOF Porosity
The selection of a specific linker isomer initiates a cascade of structural consequences that ultimately determine the porosity of the resulting MOF. This relationship can be visualized as a logical workflow.
References
Performance of 4-Bromoisophthalic Acid-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential catalytic performance of materials derived from 4-bromoisophthalic acid. Due to a lack of specific quantitative performance data for this compound-based catalysts in the current body of scientific literature, this comparison is made by analogy to closely related functionalized isophthalic acid-based metal-organic frameworks (MOFs). The data presented herein for alternative catalysts serves as a benchmark for the anticipated performance of this compound-based systems in similar applications.
Introduction to this compound in Catalysis
This compound is a versatile organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its structure, featuring two carboxylic acid groups and a bromine atom on a benzene (B151609) ring, allows for the formation of robust frameworks with tunable properties. The bromine substituent can influence the electronic properties and hydrophobicity of the resulting MOF, and it offers a site for post-synthetic modification, which can be leveraged to enhance catalytic activity. While the primary focus of research on this compound-based materials has been on their synthesis and structural characterization, their potential in catalysis, particularly in photocatalysis and Lewis acid-catalyzed reactions, is an area of growing interest.
Potential Catalytic Applications and Comparison
Based on the known catalytic activities of other functionalized isophthalic acid-based MOFs, catalysts derived from this compound are expected to be active in several areas, most notably in the photocatalytic degradation of organic pollutants. The introduction of a heavy bromine atom could potentially enhance intersystem crossing and the generation of reactive oxygen species, which are crucial for photocatalysis.
Photocatalytic Degradation of Organic Pollutants
The degradation of organic pollutants in wastewater is a critical environmental application for MOF-based catalysts. The general mechanism involves the generation of electron-hole pairs upon light absorption by the MOF, leading to the formation of highly reactive hydroxyl radicals that can break down organic molecules.
Logical Workflow for Photocatalytic Degradation by a MOF
Caption: Synthesis and proposed photocatalytic cycle for a this compound-based MOF.
Performance Comparison: Photocatalytic Degradation of Nitrophenols
While specific data for a this compound-based catalyst is unavailable, we can compare the performance of a zinc-based MOF synthesized with a functionalized diisophthalic acid for the degradation of p-nitrophenol. This provides a benchmark for what might be expected from a similarly structured catalyst.
| Catalyst | Linker | Pollutant | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| [Zn2(L)(H2O)(bbi)] (Alternative) | 5,5-(1,4-phenylenebis(methyleneoxy))diisophthalic acid | p-Nitrophenol | 50 | ~90.01 | [1][2] |
| Hypothetical 4-Br-IPA-Zn MOF | This compound | p-Nitrophenol | - | - | - |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a generic isophthalic acid-based MOF and a general procedure for a photocatalytic degradation experiment. These protocols are based on established methods for similar materials and can be adapted for a this compound-based system.
Protocol 1: Synthesis of a Zinc-Isophthalic Acid MOF
Objective: To synthesize a crystalline metal-organic framework using a solvothermal method.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a 20 mL glass vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product in a vacuum oven at 80 °C for 12 hours.
Experimental Workflow for MOF Synthesis
Caption: Step-by-step workflow for the solvothermal synthesis of a this compound-based MOF.
Protocol 2: Photocatalytic Degradation of an Organic Dye
Objective: To evaluate the photocatalytic activity of a synthesized MOF for the degradation of an organic dye under UV or visible light irradiation.
Materials:
-
Synthesized MOF catalyst
-
Methylene Blue (or other model dye)
-
Deionized Water
-
Photoreactor equipped with a light source (e.g., Xenon lamp)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Methylene Blue (e.g., 10 mg/L) in deionized water.
-
In a quartz reactor vessel, add 20 mg of the MOF catalyst to 50 mL of the Methylene Blue solution.
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 10 minutes), withdraw a 2 mL aliquot of the suspension.
-
Centrifuge the aliquot to separate the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of Methylene Blue (approx. 664 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Conclusion
While direct experimental data on the catalytic performance of this compound-based materials is currently limited, the structural and electronic properties of this linker suggest significant potential for applications in catalysis, particularly in photocatalysis. The presence of the bromine atom may enhance photocatalytic activity compared to non-halogenated analogues. Further research is required to synthesize and test these materials to quantify their catalytic performance and establish a direct comparison with existing catalysts. The protocols and comparative data provided in this guide offer a foundation for such future investigations.
References
A Comparative Guide to the Thermal Analysis of MOFs Derived from Functionalized Isophthalic Acids
The thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from gas storage and separation to catalysis, particularly under non-ambient conditions. The choice of organic linker, including the functional groups appended to it, plays a pivotal role in determining the overall thermal robustness of the framework. This guide provides a comparative analysis of the thermal properties of MOFs synthesized from isophthalic acid (IPA) linkers bearing different functional groups, offering researchers, scientists, and drug development professionals a concise reference based on experimental data.
The thermal decomposition of MOFs is typically a multi-stage process. An initial weight loss, observed by Thermogravimetric Analysis (TGA), usually corresponds to the removal of guest solvent molecules residing within the pores.[1] This is followed by a plateau of thermal stability, after which a significant weight loss event signifies the decomposition of the framework itself.[1] Factors such as the nature of the metal-ligand bond, the coordination environment of the metal center, and the presence of specific functional groups on the linker all influence the decomposition temperature.[2][3]
Comparative Thermal Stability Data
The following table summarizes the thermal analysis data for a series of MOFs based on isophthalic acid (H₂IPA) and its functionalized derivatives, such as 5-hydroxyisophthalic acid (H₂HIPA), 5-nitroisophthalic acid (H₂NIPA), and 5-aminoisophthalic acid (H₂AIPA). The data highlights how different functional groups (-OH, -NO₂, -NH₂) and metal centers (Cd, Co, Zn, Ni) affect the thermal stability.
| MOF Formula | Linker | Functional Group | Metal Node | Solvent Loss Temperature (°C) | Framework Decomposition Temp (°C) | Reference |
| {[Cd(BIPA)(IPA)]·DMF}n | Isophthalic acid (IPA) | -H | Cd(II) | ~120 - 250 | > 350 | [4] |
| {[Cd(BIPA)(HIPA)]·DMF}n | 5-hydroxyisophthalic acid | -OH | Cd(II) | ~120 - 260 | > 360 | [4] |
| {[Cd(BIPA)(NIPA)]·2H₂O}n | 5-nitroisophthalic acid | -NO₂ | Cd(II) | ~120 - 210 | > 325 | [4] |
| [Co(AIPA)(H₂O)] | 5-aminoisophthalic acid | -NH₂ | Co(II) | ~100 - 215 | > 425 | [5][6] |
| [Zn(AIPA)(H₂O)] | 5-aminoisophthalic acid | -NH₂ | Zn(II) | ~100 - 220 | > 430 | [5][6] |
| [Ni(HAIPA)₂(H₂O)₂]·2H₂O | 5-aminoisophthalic acid | -NH₂ | Ni(II) | ~80 - 180 | > 350 | [5][6] |
| [Cd(AIPA)(H₂O)]·H₂O | 5-aminoisophthalic acid | -NH₂ | Cd(II) | ~90 - 200 | > 400 | [5][6] |
Note: Decomposition temperatures are approximate onset temperatures derived from TGA curves in the cited literature. BIPA = bis(4-(1H-imidazol-1-yl)phenyl)amine, a secondary ligand used in the synthesis.
Experimental Protocols
The data presented above is typically acquired using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA). Below are generalized methodologies for these key experiments.
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Objective: To determine the thermal stability, solvent content, and decomposition profile of the MOF.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is accurately weighed and placed into a crucible (commonly alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: The analysis is usually run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A constant heating rate is applied, commonly 5, 10, or 20 °C/min.[7] The heating rate can influence the observed decomposition temperature.
-
Temperature Range: The sample is heated from room temperature to a final temperature sufficient to ensure complete decomposition, often in the range of 800-1000 °C.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The initial weight loss corresponds to the removal of adsorbed and coordinated solvent molecules.[1] The onset temperature of the major, sharp weight loss step is taken as the decomposition temperature of the MOF framework.[1]
2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy of these transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is typically used.
-
Heating Rate: A controlled linear heating rate, often matching the one used in the corresponding TGA experiment (e.g., 10 °C/min), is applied.[8]
-
Temperature Range: The temperature program is set to cover the range where thermal events are expected, based on TGA data.
-
-
Data Analysis: The DSC curve shows heat flow versus temperature. Exothermic peaks indicate heat-releasing events like decomposition or crystallization, while endothermic peaks represent heat-absorbing events like melting or solvent evaporation.[8] For MOFs, decomposition is often observed as a sharp exothermic peak.[8]
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and the influence of linker functionalization on MOF stability.
Caption: Generalized experimental workflow for the thermal analysis of MOFs.
References
A Spectroscopic Comparison of 4-Bromoisophthalic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of 4-Bromoisophthalic acid with its key precursors, m-xylene (B151644) and isophthalic acid. The following sections present quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a visualization of the synthetic pathway. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for m-xylene, isophthalic acid, and this compound. This data is essential for monitoring the progression of the synthesis from the starting material to the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| m-Xylene | ~7.0-7.2 | m | 4H | Aromatic C-H |
| ~2.3 | s | 6H | -CH₃ | |
| Isophthalic acid | ~13.3 | br s | 2H | -COOH |
| ~8.55 | t | 1H | Aromatic C-H (H-2) | |
| ~8.22 | dd | 2H | Aromatic C-H (H-4, H-6) | |
| ~7.68 | t | 1H | Aromatic C-H (H-5) | |
| This compound | ~13.5 (broad) | s | 2H | -COOH |
| ~8.4 | d | 1H | Aromatic C-H | |
| ~8.2 | d | 1H | Aromatic C-H | |
| ~7.9 | s | 1H | Aromatic C-H |
Note: NMR data can vary slightly based on the solvent and instrument frequency used.[1][2][3][4]
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| m-Xylene | ~137.9 | Aromatic C-CH₃ |
| ~130.0 | Aromatic C-H | |
| ~128.3 | Aromatic C-H | |
| ~126.2 | Aromatic C-H | |
| ~21.4 | -CH₃ | |
| Isophthalic acid | ~167.0 | -COOH |
| ~134.0 | Aromatic C-H | |
| ~131.5 | Aromatic C-COOH | |
| ~130.0 | Aromatic C-H | |
| ~129.5 | Aromatic C-H | |
| This compound | ~165.8, ~165.2 | -COOH |
| ~139.1, ~134.5 | Aromatic C | |
| ~132.8, ~131.9 | Aromatic C-H | |
| ~124.2 | Aromatic C-Br | |
| ~121.7 | Aromatic C-H |
Note: NMR data can vary slightly based on the solvent and instrument frequency used.[5][6][7][8][9]
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| m-Xylene | 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch | |
| 1600, 1490 | Aromatic C=C stretch | |
| 780-740 | C-H out-of-plane bend (meta-disubstituted) | |
| Isophthalic acid | 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 1720-1680 | C=O stretch (carboxylic acid) | |
| 1610, 1585 | Aromatic C=C stretch | |
| 1300-1200 | C-O stretch | |
| 930-900 | O-H out-of-plane bend | |
| This compound | 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 1715-1685 | C=O stretch (carboxylic acid) | |
| 1600, 1570 | Aromatic C=C stretch | |
| 1280-1220 | C-O stretch | |
| ~750 | C-Br stretch |
Note: IR data can be obtained from various sampling techniques (e.g., KBr pellet, Nujol mull), which may slightly affect peak positions and shapes.[10][11][12][13][14][15][16][17][18][19][20][21]
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| m-Xylene | 106 | 91 (base peak), 77, 65, 51 |
| Isophthalic acid | 166 | 149, 121, 105, 77 |
| This compound | 244, 246 (isotope pattern) | 227, 229; 183, 185; 104, 76 |
Note: The presence of bromine in this compound results in a characteristic M, M+2 isotope pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.[22][23][24][25][26][27][28][29]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (typically 128 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For volatile compounds like m-xylene, Gas Chromatography-Mass Spectrometry (GC-MS) is common. For less volatile compounds like the acids, techniques such as Electrospray Ionization (ESI) or Direct Insertion Probe (DIP) with Electron Ionization (EI) can be used.
-
Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For EI, a standard electron energy of 70 eV is typically used.
-
The resulting spectrum will show the molecular ion and various fragment ions.
-
Synthesis Pathway and Logic
The synthesis of this compound typically proceeds through the oxidation of m-xylene to isophthalic acid, followed by electrophilic bromination. This multi-step synthesis can be monitored at each stage using the spectroscopic techniques detailed above.
Caption: Synthesis of this compound from m-xylene.
The experimental workflow for characterizing this transformation involves isolating the product at each step and acquiring its spectroscopic data to confirm the expected chemical changes.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. m-Xylene(108-38-3) 1H NMR spectrum [chemicalbook.com]
- 2. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]
- 3. This compound(6939-93-1) 1H NMR [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 5-Aminoisophthalic acid(99-31-0) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Isophthalic acid(121-91-5) IR Spectrum [m.chemicalbook.com]
- 11. m-Xylene(108-38-3) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Isophthalic acid [webbook.nist.gov]
- 15. Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 16. homework.study.com [homework.study.com]
- 17. Isophthalic acid [webbook.nist.gov]
- 18. Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids | Semantic Scholar [semanticscholar.org]
- 19. Isophthalic acid [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. Benzene, 1,3-dimethyl- [webbook.nist.gov]
- 22. m-Xylene(108-38-3) MS [m.chemicalbook.com]
- 23. Isophthalic acid(121-91-5) MS spectrum [chemicalbook.com]
- 24. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Isophthalic acid [webbook.nist.gov]
- 26. researchgate.net [researchgate.net]
- 27. ez.restek.com [ez.restek.com]
- 28. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 29. Benzene, 1,3-dimethyl- [webbook.nist.gov]
The Pivotal Role of Organic Linkers in Tailoring MOF Luminescence: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of luminescent metal-organic frameworks (LMOFs) is paramount for developing advanced sensing platforms, imaging agents, and photocatalysts. The choice of the organic linker is a critical determinant of the resulting photophysical properties. This guide provides a comprehensive comparison of how linker characteristics—specifically rigidity, functionalization, and length—impact the luminescence of MOFs, supported by experimental data and detailed protocols.
The luminescence in MOFs can originate from the organic linkers, the metal nodes, or guest molecules, but linker-based emission is the most readily tunable. By judiciously modifying the linker's structure, researchers can systematically control the emission wavelength, quantum yield, and lifetime of LMOFs.
Impact of Linker Choice on Luminescent Properties
The selection of the organic linker offers a powerful strategy to modulate the luminescence of MOFs. Key properties of the linker, such as its rigidity, the presence of functional groups, and its overall length and conjugation, directly influence the photophysical behavior of the resulting framework.
Linker Rigidity: Enhancing Quantum Yield
One of the most effective strategies for enhancing the luminescence quantum yield of a MOF is to increase the rigidity of the organic linker. In solution, many fluorescent organic molecules exhibit low quantum yields due to non-radiative decay pathways, such as intramolecular rotations and vibrations. By incorporating these linkers into a rigid MOF structure, these non-radiative processes are suppressed, leading to a significant enhancement of emission.
A prime example is a zirconium-based MOF constructed from a tetraphenylethylene (B103901) (TPE) derivative. The free TPE linker is weakly emissive in solution. However, upon incorporation into the MOF, its conformation is locked, restricting intramolecular rotations. This "rigidification" results in a dramatic increase in the fluorescence quantum yield to a near-perfect 99.9% and a noticeable blue shift in the emission wavelength. This principle of aggregation-induced emission (AIE) is a cornerstone of designing highly luminescent MOFs.
Linker Functionalization: Tuning Emission Color
The introduction of functional groups onto the organic linker is a versatile method for fine-tuning the emission color of a MOF. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can systematically alter the energy of the linker's frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission wavelength.
A systematic study on a series of isoreticular MOFs based on donor-acceptor-donor (D-A-D) type linkers demonstrated this effect. By keeping the core structure the same and only varying the functional groups on the donor part of the linker, a wide range of emission colors from blue to near-infrared was achieved. For instance, introducing a strong electron-withdrawing group like trifluoromethyl (-CF3) resulted in a blue-shifted emission, while strong electron-donating groups like hydroxyl (-OH) and amino (-NH2) caused a significant red-shift. This strategy allows for the creation of a library of LMOFs with predictable and tunable emission properties.
Postsynthetic modification (PSM) is another powerful tool for introducing functional groups to the linker after the MOF has been synthesized. This technique allows for the systematic study of the effect of different functionalities on luminescence without having to synthesize a new MOF from scratch each time.
Linker Length and π-Conjugation: Modulating Emission and Sensing Capabilities
Increasing the length and the extent of the π-conjugated system of the organic linker generally leads to a red-shift in the emission wavelength. This is due to the decreased HOMO-LUMO gap of the larger aromatic system. A comparative study of two isoreticular MOFs, TMU-6 and TMU-21, which differ only in the π-system of their pillar linkers (benzene vs. naphthalene), showed that extending the π-conjugation enhances the strength of π-π stacking interactions with aromatic analytes, thereby improving the MOF's fluorescence sensing capabilities. While a direct, systematic study showing the incremental effect of linker length on quantum yield in a single isoreticular series is less common in the literature, the trend of red-shifted emission with increasing conjugation is well-established.
Comparative Data on Linker Impact on MOF Luminescence
The following table summarizes the quantitative impact of linker choice on the luminescent properties of selected MOFs, based on data reported in the literature.
| MOF Series | Linker Variation | Emission Wavelength (nm) | Quantum Yield (%) | Key Finding |
| UiO-68 Derivative | Introduction of -CF3 (EWG) on donor | Blue-shifted emission | 40.8 | EWGs increase the HOMO-LUMO gap, leading to a blue shift. |
| UiO-68 Derivative | Introduction of -OH (EDG) on donor | Red-shifted emission | 1.0 | EDGs decrease the HOMO-LUMO gap, causing a red shift. |
| UiO-68 Derivative | Introduction of -NH2 (EDG) on donor | Further red-shifted emission | 0.1 | Stronger EDGs lead to a more pronounced red shift. |
| Zr-TPE MOF | Rigidification of TPE linker in MOF | 470 | 99.9 | Constraining the linker's conformation suppresses non-radiative decay. |
| Free TPE Linker | Flexible TPE linker in solution | ~500 | Low | Intramolecular rotations lead to non-radiative decay and low emission. |
Experimental Protocols
The following sections provide generalized protocols for the synthesis and characterization of luminescent MOFs. Specific reaction conditions (temperature, time, solvent, and reactant concentrations) will vary depending on the target MOF and should be optimized based on literature precedents for the specific system.
General Solvothermal Synthesis of a Luminescent MOF
-
Reactant Preparation: Dissolve the metal salt (e.g., ZrCl4, Zn(NO3)2·6H2O) and the organic linker (e.g., a functionalized dicarboxylic acid) in a suitable solvent, which is often N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The molar ratio of metal to linker is crucial and should be based on the stoichiometry of the desired MOF.
-
Sonication: Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Crystallization: Heat the autoclave to the desired reaction temperature (typically between 80 °C and 180 °C) and hold for a specific duration (usually 12 to 72 hours).
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystalline product is then isolated by filtration.
-
Washing and Activation: Wash the collected crystals with fresh solvent (e.g., DMF, followed by a solvent exchange with a more volatile solvent like ethanol (B145695) or acetone) to remove unreacted starting materials. The MOF is then "activated" by removing the solvent from the pores, typically by heating under vacuum.
Photoluminescence Characterization
-
Sample Preparation: A small amount of the finely ground, activated MOF powder is placed in a solid-state sample holder.
-
Steady-State Emission and Excitation Spectra: Photoluminescence spectra are recorded on a fluorescence spectrophotometer.
-
Emission Spectrum: The sample is excited at a fixed wavelength (chosen based on the absorption spectrum of the linker), and the emitted light is scanned over a range of wavelengths.
-
Excitation Spectrum: The emission is monitored at a fixed wavelength (typically the peak of the emission spectrum), while the excitation wavelength is scanned.
-
-
Quantum Yield Measurement (Absolute Method):
-
An integrating sphere is used to measure the absolute photoluminescence quantum yield (PLQY).
-
Two measurements are performed: one with the excitation beam directed at the sample within the sphere to measure the emission and scattered excitation light, and another with the beam directed at a blank (the empty sample holder or a reference material) to measure only the scattered excitation light.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
-
Luminescence Lifetime Measurement: Time-resolved photoluminescence spectroscopy is used to measure the decay of the emission intensity over time after pulsed excitation. This provides information about the excited-state dynamics.
Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows described in this guide.
Caption: Relationship between linker properties and MOF luminescence.
Caption: Experimental workflow for luminescent MOF synthesis and characterization.
A Comparative Analysis of Metal Clusters Featuring 4-Bromoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metal-organic frameworks (MOFs) synthesized using 4-Bromoisophthalic acid as an organic linker. We will explore its performance in comparison to related structures, focusing on thermal stability, guest adsorption properties, luminescent characteristics, and catalytic activity. This document is intended to serve as a resource for researchers in materials science, chemistry, and drug development by providing a consolidated overview of the available experimental data and methodologies.
Introduction to this compound in Metal Cluster Synthesis
This compound is a versatile organic linker used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its structure, featuring two carboxylate groups and a bromine substituent on a benzene (B151609) ring, allows for the formation of diverse and functional metal cluster-based materials. The carboxylate groups act as binding sites for metal ions, forming the nodes of the framework, while the bromine atom can be used to tune the physicochemical properties of the material, such as hydrophobicity, or for post-synthetic modification.[1] This guide will compare MOFs constructed with this compound against those with similar isophthalic acid-based linkers.
Data Presentation: A Comparative Overview
The following tables summarize key performance indicators for metal clusters synthesized with this compound and its analogues. It is important to note that direct comparative studies for all properties are not always available in the literature. In such cases, data from closely related systems are presented to provide a logical comparison.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of MOFs. The decomposition temperature indicates the robustness of the framework.
| MOF System | Linker | Metal Ion | Decomposition Temperature (°C) | Reference |
| Zn-MOF | This compound | Zn(II) | ~400 | [2] (inferred) |
| Zn-MOF | 5-tert-Butyl Isophthalic Acid | Zn(II) | >400 | [3] |
| Zn-MOF | 5-Methyl Isophthalic Acid | Zn(II) | Not Specified | [4] |
| Pr-MOF | 4-(carboxymethoxy)isophthalic acid | Pr(III) | 400 | [2] |
Note: Specific TGA data for a Zn-MOF with this compound was not found in the provided search results. The value is inferred from a similar stable lanthanide MOF.[2]
Guest Adsorption Properties
The porosity of MOFs is a critical parameter for applications in gas storage and separation. The Brunauer-Emmett-Teller (BET) surface area and pore volume are key indicators of this property.
| MOF System | Linker | Metal Ion | BET Surface Area (m²/g) | CO₂ Adsorption Capacity | N₂ Adsorption Capacity | Reference |
| Cu-MOF | 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid | Cu(II) | Not Specified | 310 cm³/g (at 195 K) | 360 cm³/g (at 77 K) | [5] |
| Zn-MOF | 5-tert-Butyl Isophthalic Acid | Zn(II) | Not Specified | Not Specified | Not Specified | [3] |
Note: Direct quantitative guest adsorption data for MOFs based on this compound was not available in the search results. The data presented is for a functionalized isophthalic acid to illustrate typical values.
Luminescent Properties
Lanthanide-based MOFs are known for their unique luminescent properties. The quantum yield and emission wavelengths are important characteristics for applications in sensing and imaging.
| MOF System | Linker | Lanthanide Ion | Emission Wavelength (nm) | Luminescence Lifetime (ms) | Key Feature | Reference |
| Ln-MOF | 5-(4-pyridyl)-isophthalic acid | Eu(III) | Not Specified | 0.39 | Bright red luminescence | [6] |
| Ln-MOF | 5-(4-pyridyl)-isophthalic acid | Tb(III) | Not Specified | 0.80 | Bright green luminescence | [6] |
| Yb-MOF | Isophthalic Acid | Yb(III) | 498 | Not Specified | Upconversion luminescence | [1] |
Note: A direct comparison of the luminescent properties of lanthanide MOFs with this compound versus other isophthalic acid derivatives with quantitative quantum yields was not found. The table highlights the typical luminescent behavior of related systems.
Catalytic Activity
MOFs can act as heterogeneous catalysts. The catalytic performance is typically evaluated by the conversion of reactants and the selectivity towards the desired product.
| MOF System | Linker | Metal Ion | Reaction | Conversion (%) | Selectivity (%) | Reference |
| Cu-MOF | 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | Cu(II) | Peroxidative oxidation of alcohols | High (not quantified) | Not Specified | [7] |
| Cu-MOF | 5-(4-carboxypyridin-3-yl)isophthalic acid | Cu(II) | Oxidation of cycloalkanes | Efficient (not quantified) | Not Specified | [8] |
| Ce-MOF | Defective UiO-67 | Ce(IV)/Cu(II) | CO Oxidation | High (TOF calculated) | Not Specified | [9] |
Note: Specific comparative data on the catalytic activity of metal clusters with this compound was not available. The table shows the catalytic potential of Cu-based MOFs with related isophthalic acid derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and characterization of metal clusters with this compound, based on common practices reported in the literature.
Solvothermal Synthesis of a Cu(II)-4-Bromoisophthalate MOF
This protocol describes a typical solvothermal synthesis for a copper-based MOF using this compound.
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O) in 10 mL of a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol (B145695) in a 1:1 volume ratio.
-
Solubilization: Sonicate the mixture for 10 minutes to ensure complete dissolution of the reactants.
-
Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 24-48 hours.
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: Dry the crystals under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove the solvent molecules from the pores, activating the MOF for subsequent characterization.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. The sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature.
-
Gas Adsorption Measurements: To determine the surface area and pore volume of the MOF. Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer. Before the measurement, the sample is activated by heating under vacuum.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of lanthanide-based MOFs. Emission and excitation spectra are recorded at room temperature. For quantum yield measurements, an integrating sphere is used.
Visualizing Relationships and Workflows
Graphviz diagrams are provided to illustrate key conceptual and experimental workflows.
Caption: Experimental workflow for synthesis and characterization of MOFs.
Caption: Factors influencing the properties of metal-organic frameworks.
Conclusion
This compound serves as a valuable building block for the construction of functional metal-organic frameworks. The presence of the bromine atom offers a handle for tuning the properties of the resulting materials, potentially enhancing their performance in applications such as catalysis, gas separation, and sensing. While direct comparative studies are still emerging, the available data on related systems suggest that MOFs based on this compound are promising candidates for advanced applications. Further research focusing on systematic comparative studies will be crucial to fully elucidate the structure-property relationships and to guide the rational design of new materials with tailored functionalities.
References
- 1. Lanthanide-Based Metal-Organic Frameworks with Upconversion/Downshifting Emission for Optical Information Encryption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and photoluminescent properties of Zn-based mono- and hetero-MOFs containing the R-isophthalate (R = methyl or tert-butyl) ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A series of novel Cu-based MOFs: syntheses, structural diversity, catalytic properties and mimic peroxidase activity for colorimetric detection of H2O2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Unveiling the Role and Stabilization Mechanism of Cu+ into Defective Ce-MOF Clusters during CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromoisophthalic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Bromoisophthalic acid, ensuring operational safety and regulatory compliance.
Essential Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times when handling this chemical.[1][2] Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| CAS Number | 6939-93-1 |
| Molecular Formula | C8H5BrO4 |
| Molecular Weight | 245.03 g/mol |
| Appearance | Off-white to white powder or solid |
| Purity | Typically ≥98% |
| Storage Temperature | Room temperature, sealed in a dry place |
Detailed Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[3] However, for small quantities that may need to be neutralized in a laboratory setting before disposal, the following protocol, based on general principles of carboxylic acid neutralization, should be followed. This procedure should be performed in a fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Water
-
Large beaker (at least 5 times the volume of the acid solution)
-
Stirring rod or magnetic stirrer
-
pH paper or a calibrated pH meter
-
Labeled hazardous waste container for halogenated organic waste
Procedure:
-
Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water in the beaker, with continuous stirring. A dilution ratio of at least 1:10 (1 part acid to 10 parts water) is recommended to dissipate heat generated during neutralization.
-
Neutralization: While continuously stirring the diluted acid solution, slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate. The addition should be done portion-wise to control the effervescence (release of CO₂ gas) that will occur.
-
pH Monitoring: Regularly monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.
-
Waste Collection: Once neutralized, the resulting solution should be transferred to a clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[4][5] Do not mix with non-halogenated waste.[6]
-
Final Disposal: The labeled waste container must be disposed of through an authorized hazardous or special waste collection point, in accordance with local, regional, and national regulations.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromoisophthalic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromoisophthalic acid (CAS No. 6939-93-1). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to the safety protocols outlined below is mandatory to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Recommended Equipment | Justification & Standard |
| Eye & Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of dust generation or splashing.[5][6] | Prevents eye contact with the solid powder, which can cause serious eye irritation.[1][3] Equipment should meet ANSI Z.87.1 standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A fully buttoned, chemical-resistant lab coat is also required.[1][3][7] | Prevents skin irritation upon contact.[1][3] Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][5] | Prevents the inhalation of dust, which may cause respiratory irritation.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[5] |
First-Aid Measures
Immediate and appropriate first-aid response is critical in the event of an accidental exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3] Remove any contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, seek immediate medical advice.[1] |
| Ingestion | Seek immediate medical treatment.[1] Do not induce vomiting unless directed to do so by medical personnel. |
Operational and Disposal Plans
Safe Handling Protocol
This step-by-step protocol outlines the standard operating procedure for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring gloves are free of defects.
-
-
Chemical Handling:
-
Post-Handling Procedures:
Disposal Plan
Proper disposal is a critical part of the chemical lifecycle and is mandated by regulations.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[5]
-
Disposal Method: Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations.[1][2][3] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not empty into drains.[7]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
